Allyl isonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSMQFTVFDSEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341242 | |
| Record name | Allyl isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25635-24-9 | |
| Record name | Allyl isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl Isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Allyl Isonicotinate: A Technical Guide to its Chemical Properties, Structure, and Synthetic Profile
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and materials science, the strategic combination of distinct functional motifs within a single molecular framework is a cornerstone of innovation. Allyl isonicotinate, a molecule featuring a pyridine-4-carboxylate core functionalized with a reactive allyl group, represents a compelling example of this principle. The isonicotinate scaffold is a privileged structure in drug discovery, most famously represented by the anti-tubercular agent isoniazid. Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, influencing solubility, pharmacokinetic properties, and target engagement. The appended allyl group is not merely a passive linker; it is a versatile chemical handle for a variety of transformations, including polymerization, cross-coupling reactions, and thiol-ene "click" chemistry, making it valuable for the synthesis of complex molecules and functional materials.[1]
This technical guide provides an in-depth exploration of the chemical and structural properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its spectroscopic signature, outline a robust synthetic protocol, and discuss its potential applications, grounding our analysis in established chemical principles and field-proven insights.
Core Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name prop-2-enyl pyridine-4-carboxylate, is defined by the esterification of isonicotinic acid with allyl alcohol.[2] This union results in a molecule that marries the aromatic, electron-deficient pyridine ring with the nucleophilic and reactive terminal alkene of the allyl moiety.
Caption: Chemical structure of this compound.
A summary of its key physicochemical properties is presented below, compiled from authoritative databases.[2][3]
| Property | Value | Source |
| CAS Number | 25635-24-9 | [2][3] |
| Molecular Formula | C₉H₉NO₂ | [2][3] |
| Molecular Weight | 163.18 g/mol | [3] |
| IUPAC Name | prop-2-enyl pyridine-4-carboxylate | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |
| XLogP3-AA | 1.3 | [2] |
| Topological Polar Surface Area | 39.2 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 4 | [5] |
The XLogP3-AA value of 1.3 suggests a favorable balance between hydrophilicity and lipophilicity, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of three hydrogen bond acceptors (the pyridine nitrogen and the two ester oxygens) provides points of interaction for molecular recognition in biological systems.
Spectroscopic Characterization: The Molecular Fingerprint
Confirming the identity and purity of a synthesized compound is paramount. Spectroscopic methods provide a detailed "fingerprint" of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is highly characteristic, with distinct signals for both the allyl and isonicotinate moieties. The data below is representative of what is expected for this structure.[6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Coupling |
| ~8.79 | Doublet (d) | 2H | H-2, H-6 (Pyridine) | Coupling to H-3 and H-5 |
| ~7.86 | Doublet (d) | 2H | H-3, H-5 (Pyridine) | Coupling to H-2 and H-6 |
| ~6.02 | Multiplet (ddt) | 1H | -CH=CH₂ (Allyl) | Coupling to cis, trans, and CH₂ protons |
| ~5.44 | Doublet of triplets (dt) | 1H | -CH=CH ₂(trans) | Trans- and geminal coupling |
| ~5.33 | Doublet of triplets (dt) | 1H | -CH=CH ₂(cis) | Cis- and geminal coupling |
| ~4.86 | Doublet (d) | 2H | -O-CH₂ -CH= | Coupling to the vinyl -CH proton |
Expert Interpretation: The spectrum is defined by two key regions. The downfield region (7.8-8.8 ppm) shows two doublets characteristic of a 1,4-disubstituted (para) pyridine ring. The protons adjacent to the nitrogen (H-2, H-6) are deshielded and appear further downfield. The allyl group protons appear in the more upfield region (4.8-6.1 ppm). The internal vinyl proton (~6.02 ppm) presents as a complex multiplet due to its coupling with three distinct sets of protons: a large trans-coupling (~17 Hz), a medium cis-coupling (~10 Hz), and a smaller coupling to the allylic CH₂ group (~5-6 Hz).[7] This complex splitting pattern, often a doublet of doublet of triplets (ddt), is a hallmark of a terminal allyl group and serves as a powerful diagnostic tool.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3050 | Medium | =C-H stretch (Aromatic & Alkene) |
| ~1725 | Strong | C=O stretch (Ester) |
| ~1640 | Medium | C=C stretch (Alkene) |
| ~1595, ~1410 | Medium-Strong | C=C, C=N stretches (Pyridine ring) |
| ~1270, ~1100 | Strong | C-O stretch (Ester) |
Causality in Interpretation: The most prominent peak in the IR spectrum is the strong carbonyl (C=O) stretch of the ester at approximately 1725 cm⁻¹. Its position confirms the presence of the ester functionality. The presence of both aromatic and alkene C=C bonds is evidenced by peaks in the 1640-1410 cm⁻¹ region. The C-O single bond stretches of the ester group are also typically strong and appear in the fingerprint region between 1300 and 1100 cm⁻¹.[8]
Synthesis and Purification: A Validated Protocol
While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers who may wish to produce derivatives or scale up production. The most direct and common method is a Fischer esterification of isonicotinic acid with allyl alcohol.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system, where successful completion of each step provides the foundation for the next.
-
Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid (10.0 g, 81.2 mmol).
-
Reagent Addition: Add an excess of allyl alcohol (100 mL). The alcohol serves as both a reagent and the solvent. This large excess is a key experimental choice; according to Le Châtelier's principle, it drives the reversible esterification reaction towards the product side, maximizing yield.
-
Catalysis: Carefully add concentrated sulfuric acid (2.0 mL) dropwise while stirring. The acid protonates the carbonyl oxygen of the isonicotinic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the allyl alcohol.
-
Reaction: Heat the mixture to reflux (the boiling point of allyl alcohol is ~97 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting isonicotinic acid spot is no longer visible.
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL). This step is critical to neutralize the sulfuric acid catalyst and any remaining unreacted isonicotinic acid, causing effervescence (CO₂ release).
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). The organic layers are combined. The choice of ethyl acetate is based on its ability to readily dissolve the ester product while being immiscible with the aqueous phase.
-
Workup - Drying: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This removes residual water that can interfere with purification and characterization.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity). This separates the desired ester from non-polar impurities and any residual starting materials.
-
Characterization: The purified fractions are combined, the solvent is evaporated, and the final product, a colorless to pale yellow oil, is characterized by ¹H NMR, IR, and mass spectrometry to confirm its structure and purity (>98%).[1]
Reactivity and Applications in Drug Development
While direct literature on the biological activity of this compound is sparse, its potential can be inferred from its constituent parts. As application scientists, we often extrapolate from known reactive motifs to predict the utility of novel compounds.
-
The Allyl Handle: The terminal double bond is a site of rich chemical reactivity. It can undergo radical halogenation, nucleophilic substitution (forming an allyl carbocation intermediate), and various transition-metal-catalyzed cross-coupling reactions.[9] This functionality allows this compound to serve as a building block for more complex molecular architectures. For example, it could be grafted onto polymer backbones or used in the synthesis of natural product analogues.[4]
-
Inference from Allyl Isothiocyanate (AITC): A related compound, allyl isothiocyanate (AITC), is extensively studied for its potent anticancer properties.[10][11] AITC is known to induce apoptosis and cell cycle arrest in various cancer cell lines.[12][13] While the isothiocyanate group is the primary driver of this activity through mechanisms like ROS production, the shared allyl motif highlights the potential for allyl-containing compounds to be explored as bioactive agents.[10][14]
-
The Isonicotinate Core: The pyridine-4-carboxylate structure is a well-established pharmacophore. Its presence in isoniazid underscores its ability to interact with biological targets. The nitrogen atom can coordinate with metal ions in metalloenzymes or form crucial hydrogen bonds with protein active sites. Therefore, this compound could serve as a scaffold for developing new inhibitors or modulators of enzymatic pathways.
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Hazard Statements:
-
Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[6]
-
Ensure adequate ventilation, especially in confined areas, by working in a chemical fume hood.[6]
-
Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[6]
-
Conclusion
This compound is a synthetically accessible and versatile molecule that combines the desirable properties of the isonicotinate pharmacophore with the reactive potential of an allyl group. Its well-defined chemical structure and spectroscopic properties make it an attractive building block for medicinal chemistry and materials science. While its own biological profile is yet to be fully explored, the known activities of its constituent motifs suggest that it holds significant promise as a scaffold for the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.
References
- 1. This compound | 25635-24-9 | TCI AMERICA [tcichemicals.com]
- 2. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 25635-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Page loading... [guidechem.com]
- 6. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 1H NMR spectrum [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-cancer activities of allyl isothiocyanate and its conjugated silicon quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
Allyl isonicotinate CAS number 25635-24-9
An In-Depth Technical Guide to Allyl Isonicotinate (CAS Number: 25635-24-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS 25635-24-9) is an organic compound that merges the key structural features of isonicotinic acid and an allyl ester. While extensive research has been conducted on its parent compound, isonicotinic acid, and on various allyl-containing molecules, this compound itself remains a relatively underexplored chemical entity. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential, yet to be fully investigated, applications in medicinal chemistry and materials science. By examining the known bioactivities of its constituent moieties, this document aims to equip researchers with the foundational knowledge required to explore the future research and development landscape for this compound.
Chemical Identity and Physicochemical Properties
This compound is systematically known as prop-2-enyl pyridine-4-carboxylate.[1] It is an ester derivative of isonicotinic acid (pyridine-4-carboxylic acid) and allyl alcohol. The compound is commercially available from various chemical suppliers and is primarily intended for research purposes.[2]
Structural Information
-
IUPAC Name : prop-2-enyl pyridine-4-carboxylate[1]
-
Synonyms : Allyl 4-Pyridinecarboxylate, Isonicotinic Acid Allyl Ester, 4-Pyridinecarboxylic Acid Allyl Ester[2]
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Boiling Point | 106 °C at 10 mmHg | ChemicalBook |
| Density | 1.11 g/cm³ (predicted) | ChemicalBook |
| pKa | 3.13 ± 0.10 (predicted) | [3] |
| XLogP3-AA | 1.3 | [1] |
| Topological Polar Surface Area | 39.2 Ų | [1] |
Synthesis and Purification
This compound is synthesized via the esterification of isonicotinic acid with allyl alcohol. While specific literature on this exact reaction is sparse, a robust protocol can be developed based on well-established methods for the synthesis of other isonicotinic acid esters.[4][5] The most common laboratory-scale method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the alcohol.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Allyl alcohol
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Synthesis of Isonicotinoyl Chloride Hydrochloride [4]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add isonicotinic acid (1.0 eq).
-
Carefully add thionyl chloride (3.0 eq) and a catalytic amount of DMF (e.g., 2-3 drops).
-
Stir the mixture at room temperature. A vigorous evolution of gas (SO₂ and HCl) will be observed.
-
Once the initial gas evolution subsides, gently heat the reaction mixture to 40-50°C for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the isonicotinoyl chloride hydrochloride salt.
-
Filter the white solid, wash with fresh diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
Part B: Esterification [4]
-
Suspend the isonicotinoyl chloride hydrochloride (1.0 eq) in anhydrous THF or DCM in a new flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0°C).
-
In a separate flask, prepare a solution of allyl alcohol (1.1 eq) and triethylamine (2.2 eq) in the same anhydrous solvent.
-
Add the allyl alcohol/triethylamine solution dropwise to the stirred acyl chloride suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Part C: Work-up and Purification
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Potential Applications and Research Directions
While specific biological activities for this compound are not well-documented in peer-reviewed literature, its structure suggests several potential avenues for research, primarily derived from the known properties of the isonicotinate and allyl moieties.
Inferred Roles in Medicinal Chemistry
The isonicotinic acid scaffold is a cornerstone in medicinal chemistry. Its most famous derivative is isoniazid, a primary drug used in the treatment of tuberculosis. Isonicotinic acid derivatives are also explored for their potential as antimalarial, anticonvulsant, and anticancer agents.[6][7]
The allyl group is also a significant functional group in drug design. It is found in numerous natural products and synthetic drugs.[8] The reactivity of the allyl double bond allows for a variety of chemical modifications, and the group can influence a molecule's lipophilicity and binding interactions. For example, Allyl isothiocyanate (AITC), a different but related allyl-containing compound, exhibits potent anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11]
Caption: Inferred research directions for this compound.
Hypothesized Research Value:
-
As a Prodrug or Bioisostere: The ester linkage could be designed to be hydrolyzed in vivo, releasing isonicotinic acid or a related active metabolite.
-
As a Synthetic Intermediate: this compound can serve as a versatile building block for more complex molecules, utilizing the reactivity of both the pyridine ring and the allyl double bond.
-
In Coordination Chemistry: The pyridine nitrogen provides a coordination site for metal ions, suggesting potential applications in the synthesis of metal-organic frameworks (MOFs) or novel catalysts.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[1][5]
-
GHS Hazard Statements :
-
Precautionary Measures :
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a cool, dark, and well-ventilated area in a tightly sealed container.
-
It is imperative for researchers to consult the full Safety Data Sheet from their supplier before handling this compound and to conduct all work in a properly functioning chemical fume hood.
Conclusion
This compound (CAS 25635-24-9) represents a molecule with untapped potential. While direct biological data is currently limited, its chemical structure, combining the medicinally significant isonicotinate core with a reactive allyl group, presents a compelling case for further investigation. This guide provides the essential chemical and safety information required to begin this exploration. Future research into its biological activity, its utility as a synthetic precursor, and its properties in materials science could unveil novel applications for this intriguing compound.
References
- 1. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempanda.com [chempanda.com]
- 7. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Allyl Isonicotinate for Advanced Research
Executive Summary: Allyl isonicotinate is a pyridine-based organic compound featuring an ester linkage between isonicotinic acid and allyl alcohol. With a molecular formula of C₉H₉NO₂ and a molecular weight of approximately 163.17 g/mol , this molecule serves as a versatile building block in organic synthesis.[1] Its structure incorporates two key functional motifs: the pyridine ring, a common scaffold in pharmacologically active compounds, and the allyl group, a reactive handle for diverse chemical transformations. This guide provides a comprehensive overview of its core properties, a detailed protocol for its laboratory-scale synthesis and characterization, and an exploration of its potential applications in medicinal chemistry and drug development, grounded in the established reactivity of its constituent parts.
Core Molecular Profile and Physicochemical Properties
This compound, also known by its systematic IUPAC name prop-2-enyl pyridine-4-carboxylate, is a distinct chemical entity with specific properties that are critical for its application in a research setting.[1] Its identity is unambiguously established by its Chemical Abstracts Service (CAS) number, 25635-24-9.[2]
Chemical Structure
The molecule consists of a pyridine ring substituted at the 4-position with an allyl ester group.
Caption: 2D Structure of this compound.
Quantitative Data Summary
The fundamental properties of this compound are summarized below for quick reference. This data is essential for experimental planning, including molar calculations, solvent selection, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [1] |
| IUPAC Name | prop-2-enyl pyridine-4-carboxylate | [1] |
| CAS Number | 25635-24-9 | [1][2] |
| Common Synonyms | Allyl 4-pyridinecarboxylate, Isonicotinic acid allyl ester | [2] |
| Physical Appearance | Colorless to light yellow or light orange clear liquid | [3] |
| Purity (Typical) | >98.0% (by Gas Chromatography) |
Synthesis and Purification Protocol
While numerous vendors supply this compound, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. The most direct and common laboratory method is the Fischer esterification of isonicotinic acid with allyl alcohol, catalyzed by a strong acid.
Principle of Synthesis: Acid-Catalyzed Esterification
The synthesis relies on the reaction of a carboxylic acid (isonicotinic acid) with an alcohol (allyl alcohol) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄). The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This is a reversible equilibrium-driven process. To drive the reaction toward the product (the ester), excess alcohol is often used, and the water generated as a byproduct is removed.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system where the success of each step (reaction, workup, purification) can be monitored by techniques like Thin-Layer Chromatography (TLC).
Materials:
-
Isonicotinic acid
-
Allyl alcohol (excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid (1.0 eq) and allyl alcohol (5.0 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirring mixture. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 97°C, the boiling point of allyl alcohol) and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the isonicotinic acid starting material.
-
Quenching and Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane. Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
Rigorous analytical validation is necessary to confirm the identity, purity, and structure of the synthesized compound.
Protocol: Purity Assessment by Gas Chromatography (GC)
-
Objective: To determine the percentage purity of the final product.
-
Column: A standard non-polar column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min.
-
Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the area-under-the-curve percentage. This method is consistent with the quality control standards used by commercial suppliers.
Protocol: Structural Confirmation
Spectral data provides definitive structural confirmation.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for both the allyl group (multiplets around 5-6 ppm for the vinyl protons and a doublet around 4.8 ppm for the -O-CH₂- protons) and the pyridine ring (doublets in the aromatic region, typically 7.5-8.8 ppm).
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the correct number of carbon atoms, including the ester carbonyl (~165 ppm), the sp² carbons of the allyl group and pyridine ring, and the sp³ carbon of the allyl -O-CH₂- group.
-
Mass Spectrometry (MS): GC-MS analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 163), confirming the overall formula.
Applications in Research and Drug Development
This compound is not an end-product therapeutic itself but rather a valuable starting material or fragment for the synthesis of more complex molecules.
Role as a Versatile Synthetic Intermediate
The molecule contains two primary points of reactivity:
-
The Allyl Group: The double bond is amenable to a wide range of transformations, including dihydroxylation, epoxidation, hydrogenation, and metathesis, allowing for the introduction of new functional groups and the extension of the molecular framework.[4]
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be quaternized to form pyridinium salts, a strategy used to modify solubility and biological activity.
The Allyl Motif and the Isonicotinate Scaffold in Medicinal Chemistry
The strategic value of this compound lies in the combination of these two important chemical motifs.
-
Allyl Groups in Drug Design: The allyl fragment is present in numerous natural products and synthetic compounds with demonstrated anticancer and other therapeutic properties. Its inclusion in a molecule can influence binding affinity and metabolic stability.[5]
-
The Isonicotinate Scaffold: The core structure is related to isonicotinic acid, a precursor to the highly successful antitubercular drug isoniazid. This scaffold is a well-recognized pharmacophore in drug discovery.
Caption: Logical relationships in the use of this compound as a scaffold.
Safety and Handling
As with any chemical reagent, proper handling is paramount. This compound is classified as a substance that requires careful management in a laboratory setting.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315 | Causes skin irritation (Warning Skin corrosion/irritation) | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation (Warning Serious eye damage/eye irritation) | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. |
Data sourced from the ECHA C&L Inventory via PubChem.[1]
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
- 1. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Allyl Isonicotinate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Allyl isonicotinate (prop-2-enyl pyridine-4-carboxylate), a valuable chemical intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the presentation of raw data but on the expert interpretation that validates the molecular structure and provides insights into its chemical properties.
Introduction to this compound
This compound (C9H9NO2, Molar Mass: 163.17 g/mol ) is an ester of isonicotinic acid and allyl alcohol.[1][2] Its structure, featuring a pyridine ring and an allyl group, imparts unique reactivity and makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its identity and purity, which is crucial for its application in any research or development setting. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a comprehensive spectroscopic profile of the molecule.
Below is the chemical structure of this compound, which will be referenced throughout this guide.
Figure 1: Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyridine ring and the allyl group. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).[3][4]
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.785 | Doublet | 2H | H-2, H-6 (Pyridine) |
| 7.864 | Doublet | 2H | H-3, H-5 (Pyridine) |
| 6.02 | Multiplet | 1H | H-8 (Allyl) |
| 5.44 | Doublet | 1H | H-9a (Allyl, trans) |
| 5.33 | Doublet | 1H | H-9b (Allyl, cis) |
| 4.860 | Doublet | 2H | H-7 (Allyl) |
Data sourced from ChemicalBook.[4]
Interpretation of the ¹H NMR Spectrum:
-
Pyridine Protons: The two sets of aromatic protons on the pyridine ring appear as doublets at 8.785 and 7.864 ppm. The downfield shift of the H-2 and H-6 protons is due to the deshielding effect of the electronegative nitrogen atom.
-
Allyl Protons: The allyl group gives rise to three distinct signals. The proton at the 8-position (H-8) is a multiplet due to coupling with the adjacent methylene and vinyl protons. The terminal vinyl protons (H-9a and H-9b) are diastereotopic and appear as two separate doublets, indicating restricted rotation around the C-O bond. The methylene protons (H-7) adjacent to the ester oxygen appear as a doublet, deshielded by the electron-withdrawing ester group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (ppm) | Assignment |
| 164.5 | C=O (Ester Carbonyl) |
| 150.5 | C-2, C-6 (Pyridine) |
| 137.5 | C-4 (Pyridine) |
| 132.0 | C-8 (Allyl) |
| 122.5 | C-3, C-5 (Pyridine) |
| 119.0 | C-9 (Allyl) |
| 66.5 | C-7 (Allyl) |
Data sourced from ChemicalBook and interpreted based on standard chemical shifts.[3]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most downfield signal, appearing around 164.5 ppm.
-
Pyridine Carbons: The carbons of the pyridine ring are observed in the aromatic region. The C-2 and C-6 carbons are the most deshielded due to their proximity to the nitrogen atom. The C-4 carbon is also significantly downfield, while the C-3 and C-5 carbons appear at a more upfield position.
-
Allyl Carbons: The three carbons of the allyl group are clearly distinguishable. The C-8 and C-9 carbons of the double bond appear in the olefinic region, while the C-7 methylene carbon, being attached to the electronegative oxygen, is found further downfield compared to a typical allylic carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Medium | =C-H Stretch (Aromatic and Alkene) |
| 2980 | Medium | C-H Stretch (Alkane) |
| 1725 | Strong | C=O Stretch (Ester) |
| 1640 | Medium | C=C Stretch (Alkene) |
| 1595, 1410 | Medium | C=C and C=N Stretch (Pyridine Ring) |
| 1280, 1120 | Strong | C-O Stretch (Ester) |
Data interpreted based on typical IR frequencies and data from PubChem.[1]
Interpretation of the IR Spectrum:
The IR spectrum of this compound clearly confirms the presence of the key functional groups:
-
A strong absorption band at 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.
-
The C-O stretching vibrations of the ester are observed as strong bands around 1280 and 1120 cm⁻¹.
-
The presence of the pyridine ring is indicated by the C=C and C=N stretching vibrations in the 1595-1410 cm⁻¹ region.
-
The allyl group is identified by the C=C stretch at 1640 cm⁻¹ and the =C-H stretch above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 163 | 6.5 | [M]⁺ (Molecular Ion) |
| 106 | 100 | [M - C₃H₅O]⁺ |
| 78 | 31.8 | [C₅H₄N]⁺ |
| 51 | 18.4 | [C₄H₃]⁺ |
Data sourced from ChemicalBook.[3]
Interpretation of the Mass Spectrum:
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 163, which corresponds to its molecular weight.[1][2] The base peak at m/z 106 is attributed to the loss of the allyloxy radical (•OCH₂CH=CH₂), resulting in the stable isonicotinoyl cation. Further fragmentation of the pyridine ring leads to characteristic ions at m/z 78 and 51.
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway
Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides unequivocal evidence for the structure of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and pyridine functionalities, and the mass spectrum corroborates the molecular weight and reveals a characteristic fragmentation pattern. This detailed spectroscopic profile serves as a crucial reference for researchers utilizing this compound in their synthetic endeavors, ensuring the identity and purity of this important chemical compound.
References
Physical properties of Allyl isonicotinate (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of Allyl Isonicotinate
Introduction to this compound
This compound (CAS No. 25635-24-9), also known as allyl 4-pyridinecarboxylate or isonicotinic acid allyl ester, is a chemical compound with the molecular formula C₉H₉NO₂.[1][2][3] As an ester of isonicotinic acid and allyl alcohol, it possesses a unique chemical structure that makes it a subject of interest in various research and development fields. This guide provides a focused examination of two of its fundamental physical properties: boiling point and density. A thorough understanding of these characteristics is paramount for professionals in research, chemical synthesis, and drug development, as these properties govern the substance's behavior in different environments and are critical for purification, handling, and formulation processes.
Part 1: Boiling Point of this compound
The boiling point is a key physical property that indicates the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from a liquid to a vapor phase. For a pure substance like this compound, the boiling point is a sharp, characteristic value under a given pressure and serves as a crucial criterion for its purity and identification.
Reported Boiling Point
The determination of a precise boiling point is often conducted under reduced pressure (vacuum) to prevent the decomposition of heat-sensitive compounds. The available data for this compound specifies its boiling point at a reduced pressure.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 106 °C | 10 mmHg | [4][5] |
This value is critical for designing distillation procedures for the purification of this compound. A lower atmospheric pressure leads to a decrease in the boiling point.[6]
Experimental Protocol for Boiling Point Determination (Micro-Scale Method)
For researchers working with small quantities of a substance, a micro-boiling point determination is a practical and efficient method.[7] This technique relies on observing the temperature at which the vapor pressure of the liquid inside a capillary tube equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.
-
Capillary Insertion: Insert a capillary tube (sealed at one end) into the test tube with the open end downwards.
-
Apparatus Setup: Attach the test tube to a thermometer. Immerse the assembly in a heating bath (e.g., paraffin oil), ensuring the liquid level in the bath is above the sample level but below the top of the test tube.
-
Heating: Gently heat the bath while stirring to ensure uniform temperature distribution. Observe the capillary tube.
-
Observation: Initially, trapped air will be expelled from the capillary. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[7]
-
Cooling and Measurement: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7] This indicates that the vapor pressure of the sample is equal to the external pressure.
Causality and Trustworthiness: This method is self-validating because the physical phenomenon of vapor pressure equalization provides a distinct and reproducible endpoint. The slow cooling phase is critical to ensure that the temperature recorded accurately reflects the equilibrium between the liquid and vapor phases.
Workflow for Boiling Point Determination
References
- 1. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 25635-24-9 | TCI AMERICA [tcichemicals.com]
- 5. ISONICOTINIC ACID ALLYL ESTER | 25635-24-9 [chemicalbook.com]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. uomus.edu.iq [uomus.edu.iq]
Allyl Isonicotinate: A Comprehensive Guide to Safe Handling and Laboratory Use
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isonicotinate (CAS No. 25635-24-9) is a pyridine derivative, specifically the allyl ester of isonicotinic acid.[1][2] With the molecular formula C₉H₉NO₂ and a molecular weight of approximately 163.18 g/mol , this compound serves as a valuable reagent and building block in organic synthesis, finding utility in the development of novel pharmaceuticals and other complex molecules.[2][3]
As with many pyridine-based reagents, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[4][5] This guide provides a comprehensive overview of the safety data for this compound, detailing its hazard profile, appropriate handling procedures, emergency response, and disposal protocols. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to provide a field-proven framework for its use by researchers and drug development professionals.
Chapter 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a proactive assessment of the risks associated with any chemical. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]
GHS Classification
The primary hazards associated with this compound are dermal and ocular irritation.[3] The classification according to multiple safety data sheets is consistent and summarized below.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |
Source: PubChem, TCI Chemicals, Santa Cruz Biotechnology[1][3]
The causality behind this irritation stems from its nature as a reactive ester. Upon contact with moisture on the skin or in the eyes, it can hydrolyze, potentially releasing isonicotinic acid and allyl alcohol, both of which can contribute to irritation. Furthermore, as an organic ester, it can defat the skin, leading to dryness and exacerbating irritation upon prolonged or repeated contact.
Visual Hazard Summary
The following diagram illustrates the core hazards associated with this compound, emphasizing the need for barrier protection.
Caption: Primary hazards of this compound.
Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)
Given the irritant nature of this compound, a multi-layered approach to exposure control is mandatory. This involves a combination of robust engineering controls and appropriate personal protective equipment (PPE).
Engineering Controls
The primary line of defense is to minimize the generation and release of vapors or mists at the source.
-
Fume Hood: All handling of this compound must be performed within a certified chemical fume hood. This is a non-negotiable control for volatile and potentially hazardous chemicals like pyridine derivatives to prevent inhalation of fumes.[4][5]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4]
-
Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the chemical is handled.[1]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical for preventing direct contact.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | Latex gloves are not suitable.[4] Ensure gloves are inspected for defects before use and that proper removal technique is used to avoid skin contamination. Change gloves immediately if contamination is suspected. |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering superior protection from splashes. A face shield may be required for larger quantities or splash-prone operations.[1] |
| Skin and Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. Protective clothing should be worn as needed for larger-scale work. |
| Respiratory | Not typically required if used in a fume hood. | If engineering controls fail or for emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary. |
Hierarchy of Safety Controls
The following diagram illustrates the universally accepted hierarchy for mitigating chemical hazards, which prioritizes engineering solutions over reliance on PPE.
Caption: Hierarchy of controls for managing chemical risk.
Chapter 3: Standard Operating Procedures for Safe Handling
Adherence to a validated Standard Operating Procedure (SOP) is essential for reproducibility and safety. The following protocol outlines the key steps for safely handling this compound.
Experimental Protocol: Weighing and Dispensing
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as specified in Chapter 2.
-
Container Inspection: Retrieve the this compound container from its designated storage location.[1] Visually inspect the container for any signs of damage or leakage.
-
Dispensing: Place the container in the fume hood. Uncap the bottle slowly. Use a clean glass pipette or syringe to transfer the required amount of the liquid into a suitable, labeled reaction vessel.
-
Sealing: Immediately and securely recap the primary container. Wipe any minor drips on the outside of the container with a chemically compatible wipe (e.g., polypropylene) and dispose of the wipe as hazardous waste.
-
Cleanup: Clean any contaminated glassware or equipment promptly.
-
Hand Washing: After the procedure is complete and PPE is removed, wash hands and forearms thoroughly with soap and water.[1]
Safe Handling Workflow
The following workflow diagram visualizes the critical decision points and actions for safely using this compound in a laboratory setting.
Caption: Step-by-step workflow for handling this compound.
Chapter 4: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store containers in a dry, cool, and well-ventilated place. Keep the container tightly closed to prevent the absorption of moisture and potential degradation.[1] The storage area should be away from direct sunlight and heat sources.
-
Incompatible Materials: Avoid contact with strong oxidizing agents. Contact with strong oxidizers can lead to vigorous, exothermic reactions, potentially causing a fire or explosion.
Chapter 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
The following table provides first-aid instructions based on the route of exposure. In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[1]
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice. |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical advice/attention. |
Spill Management Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Eliminate all ignition sources.
-
Contain: For small spills, use a suitable absorbent material like vermiculite or sand to contain the liquid.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to laboratory management or the institutional safety officer.
Emergency Response Decision Tree
Caption: Decision tree for responding to spills or exposures.
Chapter 6: Disposal and Environmental Considerations
-
Waste Disposal: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Disposal should be entrusted to a licensed waste disposal company and must be in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.
-
Contaminated Packaging: Empty containers should be treated as hazardous waste, as they may retain chemical residue. Do not reuse containers.
Conclusion
This compound is a valuable synthetic tool whose risks are well-defined and manageable. The core principles for its safe use are rooted in a comprehensive understanding of its irritant properties and the diligent application of the hierarchy of controls. By prioritizing engineering controls like fume hoods, mandating the correct PPE, and adhering to established safe handling and emergency protocols, researchers can effectively mitigate the risks. This disciplined approach ensures that the scientific potential of this compound can be explored while maintaining the highest standards of laboratory safety.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Synthesis and preparation of Allyl isonicotinate
An In-depth Technical Guide to the Synthesis and Preparation of Allyl Isonicotinate
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive, field-proven methodology for the synthesis and preparation of this compound. Primarily focusing on the robust and widely applicable Fischer-Speier esterification, this document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's principles, a detailed experimental protocol, and the rationale behind critical process steps. The guide emphasizes scientific integrity, offering a self-validating protocol grounded in established chemical principles. All quantitative data, procedural workflows, and reaction mechanisms are presented with clarity through structured tables and Graphviz diagrams to ensure reproducibility and facilitate a thorough understanding of the synthesis.
Introduction to this compound
This compound (IUPAC name: prop-2-enyl pyridine-4-carboxylate) is a pyridine-based ester of significant interest in organic synthesis.[1][2] Its structure incorporates a pyridine ring, an ester functional group, and a terminal allyl group, making it a versatile building block for the synthesis of more complex molecules in pharmaceutical and materials science research. The allyl group, in particular, offers a reactive handle for various chemical transformations.[3]
This guide details its synthesis via the direct acid-catalyzed esterification of isonicotinic acid with allyl alcohol, a method prized for its atom economy and straightforward execution.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below for reference.
| Property | Value | Source |
| CAS Number | 25635-24-9 | [1][4] |
| Molecular Formula | C₉H₉NO₂ | [1][4] |
| Molecular Weight | 163.18 g/mol | [1][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [2][5] |
| Topological Polar Surface Area | 39.2 Ų | [1] |
| Synonyms | Allyl 4-pyridinecarboxylate, Isonicotinic acid allyl ester | [4] |
Core Synthetic Principle: The Fischer-Speier Esterification
The synthesis of this compound is most effectively achieved through the Fischer-Speier esterification. This classic organic reaction involves the condensation of a carboxylic acid (isonicotinic acid) with an alcohol (allyl alcohol) in the presence of a strong acid catalyst.[6][7]
The reaction is fundamentally an equilibrium process.[8][9] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is accomplished by adhering to Le Châtelier's principle, typically through two strategic choices:
-
Use of Excess Reagent: Employing a large excess of one of the reactants (usually the less expensive one, in this case, allyl alcohol) drives the reaction forward.[8][10]
-
Removal of Water: The reaction produces water as a byproduct. Removing this water as it forms, for instance through azeotropic distillation with a suitable solvent, will continuously shift the equilibrium to the product side.[6][9]
Commonly used strong acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6]
Overall Reaction Scheme
The direct esterification reaction is depicted below.
Caption: Fischer esterification of isonicotinic acid with allyl alcohol.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis, work-up, and purification of this compound.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Isonicotinic Acid | >99% purity | Carboxylic acid source |
| Allyl Alcohol | Anhydrous, >99% | Alcohol source & solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Acid catalyst |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Neutralizing agent |
| Ethyl Acetate (EtOAc) | Anhydrous | Extraction solvent |
| Brine | Saturated NaCl solution | Washing agent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying agent |
| Round-bottom flask | 250 mL | Reaction vessel |
| Reflux Condenser | - | To prevent solvent loss |
| Heating Mantle | - | Heat source |
| Magnetic Stirrer & Stir Bar | - | For homogenous mixing |
| Separatory Funnel | 500 mL | For extraction |
| Rotary Evaporator | - | For solvent removal |
| Vacuum Distillation Apparatus | - | For final purification |
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Isonicotinic Acid | 123.11 | 10.0 g | 0.081 | 1.0 |
| Allyl Alcohol | 58.08 | 71 mL (~59.5 g) | 1.025 | ~12.6 |
| Sulfuric Acid | 98.08 | ~2 mL | ~0.037 | Catalytic |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add isonicotinic acid (10.0 g) and allyl alcohol (71 mL). The large excess of allyl alcohol also serves as the solvent.
-
Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (~2 mL) dropwise. Causality: This exothermic addition must be controlled to prevent excessive heat generation.
-
Reflux: Once the addition is complete, remove the ice bath and place the flask in a heating mantle. Heat the mixture to a gentle reflux (approximately 100-110°C) and maintain for 6-8 hours. Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
Work-up and Isolation
-
Dilution: Transfer the cooled reaction mixture to a 500 mL beaker and dilute with 100 mL of deionized water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) in portions while stirring until the evolution of CO₂ gas ceases and the pH of the solution is neutral or slightly basic (pH 7-8). Trustworthiness: This step is critical. It quenches the acid catalyst, stopping the reverse hydrolysis reaction and preventing degradation of the product during extraction.
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 75 mL). Combine the organic layers. Rationale: this compound is more soluble in the organic solvent, allowing for its separation from water-soluble salts and unreacted starting materials.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate and excess allyl alcohol, yielding the crude product.
Purification
The crude this compound is purified by vacuum distillation. This technique is necessary to separate the product from any non-volatile impurities and high-boiling point side products without causing thermal decomposition. Collect the fraction corresponding to pure this compound.
Mechanistic Insights and Workflow Visualization
A deeper understanding of the synthesis is achieved by examining the reaction mechanism and the overall experimental workflow.
Fischer Esterification Mechanism
The acid-catalyzed mechanism proceeds through a series of proton transfers and a key nucleophilic attack step.
References
- 1. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Allyl group - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. This compound | 25635-24-9 | TCI AMERICA [tcichemicals.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. athabascau.ca [athabascau.ca]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. community.wvu.edu [community.wvu.edu]
The Emergence of Allyl Isonicotinate: A Technical Guide to its Synthesis and Historical Context
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Isonicotinic Acid Derivatives
The story of allyl isonicotinate is intrinsically linked to the broader history of isonicotinic acid and its derivatives. In the mid-20th century, the scientific community intensely focused on pyridinecarboxylic acids, a class of compounds that includes isonicotinic acid (pyridine-4-carboxylic acid). This interest was largely fueled by the discovery of the remarkable antitubercular activity of isonicotinic acid hydrazide (isoniazid). As a result, extensive research was dedicated to the synthesis and modification of isonicotinic acid and its esters, which served as crucial intermediates in the production of isoniazid and other potential therapeutic agents. While the specific moment of the first synthesis of this compound is not prominently documented in historical records, its creation is a logical extension of the esterification chemistries being heavily explored during this period. This guide provides a technical overview of the synthesis of this compound, grounded in the historical context of isonicotinic acid chemistry, and offers detailed protocols for its preparation.
Core Synthesis Pathways to this compound
The preparation of this compound, a prop-2-enyl pyridine-4-carboxylate, relies on fundamental esterification reactions.[1][2] The primary approaches involve the reaction of isonicotinic acid or its more reactive derivatives with allyl alcohol or an allyl halide.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₂[2] |
| Molecular Weight | 163.18 g/mol [2] |
| CAS Number | 25635-24-9[2] |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 106 °C at 10 mmHg |
Fischer Esterification: The Direct Approach
The most straightforward method for synthesizing simple esters is the Fischer esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
Isonicotinic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine isonicotinic acid (1 molar equivalent) and an excess of allyl alcohol (e.g., 3-5 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the mixture while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Acyl Chloride Pathway: For Enhanced Reactivity
To circumvent the equilibrium limitations of Fischer esterification and achieve higher yields under milder conditions, a more reactive derivative of isonicotinic acid, such as isonicotinoyl chloride, is often employed. This method involves a two-step process: the conversion of the carboxylic acid to the acyl chloride, followed by reaction with the alcohol.
Part A: Preparation of Isonicotinoyl Chloride Hydrochloride
Objective: To convert isonicotinic acid to its acyl chloride hydrochloride.
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Vacuum line
Procedure:
-
To a stirred mixture of isonicotinic acid (1 molar equivalent) and a catalytic amount of DMF in a Schlenk flask, carefully add an excess of thionyl chloride (e.g., 2-3 molar equivalents) at room temperature.
-
A vigorous evolution of gas (SO₂ and HCl) will be observed. Allow the reaction to proceed until the gas evolution ceases and a clear solution is formed.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the isonicotinoyl chloride hydrochloride as a solid.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Part B: Esterification of Isonicotinoyl Chloride with Allyl Alcohol
Objective: To synthesize this compound from isonicotinoyl chloride hydrochloride.
Materials:
-
Isonicotinoyl chloride hydrochloride
-
Allyl alcohol
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Suspend isonicotinoyl chloride hydrochloride (1 molar equivalent) in an anhydrous solvent in a round-bottom flask.
-
Add allyl alcohol (1-1.2 molar equivalents) to the suspension.
-
Cool the mixture in an ice bath and add a non-nucleophilic base (e.g., triethylamine, 2.2 molar equivalents) dropwise via a dropping funnel. The base neutralizes the HCl byproduct and the hydrochloride salt.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound.
Historical Perspective and Modern Applications
The development of synthetic routes to isonicotinic acid esters was a significant focus of mid-20th-century medicinal chemistry.[3] Patents from that era describe various methods for preparing lower alkyl esters of isonicotinic acid, primarily as precursors to isonicotinic acid hydrazide.[3] While these documents do not specifically name the allyl ester, the general methodologies for esterification were well-established.
More recently, this compound has found applications in materials science. For instance, it has been used as a ligand in the synthesis of Hofmann-type coordination polymers, such as Fe(this compound)₂[Ni(CN)₄]. These materials are of interest for their potential spin-crossover properties. This modern application highlights how a compound, likely first synthesized out of the broad exploratory chemistry of its time, can find new and specific utility in contemporary research.
Conclusion
While the exact "discovery" of this compound may be lost to the annals of routine chemical synthesis, its existence is a testament to the foundational importance of isonicotinic acid chemistry. The synthetic pathways to this compound are classic examples of esterification reactions that remain fundamental to organic chemistry. For today's researchers, this compound serves not only as a versatile building block but also as a link to a rich history of chemical exploration driven by the pursuit of new medicines and materials.
References
Allyl isonicotinate IUPAC name and synonyms
An In-Depth Technical Guide to Allyl Isonicotinate for Researchers and Drug Development Professionals
Core Identification and Nomenclature
This compound, a heterocyclic ester, serves as a versatile chemical intermediate in synthetic organic chemistry. Its structure combines the isonicotinic acid backbone, a pyridine derivative, with a reactive allyl functional group.
The definitive IUPAC name for this compound is prop-2-enyl pyridine-4-carboxylate [1][2]. Due to its common use in laboratory and commercial settings, it is recognized by several synonyms. Understanding this nomenclature is critical for comprehensive literature and database searches.
Common Synonyms:
-
This compound[1]
Key Identifiers:
-
InChIKey: ORSMQFTVFDSEBA-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound dictate its handling, reactivity, and purification procedures. It typically presents as a colorless to light yellow or orange liquid[6]. The following table summarizes key quantitative data, primarily derived from computational models and database entries.
| Property | Value | Source |
| Molecular Weight | 163.17 g/mol | [1] |
| Exact Mass | 163.063328530 Da | [1] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [6] |
| pKa (Predicted) | 3.13 ± 0.10 | [6] |
| XLogP3-AA (Predicted) | 1.3 | [1] |
| Topological Polar Surface Area | 39.2 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Spectroscopic data is essential for confirming the identity and purity of the compound after synthesis or before use. Key spectral information has been reported in public databases, providing a reference for quality control.[1]
-
¹H and ¹³C NMR: Spectra are available, providing a fingerprint of the molecular structure.[1][6]
-
Mass Spectrometry: GC-MS data is available, confirming the molecular weight and fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: FTIR spectra are available, showing characteristic peaks for the ester carbonyl group and the pyridine ring.[1]
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most commonly achieved via the esterification of isonicotinic acid with allyl alcohol. The following protocol is based on well-established acid-catalyzed esterification principles, such as the Fischer esterification method.[7]
Reaction Principle: The reaction involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances its electrophilicity. The nucleophilic oxygen of allyl alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration yields the final ester product and water. The use of an excess of one reagent or the removal of water is necessary to drive the equilibrium towards the product side.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
Isonicotinic acid
-
Allyl alcohol (reagent grade, used in excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (or other suitable extraction solvent like dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1.0 eq). Add an excess of allyl alcohol (5-10 eq), which will serve as both a reagent and a solvent.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done cautiously.
-
Causality: Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the isonicotinic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by allyl alcohol.[7]
-
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-12 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (isonicotinic acid) is consumed.
-
Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. This will neutralize the sulfuric acid catalyst and any unreacted isonicotinic acid. Be cautious as CO₂ gas will evolve.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Causality: this compound is more soluble in the organic phase than in the aqueous phase, allowing for its separation from inorganic salts and other water-soluble components.
-
-
Workup - Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate, then filter to remove the solid.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess allyl alcohol. The resulting crude product can be purified either by vacuum distillation or by silica gel column chromatography to yield the pure this compound.
Applications in Research and Drug Development
While specific biological activity for this compound itself is not widely reported, its value lies in its utility as a chemical intermediate and building block for creating more complex molecules with potential therapeutic applications.[5] Its structure contains two key motifs: the isonicotinate core and the allyl group .
Role as a Versatile Chemical Building Block
The pyridine ring is a privileged scaffold in medicinal chemistry. The isonicotinate moiety, specifically, is a core component of the frontline anti-tuberculosis drug isoniazid. By using this compound, researchers can introduce this heterocyclic system into a target molecule while retaining the allyl group as a versatile chemical handle for subsequent reactions.
The allyl group's terminal double bond can undergo a wide range of chemical transformations, including:
-
Cross-Coupling Reactions: To form new carbon-carbon bonds.
-
Addition Reactions: Such as hydrogenation, halogenation, or epoxidation.
-
Protecting Group Chemistry: The allyl ester can serve as a protecting group for the carboxylic acid, which can be selectively removed under mild conditions using palladium catalysts.[2]
Caption: Hypothetical workflow for using this compound in drug design.
Potential Bioactivity Based on the Allyl Motif
The allyl group is present in many natural products with significant biological activity.[8] For instance, allyl isothiocyanate (AITC), found in cruciferous vegetables, has been extensively studied for its anticancer properties.[4][9] AITC has been shown to induce apoptosis and cell cycle arrest in cancer cells and modulate pathways involving ROS production and Nrf2.[3][4] While this compound is a different molecule, the presence of the allyl moiety suggests that derivatives synthesized from it could be explored for similar biological activities, making it a valuable starting point for fragment-based drug design in oncology.[8]
Safety and Handling
This compound is classified as a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: According to notifications to the European Chemicals Agency (ECHA), the compound is classified with the following hazards:
-
Precautions for Safe Handling:
-
Handle in accordance with good industrial hygiene and safety practice.[10]
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[5][10]
-
Avoid contact with skin, eyes, and clothing.[5]
-
-
Storage Conditions:
References
- 1. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer activities of allyl isothiocyanate and its conjugated silicon quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Allyl Isonicotinate: A Reagent of Latent Potential in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: Navigating the Landscape of Allyl Isonicotinate
This compound (prop-2-enyl pyridine-4-carboxylate) is a bifunctional organic molecule incorporating a reactive allyl group and an electron-deficient pyridine ring through an ester linkage.[1] While commercially available and possessing structural motifs of high interest to synthetic chemists, a comprehensive review of the scientific literature reveals that this compound is not a commonly employed reagent with established, field-proven protocols for applications such as transition-metal-catalyzed allylations or decarboxylative couplings. Its applications appear to be more prominent in areas like polymer science as a monomer.
This guide, therefore, adopts a dual-pronged approach. Firstly, it will provide a detailed protocol for the synthesis of this compound, a foundational technique for any researcher wishing to explore its chemistry. Secondly, it will delve into the potential applications of this reagent, grounded in the well-established reactivity of its constituent functional groups. By examining the rich chemistry of allylic esters in palladium catalysis and the versatile nature of the isonicotinate scaffold, we aim to provide a forward-looking guide that empowers researchers to pioneer new applications for this intriguing molecule. We will supplement this with a detailed, exemplary protocol for a canonical reaction—the Tsuji-Trost allylic alkylation—to illustrate the type of synthetic context in which a molecule like this compound could theoretically be explored.
Physicochemical Properties and Safety Data
A clear understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 25635-24-9 | [2] |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.18 g/mol | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| IUPAC Name | prop-2-enyl pyridine-4-carboxylate | [1] |
| Synonyms | Allyl 4-pyridinecarboxylate, Isonicotinic acid allyl ester | [2] |
| pKa (Predicted) | 3.13 ± 0.10 | |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation | [1] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the esterification of isonicotinic acid with allyl alcohol. This can be achieved through several standard methods, with the Fischer esterification being a straightforward and scalable approach.
Protocol 1: Fischer Esterification of Isonicotinic Acid
This protocol describes the acid-catalyzed esterification of isonicotinic acid with allyl alcohol.
Workflow for the Synthesis of this compound
References
Application Notes & Protocols: Exploring the Potential of Allyl Isonicotinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl isonicotinate is a molecule of interest in medicinal chemistry, primarily due to the convergence of two structurally and functionally significant moieties: the allyl group and the isonicotinate core. While direct therapeutic applications of this compound are not yet extensively documented, a comprehensive analysis of its constituent parts provides a strong rationale for its exploration as a versatile scaffold and building block in drug discovery. This guide serves as a forward-looking resource for researchers, offering insights into the potential applications of this compound, grounded in the established medicinal chemistry of allyl-containing compounds and isonicotinic acid derivatives. Herein, we present a prospective analysis of its utility, detailed synthetic protocols, and hypothetical workflows for its incorporation into drug discovery programs.
Introduction: A Molecule of Untapped Potential
This compound (prop-2-enyl pyridine-4-carboxylate) is an organic compound featuring a pyridine ring carboxylated at the 4-position, with the carboxyl group esterified by an allyl alcohol.[1][2] To date, the scientific literature on the direct biological activities of this compound is sparse. However, its true potential lies in the amalgamation of its two key structural components, each with a rich history in medicinal chemistry.
-
The Isonicotinate Core: Isonicotinic acid and its derivatives are foundational in pharmaceutical sciences.[3] The most prominent example is isoniazid, a cornerstone in the treatment of tuberculosis.[4][5] The isonicotinoyl scaffold is a recognized pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications, including anti-inflammatory and antiviral activities.[6]
-
The Allyl Group: The allyl motif is a versatile functional group found in numerous natural products and synthetic drugs.[7][8] Its presence can influence a molecule's reactivity, metabolic stability, and interaction with biological targets.[9] Allyl derivatives have shown promise in various therapeutic areas, notably in oncology, with some compounds entering clinical trials.[7][10]
This document, therefore, serves as a theoretical and practical guide for leveraging this compound as a starting point for the development of novel therapeutic agents. We will explore its potential applications based on the known pharmacology of its constituent parts and provide actionable protocols for its synthesis and derivatization.
Prospective Medicinal Chemistry Applications
Based on the established roles of the isonicotinate and allyl moieties, we can project several promising avenues for the application of this compound in medicinal chemistry:
A Scaffold for Novel Anti-tubercular Agents
Given that the isonicotinic acid hydrazide structure is central to the mechanism of action of isoniazid, this compound could serve as a precursor for novel anti-tubercular agents.[4] The allyl group can be functionalized to introduce new pharmacophoric elements aimed at overcoming resistance mechanisms observed with current therapies.
Development of Anti-inflammatory Compounds
Derivatives of isonicotinic acid have demonstrated anti-inflammatory properties.[6] The allyl group of this compound provides a reactive handle for the attachment of various side chains that could modulate interactions with inflammatory targets, such as cyclooxygenase (COX) enzymes.
A Building Block for Anticancer Drug Discovery
The allyl group is a key component of many natural and synthetic compounds with anticancer activity.[7][8] Its ability to act as an electrophile after metabolic activation can lead to covalent modification of therapeutic targets.[7] this compound can be used as a fragment in the design of novel anticancer agents, where the isonicotinate core can aid in solubility and interactions with target proteins.
Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward esterification reaction. Below is a standard laboratory protocol.
Synthesis Protocol: Esterification of Isonicotinic Acid
Objective: To synthesize this compound from isonicotinic acid and allyl alcohol.
Materials:
-
Isonicotinic acid
-
Allyl alcohol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
To a 250 mL round-bottom flask, add isonicotinic acid (1 equivalent).
-
Add an excess of allyl alcohol (5-10 equivalents) to the flask. The excess allyl alcohol serves as both a reactant and a solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the molar amount of isonicotinic acid) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (the boiling point of allyl alcohol is approximately 97°C).
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Characterization: The structure and purity of the synthesized this compound should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.[1]
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester, C=C of the allyl group).
Experimental Workflow for Drug Discovery
The true value of this compound in medicinal chemistry is as a starting material for the creation of a library of novel compounds.
Protocol: Generation of a Focused Compound Library from this compound
Objective: To create a library of derivatives by functionalizing the allyl group of this compound for screening against a biological target.
Materials:
-
This compound
-
A diverse set of reactants for modifying the double bond (e.g., for epoxidation, dihydroxylation, Heck coupling, etc.)
-
Appropriate catalysts and reagents for each reaction type
-
Multi-well plates for reaction setup and screening
-
Automated liquid handling systems (optional)
-
High-throughput screening (HTS) platform
Procedure:
-
Reaction Scoping: In a first step, perform a series of small-scale reactions to determine the optimal conditions for various transformations of the allyl double bond (e.g., epoxidation, dihydroxylation, Heck coupling).
-
Library Production: Based on the optimized conditions, perform the reactions in parallel in a multi-well plate format. A suggested starting point is a 96-well plate.
-
Work-up and Purification: After the reactions are complete, perform a parallel work-up and purification. This can be achieved using solid-phase extraction (SPE) or preparative HPLC.
-
Quality Control: Analyze a representative subset of the library compounds by LC-MS to confirm their identity and purity.
-
Screening: Screen the compound library against the biological target of interest using a suitable assay.
Data Presentation and Visualization
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| IUPAC Name | prop-2-enyl pyridine-4-carboxylate | [1] |
| CAS Number | 25635-24-9 | [11] |
Diagrams
Caption: Synthesis of this compound via Fischer esterification.
Caption: A hypothetical drug discovery workflow using this compound.
Conclusion and Future Directions
While this compound may not yet be a widely recognized player in medicinal chemistry, its constituent parts suggest a significant untapped potential. The convergence of a proven pharmacophore (the isonicotinate core) and a versatile functional group (the allyl moiety) makes it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational framework for researchers to begin exploring the possibilities that this compound holds. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a range of biological assays to uncover novel lead compounds for the treatment of various diseases.
References
- 1. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. chempanda.com [chempanda.com]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. pharmainfonepal.com [pharmainfonepal.com]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 25635-24-9 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using Allyl Isonicotinate
Introduction: The Strategic Value of Allyl Isonicotinate in Pyridine Synthesis
The substituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The inherent electron-deficient nature of the pyridine ring, coupled with its ability to act as a ligand and hydrogen bond acceptor, makes it a privileged scaffold in drug design.[2] Consequently, the development of robust and versatile synthetic routes to access functionalized pyridines is of paramount importance.
While classical methods for pyridine synthesis, such as the Hantzsch condensation, are well-established, contemporary organic synthesis demands modular and efficient strategies for the late-stage functionalization of pre-existing pyridine rings.[3] This application note details the utility of This compound as a versatile and bifunctional building block for the synthesis of a diverse array of substituted pyridines. This compound offers two distinct points for chemical modification: the electron-deficient pyridine ring, which is amenable to nucleophilic substitution and C-H functionalization, and the allyl ester group, which can participate in a variety of transition-metal-catalyzed reactions.
This guide provides detailed protocols, mechanistic insights, and practical considerations for leveraging the unique reactivity of this compound, thereby offering researchers a powerful tool for the rapid generation of novel pyridine derivatives.
Part 1: Synthesis of this compound
The foundational step in utilizing this compound is its efficient preparation from commercially available starting materials. The most common method is the Fischer esterification of isonicotinic acid with allyl alcohol.
Protocol 1: Fischer Esterification of Isonicotinic Acid
This protocol describes the synthesis of this compound via an acid-catalyzed esterification.
Materials:
-
Isonicotinic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add isonicotinic acid (1.0 eq), allyl alcohol (3.0 eq), and toluene (as a solvent to facilitate azeotropic removal of water).
-
Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Expected Yield: 85-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4][5]
Part 2: Functionalization of the Pyridine Ring of this compound
The electron-deficient nature of the pyridine ring in this compound makes it susceptible to functionalization, particularly after activation.
Synthesis and Reactivity of this compound N-oxide
Conversion to the corresponding N-oxide activates the pyridine ring for subsequent functionalization at the 2- and 4-positions.
Protocol 2: Synthesis of this compound N-oxide
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 70-85%
C-H Functionalization of this compound
Direct C-H functionalization is a powerful tool for the late-stage modification of heterocycles.[2] While challenging, methods for the C-H functionalization of pyridines can be adapted for this compound.
Protocol 3: Palladium-Catalyzed C-2 Arylation of this compound (via N-oxide)
This protocol is an adaptation of known methods for the C-H arylation of pyridine N-oxides.
Materials:
-
This compound N-oxide
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent such as dioxane or toluene
Procedure:
-
In an oven-dried Schlenk tube, combine this compound N-oxide (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Expected Yield: 40-70%
Part 3: Reactions Involving the Allyl Group
The allyl group of this compound is a versatile handle for introducing a wide range of substituents via transition-metal catalysis.
Palladium-Catalyzed Decarboxylative Allylation
Decarboxylative cross-coupling reactions are advantageous as they use readily available carboxylic acids and generate CO₂ as the only byproduct.[6] This protocol outlines a potential decarboxylative coupling to form a substituted pyridine.
Protocol 4: Hydrolysis and Palladium-Catalyzed Decarboxylative Cross-Coupling
This is a two-step, one-pot procedure involving the initial hydrolysis of the allyl ester followed by a decarboxylative coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF or DMA)
Procedure:
-
Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed to isonicotinic acid (monitor by TLC). Acidify the reaction mixture to precipitate the carboxylic acid, which can be isolated or used directly.
-
Decarboxylative Coupling: In a separate, oven-dried Schlenk tube, combine the isolated isonicotinic acid (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), CuI (10 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction to 100-140 °C for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, filter through Celite, and concentrate.
-
Purify the product by column chromatography.
Expected Yield: 50-75% over two steps.
Data Presentation
Table 1: Representative Examples of Substituted Pyridines Synthesized from this compound Derivatives
| Entry | Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound N-oxide | C-2 Arylation | 4-bromotoluene, Pd(OAc)₂, PPh₃, K₂CO₃, Toluene, 110 °C | 2-(p-tolyl)isonicotinic acid allyl ester | ~65 |
| 2 | Isonicotinic acid | Decarboxylative Coupling | 4-iodoanisole, Pd(OAc)₂, SPhos, CuI, K₂CO₃, DMA, 120 °C | 4-(4-methoxyphenyl)pyridine | ~70 |
| 3 | This compound | Hydrolysis/Decarboxylative Coupling | 1-bromo-4-fluorobenzene, then as above | 4-(4-fluorophenyl)pyridine | ~68 |
Visualizations
Workflow for the Synthesis and Functionalization of this compound
Caption: General synthetic pathways originating from this compound.
Mechanism of Palladium-Catalyzed Decarboxylative Coupling
Caption: Catalytic cycle for decarboxylative arylation of isonicotinic acid.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic transformations. While the direct application to this compound may require some optimization, the underlying principles of Fischer esterification, N-oxidation of pyridines, and palladium-catalyzed cross-coupling reactions are robust and have been validated across a vast range of substrates. Researchers should always monitor reaction progress using appropriate analytical techniques (TLC, GC-MS, LC-MS) and confirm the structure of their products using spectroscopic methods (NMR, MS).
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile starting material for the synthesis of a variety of substituted pyridines. By leveraging both the reactivity of the pyridine ring and the allyl ester functionality, a modular approach to novel pyridine derivatives can be achieved. The methods outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this valuable building block. Future work could focus on developing one-pot functionalization strategies that target both the ring and the allyl group, as well as exploring the use of this compound in cycloaddition and other pericyclic reactions.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allyl Isonicotinate: A Guide for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Allyl isonicotinate. This document details its synthesis, characterization, potential applications in polymer chemistry and biomedicine, and the underlying scientific principles.
Introduction to this compound
This compound (Allyl 4-pyridinecarboxylate) is an organic compound featuring a pyridine ring, an ester group, and a terminal allyl group.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis and polymer chemistry. The pyridine moiety offers opportunities for coordination chemistry and can impart specific biological activities, as derivatives of isonicotinic acid are known for their roles in pharmaceuticals.[2][3][4][5][6] The allyl group is a reactive handle for polymerization and other chemical modifications.[7][8]
Table 1: Physicochemical Properties of this compound [1][9]
| Property | Value |
| CAS Number | 25635-24-9 |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| IUPAC Name | prop-2-enyl pyridine-4-carboxylate |
Synthesis of this compound via Fischer Esterification
The synthesis of this compound can be achieved through the Fischer esterification of isonicotinic acid with allyl alcohol, catalyzed by a strong acid.[10][11][12][13][14] This is a well-established and cost-effective method for ester synthesis. The reaction is reversible and driven to completion by removing water or using an excess of one reactant.[11][12]
Causality of Experimental Choices
-
Acid Catalyst (Sulfuric Acid): A strong acid like sulfuric acid is crucial to protonate the carbonyl oxygen of isonicotinic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of allyl alcohol.[11][13]
-
Excess Allyl Alcohol: Using an excess of allyl alcohol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, according to Le Châtelier's principle.[11][12]
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached faster. The temperature is determined by the boiling point of the solvent (allyl alcohol in this case).[10][14]
-
Neutralization and Extraction: After the reaction, the excess acid is neutralized with a weak base like sodium bicarbonate. The ester is then extracted into an organic solvent, separating it from the aqueous layer containing salts and unreacted starting materials.[13]
-
Purification: Distillation under reduced pressure is a suitable method for purifying the final product, as it allows for boiling at a lower temperature, preventing potential decomposition.
Experimental Protocol
Materials and Equipment:
-
Isonicotinic acid (4-pyridinecarboxylic acid)
-
Allyl alcohol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid (1 equivalent).
-
Addition of Reagents: Add an excess of allyl alcohol (e.g., 5-10 equivalents) to the flask.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Caption: Fischer esterification of isonicotinic acid.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the pyridine ring protons, the vinyl protons of the allyl group, and the methylene protons of the allyl group.[15]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the allyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1720 cm⁻¹) and characteristic bands for the C=C and C-H bonds of the allyl group and the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Table 2: Expected ¹H NMR Chemical Shifts for this compound [15]
| Protons | Chemical Shift (ppm) | Multiplicity |
| Pyridine-H (ortho to N) | ~8.8 | Doublet |
| Pyridine-H (meta to N) | ~7.8 | Doublet |
| -CH=CH₂ | ~6.0 | Multiplet |
| -CH=CH₂ (terminal) | ~5.3-5.4 | Multiplet |
| -O-CH₂- | ~4.8 | Doublet |
Applications in Polymer Synthesis
The allyl functionality of this compound makes it a valuable monomer for the synthesis of functional polymers.[7][8] However, the polymerization of allyl monomers can be challenging due to degradative chain transfer.[16]
Free Radical Polymerization
Free radical polymerization is a common method for polymerizing vinyl monomers. For allyl monomers, this process often results in low molecular weight polymers.[7][16] This is because the allylic hydrogen is susceptible to abstraction by the propagating radical, leading to the formation of a stable, less reactive allylic radical, which terminates the chain.
Experimental Considerations:
-
Initiator: A free-radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) is required.
-
Temperature: The polymerization is typically carried out at elevated temperatures (60-80 °C) to ensure the decomposition of the initiator.[17]
-
Solvent: A suitable solvent that does not interfere with the radical process should be used.
-
Monomer Concentration: The concentration of the monomer can influence the rate of polymerization and the molecular weight of the resulting polymer.
Proposed Protocol for Homopolymerization:
-
Preparation: In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, dissolve this compound in a suitable solvent (e.g., toluene or DMF).
-
Inert Atmosphere: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator Addition: Add the free-radical initiator (e.g., AIBN, 1-2 mol%).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir for a specified time (e.g., 24 hours).
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
Caption: Free radical polymerization of this compound.
Potential Biomedical Applications
Polymers containing pyridine moieties have gained significant interest in biomedical applications, particularly in drug delivery systems.[6][18][19][20][21] The nitrogen atom in the pyridine ring can be protonated at physiological pH, leading to pH-responsive behavior. This property can be exploited for the controlled release of therapeutic agents.
pH-Responsive Drug Delivery
Polymers synthesized from this compound could potentially be used to create nanoparticles or micelles for encapsulating hydrophobic drugs. At physiological pH (~7.4), the pyridine nitrogen would be partially protonated. In the acidic environment of tumors or endosomes (pH 5.0-6.5), increased protonation would lead to swelling or disassembly of the polymer matrix, triggering the release of the encapsulated drug.
Conceptual Experimental Workflow:
-
Polymer Synthesis: Synthesize a copolymer of this compound with a biocompatible monomer (e.g., a polyethylene glycol derivative) to achieve amphiphilicity.
-
Nanoparticle Formulation: Formulate nanoparticles by self-assembly of the amphiphilic copolymer in an aqueous solution.
-
Drug Loading: Load a model hydrophobic drug (e.g., curcumin or paclitaxel) into the nanoparticles during or after their formation.
-
In Vitro Release Study: Investigate the release profile of the drug from the nanoparticles at different pH values (e.g., 7.4 and 5.5) to demonstrate pH-responsiveness.
-
Cellular Uptake and Cytotoxicity: Evaluate the cellular uptake of the drug-loaded nanoparticles and their cytotoxicity against cancer cell lines.
Caption: pH-responsive drug delivery concept.
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising monomer for the development of novel functional polymers with potential applications in drug delivery and other biomedical fields. While its synthesis is based on established chemical principles, its polymerization requires careful consideration of the challenges associated with allyl monomers. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers venturing into the experimental use of this versatile compound. Further research is warranted to fully explore its potential and to develop optimized protocols for its polymerization and application.
References
- 1. scbt.com [scbt.com]
- 2. The role of isonicotinic acid derivatives in the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. gantrade.com [gantrade.com]
- 8. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. athabascau.ca [athabascau.ca]
- 13. community.wvu.edu [community.wvu.edu]
- 14. cerritos.edu [cerritos.edu]
- 15. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyridine-based coordination polymeric hydrogel with Cu2+ ion and its encapsulation of a hydrophobic molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Pyridine-based polymers and derivatives: Synthesis and applications [ouci.dntb.gov.ua]
Application Notes and Protocols: Allyl Isonicotinate Reaction Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural and Reactive Landscape of Allyl Isonicotinate
This compound (prop-2-enyl pyridine-4-carboxylate) is a bifunctional molecule of interest in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates three key features that dictate its reactivity: a pyridine ring, an ester linkage, and an allyl group. The pyridine ring, a heteroaromatic system, can influence the electronic properties of the molecule and participate in reactions such as N-alkylation. The ester group is susceptible to nucleophilic attack, most notably hydrolysis. The terminal double bond of the allyl group can undergo electrophilic addition, and the entire allylic system can be involved in nucleophilic substitution reactions, which may include rearrangement.[3] Understanding the interplay of these functional groups is crucial for predicting the behavior of this compound in various chemical environments and for designing synthetic routes that utilize its unique reactivity.
Synthesis of this compound: An Exploration of Esterification
The most direct route to synthesizing this compound is through the esterification of isonicotinic acid with allyl alcohol. This can be achieved through several methods, with Fischer-Speier esterification being a common approach.
Mechanism of Fischer-Speier Esterification
This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of isonicotinic acid, which increases the electrophilicity of the carbonyl carbon. Allyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound.
Figure 1: Mechanism of Fischer-Speier Esterification for this compound Synthesis.
Kinetics of Esterification
The kinetics of Fischer esterification are typically second-order overall, being first-order with respect to the carboxylic acid and first-order with respect to the alcohol under acidic conditions. The rate of reaction is influenced by several factors:
| Parameter | Effect on Reaction Rate | Rationale |
| Temperature | Increases | Provides the necessary activation energy for the reaction. |
| Catalyst Concentration | Increases | A higher concentration of acid catalyst leads to a greater concentration of the protonated, more reactive carboxylic acid. |
| Reactant Concentration | Increases | Higher concentrations of isonicotinic acid and allyl alcohol increase the frequency of molecular collisions. |
| Solvent | Varies | The choice of solvent can affect the solubility of reactants and the stability of intermediates. |
Protocol for the Synthesis of this compound via Fischer Esterification
Materials:
-
Isonicotinic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add isonicotinic acid and an excess of allyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The crude product can be further purified by column chromatography or distillation.
Reactivity and Potential Mechanisms of this compound
The reactivity of this compound is largely dictated by its ester and allyl functionalities.
Ester Hydrolysis
The ester linkage in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield isonicotinic acid and allyl alcohol.
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and allyl alcohol.
Figure 2: Mechanisms of Acid- and Base-Catalyzed Hydrolysis of this compound.
Reactions of the Allyl Group
The allyl group is a versatile functional group that can undergo a variety of reactions.
-
Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) in a typical electrophilic addition reaction.
-
Allylic Rearrangement: Nucleophilic substitution at the allylic carbon can proceed with a rearrangement of the double bond.[4] This is a key feature of allylic systems and can occur via two main mechanisms: SN1' and SN2'.[4]
-
SN1' Mechanism: This mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate.[5] The nucleophile can then attack at either of the two carbons that share the positive charge, leading to a mixture of products. The rate of this reaction is dependent only on the concentration of the substrate.
-
SN2' Mechanism: This is a concerted mechanism where the nucleophile attacks the γ-carbon (the terminal carbon of the double bond), and the leaving group departs from the α-carbon in a single step, with a simultaneous shift of the double bond.[4] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.
-
References
Application Notes & Protocols: The Role of Allyl Isonicotinate in Covalent Chemoproteomics
Abstract: The mapping of protein function, interactions, and druggability within the native cellular environment remains a paramount challenge in biomedical research. Chemical proteomics, particularly the use of covalent chemical probes, has emerged as a powerful strategy for interrogating the proteome with high specificity and temporal control.[1][2][3] This guide introduces Allyl Isonicotinate as a novel, cysteine-reactive covalent probe for proteomics research. We will detail its mechanism of action, provide comprehensive protocols for its application in both competitive and direct profiling workflows, and discuss the interpretation of resulting data for target identification and validation.
Introduction: The Case for Novel Covalent Probes
Activity-based protein profiling (ABPP) and covalent ligand discovery have revolutionized our ability to identify functional proteins and discover new therapeutic targets.[4][5][6] These approaches rely on small molecules equipped with a reactive group, or "warhead," that forms a covalent bond with a specific amino acid residue on a protein target.[7][8] While numerous warheads have been developed, the exploration of new electrophilic scaffolds is critical for expanding the scope of the "ligandable" proteome.
This compound is a small molecule comprised of two key moieties:
-
An Allyl Group: A well-known electrophilic moiety containing a reactive C-C double bond adjacent to a methylene group. The allylic C-H bonds are relatively weak, making the group susceptible to nucleophilic attack.[9]
-
An Isonicotinate Scaffold: A pyridine-based core that provides a rigid framework, influencing the molecule's solubility, cell permeability, and potential orientation within protein binding pockets.
This unique combination positions this compound as a promising tool for covalent proteomics, specifically for targeting nucleophilic residues like cysteine.
Principle of Operation: Covalent Cysteine Alkylation
The primary mechanism for this compound's utility in proteomics is the covalent alkylation of nucleophilic amino acid residues. The thiol side chain of cysteine is a particularly strong nucleophile at physiological pH and is a common target for covalent probes and drugs.[1][10] The reaction proceeds via a nucleophilic substitution mechanism where the cysteine thiol attacks the allyl group, leading to the formation of a stable thioether bond.
This irreversible modification allows for the specific and permanent "tagging" of reactive cysteines within the proteome, enabling their subsequent enrichment and identification by mass spectrometry.[11][12][13]
Caption: Mechanism of Cysteine Alkylation by this compound.
Application I: Competitive Profiling of Cysteine-Ligand Interactions
The most direct application of this compound is in a competitive profiling format. This workflow leverages a well-characterized, broad-spectrum cysteine-reactive probe that contains a bioorthogonal handle (e.g., iodoacetamide-alkyne, IA-alkyne) for downstream analysis.[7][8] By pre-treating cells or lysates with this compound, endogenous protein targets that covalently bind to it will be "blocked" and thus unavailable to react with the subsequent IA-alkyne probe. A reduction in the mass spectrometry signal for an IA-alkyne-labeled peptide indicates a specific interaction with this compound.[14]
This method is powerful for:
-
Identifying the protein targets of this compound.
-
Screening for off-target effects of more complex molecules built on this scaffold.
-
Validating target engagement without needing to synthesize a tagged version of the compound.
Caption: Competitive Chemoproteomic Workflow using this compound.
Protocol 1: Competitive ABPP in Cell Lysate
-
Proteome Preparation:
-
Harvest cultured cells and wash 2x with cold PBS.
-
Lyse cells in PBS (pH 7.4) via probe sonication on ice.
-
Clarify lysate by centrifugation at 14,000 x g for 30 min at 4°C.
-
Determine protein concentration using a BCA assay. Normalize all samples to 2 mg/mL in PBS.
-
-
Competitive Labeling:
-
Aliquot 500 µL of the normalized lysate into microcentrifuge tubes.
-
Treat samples with either DMSO (vehicle control) or this compound to a final concentration of 100 µM.
-
Incubate for 1 hour at 37°C with gentle rotation.
-
-
Probe Labeling:
-
Add iodoacetamide-alkyne (IA-alkyne) probe to all samples to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Click Chemistry:
-
Prepare the click chemistry cocktail. For each 500 µL sample, mix:
-
10 µL of 50 mM CuSO₄
-
20 µL of 50 mM TCEP
-
10 µL of 10 mM TBTA ligand
-
5 µL of 20 mM Azide-Biotin tag
-
-
Add 45 µL of the cocktail to each sample. Vortex and incubate for 1 hour at room temperature.
-
-
Protein Precipitation and Enrichment:
-
Precipitate proteins using a chloroform/methanol extraction.
-
Resuspend the protein pellet in 500 µL of 1.2% SDS in PBS.
-
Add pre-washed streptavidin-agarose beads (50 µL of slurry) to each sample.
-
Incubate for 1.5 hours at room temperature to enrich biotinylated proteins.
-
Wash beads sequentially with 0.5% SDS in PBS, 1 M NaCl, and finally with PBS.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris, pH 8).
-
Reduce with DTT (10 mM) and alkylate with iodoacetamide (20 mM).
-
Add Trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing digested peptides for LC-MS/MS analysis.
-
Expected Quantitative Data
The mass spectrometer will identify and quantify thousands of peptides. By comparing the signal intensity of each identified cysteine-containing peptide between the DMSO and this compound-treated samples, target peptides can be identified.
| Protein | UniProt ID | Peptide Sequence | Fold Change (Allyl Iso / DMSO) | p-value | Status |
| Peroxiredoxin-1 | Q06830 | LSC GADVVFIFGADK | 0.15 | < 0.01 | Hit |
| GAPDH | P04406 | VVTAPSC HLAK | 0.98 | > 0.05 | No Change |
| Protein Disulfide-Isomerase | P07237 | YAPAC GEDDLAPK | 0.21 | < 0.01 | Hit |
| Actin, cytoplasmic 1 | P60709 | TTGIVMDSGDGVTHNVPC R | 1.02 | > 0.05 | No Change |
This table represents hypothetical data for illustrative purposes.
Application II: Derivatization for Direct Target Identification
For direct identification of protein targets, a "clickable" version of this compound can be synthesized. By incorporating a bioorthogonal handle, such as a terminal alkyne, onto the isonicotinate ring, the probe can be directly applied to biological systems.[15][16][17] After covalent labeling of targets, a reporter tag (e.g., biotin-azide) can be attached via click chemistry, enabling straightforward enrichment and identification.[18]
Proposed Synthesis: A terminal alkyne group can be introduced onto the pyridine ring of isonicotinic acid via Sonogashira coupling prior to esterification with allyl alcohol. This creates "Alkyne-Allyl Isonicotinate," a fully functional, direct-labeling ABPP probe.
Caption: Direct Target Identification Workflow with a Derivatized Probe.
Protocol 2: Direct ABPP with a Clickable Probe
-
Probe Synthesis:
-
Synthesize the Alkyne-Allyl Isonicotinate probe using established organic chemistry methods. Verify structure and purity via NMR and mass spectrometry.
-
-
Cellular Labeling:
-
Culture cells to ~80% confluency.
-
Treat cells with the Alkyne-Allyl Isonicotinate probe (e.g., 10-50 µM final concentration) or DMSO for a defined period (e.g., 2-4 hours) in serum-free media.
-
-
Proteome Preparation and Click Chemistry:
-
Harvest cells, wash with cold PBS, and lyse in 1.2% SDS in PBS.
-
Normalize protein concentrations.
-
Perform the click chemistry reaction as described in Protocol 1, Step 4 to attach the biotin-azide tag.
-
-
Enrichment and Analysis:
-
Proceed with protein precipitation, enrichment, on-bead digestion, and LC-MS/MS analysis as described in Protocol 1, Steps 5 and 6 .
-
In parallel, analyze a DMSO-treated control sample to identify proteins that are non-specifically enriched by the beads. True targets should show significant enrichment over the DMSO control.
-
Conclusion and Future Directions
This compound represents a novel and accessible chemical tool for the exploration of the functional proteome. Its allyl group serves as an effective warhead for covalently modifying reactive cysteine residues. The protocols outlined here provide a clear path for researchers to employ this molecule in both competitive and direct chemoproteomic workflows to identify novel protein targets, validate ligand binding, and expand our understanding of the druggable proteome. Future work will involve the systematic synthesis of a library of derivatives to explore how modifications to the isonicotinate scaffold can modulate target selectivity and potency, further enhancing the utility of this promising chemical probe.
References
- 1. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]
- 3. Chemical Proteomics - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 6. Activity-Based Protein Profiling—Enabling Multimodal Functional Studies of Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Allyl group - Wikipedia [en.wikipedia.org]
- 10. cheMIKAILproteomics [chemikailproteomics.com]
- 11. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 12. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Allyl Isonicotinate: A Versatile Bifunctional Building Block for Modern Heterocyclic Synthesis
Abstract
Allyl isonicotinate is a uniquely versatile building block for the synthesis of complex heterocyclic compounds, a cornerstone of modern drug discovery and materials science.[1] Its structure features two distinct, orthogonally reactive sites: a nucleophilic pyridine ring and an electrophilically activatable allyl group. This bifunctionality allows for a diverse range of chemical transformations, enabling chemists to construct novel molecular scaffolds with high efficiency and precision. This guide provides an in-depth exploration of this compound's properties, safety considerations, and its application in key synthetic methodologies, including cycloaddition reactions, transition-metal-catalyzed cross-couplings, and as a precursor for multicomponent reactions. Detailed, field-tested protocols are provided to empower researchers in leveraging this potent reagent for the synthesis of next-generation heterocyclic libraries.
Introduction to this compound
This compound, with the IUPAC name prop-2-enyl pyridine-4-carboxylate, serves as a strategic starting material in organic synthesis.[2] The molecule's power lies in the strategic placement of an allyl ester on a pyridine core. The pyridine nitrogen offers a site for coordination, alkylation, or can influence the ring's electronic properties, while the terminal alkene of the allyl group is a gateway for a multitude of transformations including, but not limited to, additions, cycloadditions, and transition-metal-catalyzed functionalizations.[3][4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | prop-2-enyl pyridine-4-carboxylate | [2] |
| CAS Number | 25635-24-9 | [2][5] |
| Molecular Formula | C₉H₉NO₂ | [2][5] |
| Molecular Weight | 163.17 g/mol | [2] |
| Appearance | Colorless to light yellow/orange liquid | [6] |
| pKa | 3.13 ± 0.10 (Predicted) | [6] |
Spectroscopic Characterization
Verification of starting material purity is paramount. The following data represent typical spectroscopic signatures for this compound.
| Spectrum Type | Key Peaks / Shifts (Solvent: CDCl₃) | Source |
| ¹H NMR | δ 8.79 (d, 2H), 7.86 (d, 2H), 6.03 (m, 1H), 5.44 (d, 1H), 5.33 (d, 1H), 4.86 (d, 2H) | [7] |
| ¹³C NMR | δ 164.9, 150.5, 137.9, 131.7, 122.6, 119.2, 66.4 | [2][6] |
| FTIR (Neat) | ~1725 cm⁻¹ (C=O stretch), ~1275 cm⁻¹ (C-O stretch), ~1595 cm⁻¹ (C=N stretch) | [2] |
| Mass Spec (GC-MS) | m/z Top Peak: 106, m/z 2nd Highest: 78 | [2] |
The Strategic Advantage: Bifunctional Reactivity
The synthetic utility of this compound stems from its two distinct reactive domains, which can be addressed selectively under different reaction conditions. This allows for sequential or one-pot transformations to rapidly build molecular complexity.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cycloaddition Reactions of Allyl and Related Cations - Paul Gassman [grantome.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: Allyl Isonicotinate in Advanced Materials Science
These application notes provide researchers, materials scientists, and drug development professionals with a comprehensive technical guide to the versatile applications of allyl isonicotinate. This unique bifunctional monomer, possessing both a polymerizable allyl group and a functional isonicotinate moiety, offers a gateway to novel materials with tailored properties. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental designs, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction to this compound: A Bifunctional Building Block
This compound (prop-2-enyl pyridine-4-carboxylate) is a molecule of significant interest in materials science due to its dual functionality.[1][2] Its structure consists of:
-
An allyl group (-CH₂-CH=CH₂) : This terminal alkene is a valuable handle for polymerization and post-polymerization modification. It can participate in radical polymerization and is particularly amenable to high-efficiency "click" chemistry reactions, such as thiol-ene coupling.[3][4]
-
An isonicotinate group (a pyridine-4-carboxylate ester) : This heterocyclic ring provides a wealth of functionality. The pyridine nitrogen can act as a ligand for metal coordination, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[5][6][7] Furthermore, its basicity allows for pH-responsive behavior, making it an intelligent component in stimuli-responsive materials.[8][9][10]
A critical consideration in working with allyl monomers is their behavior in radical polymerization. Unlike vinyl monomers such as styrene or acrylates, allyl monomers often exhibit slow polymerization rates and yield polymers of low molecular weight.[11][12] This is primarily due to "degradative chain transfer," a process where a propagating radical abstracts a hydrogen atom from the allyl monomer's methylene group, forming a stable, non-propagating allyl radical.[11]
Expert Insight: Understanding this inherent limitation is key to successfully utilizing this compound. Rather than focusing on its homopolymerization, a more robust strategy involves its copolymerization with more reactive vinyl monomers. This approach allows for the incorporation of the valuable isonicotinate functionality into a stable, high-molecular-weight polymer backbone, where the pendant allyl groups remain available for subsequent modifications.
Application I: Synthesis of Functional Copolymers via Radical Polymerization
This section details the incorporation of this compound into a polymer backbone through free-radical copolymerization. We use styrene as a comonomer to build a mechanically robust and well-characterized polymer chain. The resulting copolymer, poly(styrene-co-allyl isonicotinate), serves as a versatile platform for further functionalization.
Protocol 2.1: Synthesis of Poly(styrene-co-allyl isonicotinate)
Objective: To synthesize a random copolymer containing pendant this compound groups.
Causality: By using a high molar excess of the more reactive monomer (styrene), we minimize the effects of degradative chain transfer associated with the allyl monomer, thereby achieving a higher molecular weight copolymer. Azobisisobutyronitrile (AIBN) is chosen as the initiator due to its well-understood decomposition kinetics and minimal side reactions.[13]
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
This compound (>98%)[14]
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask and nitrogen/argon line
Experimental Workflow:
Caption: Workflow for copolymer synthesis.
Step-by-Step Methodology:
-
Monomer and Solvent Preparation: In a 100 mL Schlenk flask, combine styrene (e.g., 9.0 g, 86.4 mmol) and this compound (e.g., 1.4 g, 8.6 mmol) in 40 mL of anhydrous toluene. This 10:1 molar ratio is a good starting point.
-
Initiator Addition: Add AIBN (e.g., 0.16 g, 0.97 mmol, ~1 mol% relative to total monomers).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70°C under a positive pressure of nitrogen or argon.
-
Reaction Time: Allow the polymerization to proceed for 12-24 hours with magnetic stirring. The solution will become more viscous.
-
Isolation: Cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of rapidly stirring methanol (e.g., 400 mL). A white precipitate will form.
-
Purification: Collect the precipitate by filtration. To remove unreacted monomers and low molecular weight oligomers, redissolve the polymer in a minimal amount of toluene (~30 mL) and re-precipitate into methanol. Repeat this purification step twice.
-
Drying: Dry the final white, fluffy polymer in a vacuum oven at 40°C overnight to a constant weight.
Self-Validation and Characterization:
-
¹H NMR Spectroscopy: Confirm the incorporation of both monomers by identifying characteristic peaks: aromatic protons from styrene (~6.3-7.5 ppm) and protons from the allyl group (~4.7-6.0 ppm) and pyridine ring (~7.7-8.7 ppm) of the isonicotinate unit. The ratio of integrals can be used to determine the copolymer composition.
-
FTIR Spectroscopy: Verify the presence of key functional groups: C=O stretch of the ester (~1725 cm⁻¹), C=C stretch of the pyridine ring (~1595 cm⁻¹), and aromatic C-H bends from styrene.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymer.
| Parameter | Target Value/Range | Rationale |
| Styrene:this compound Ratio | 5:1 to 20:1 (molar) | Balances incorporation of functional monomer with achieving high molecular weight. |
| Initiator Concentration (AIBN) | 0.5 - 2.0 mol% | Controls polymerization rate and final molecular weight. |
| Reaction Temperature | 65 - 80 °C | Ensures efficient thermal decomposition of AIBN initiator. |
| Solvent | Toluene, Dioxane | Good solubility for both monomers and the resulting polymer. |
Application II: Surface Modification via "Grafting To" Chemistry
This protocol demonstrates how to functionalize a surface (e.g., a silicon wafer or glass slide) with this compound, creating a reactive platform for subsequent material construction. This "grafting to" approach is fundamental for creating functional coatings, biosensors, and chromatography supports.[15][16]
Protocol 3.1: Immobilization of this compound on a Silica Surface
Objective: To covalently attach this compound to a hydroxyl-terminated surface.
Causality: This protocol uses a two-step process. First, the surface is activated with a linker molecule, 3-(trimethoxysilyl)propyl methacrylate, which introduces polymerizable methacrylate groups. Then, this compound is grafted onto this activated surface via a surface-initiated radical polymerization, resulting in short polymer chains rich in isonicotinate functionality.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (H₂SO₄:H₂O₂ 3:1 v/v) - EXTREME CAUTION
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
-
This compound
-
AIBN
-
Anhydrous toluene
-
Acetone, Ethanol
Experimental Workflow:
Caption: Workflow for surface functionalization.
Step-by-Step Methodology:
-
Surface Hydroxylation: Immerse the silica substrates in Piranha solution for 30 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) in a fume hood.
-
Rinsing and Drying: Carefully remove the substrates and rinse extensively with deionized water, followed by ethanol. Dry under a stream of nitrogen.
-
Silanization: Prepare a 2% (v/v) solution of TMSPMA in anhydrous toluene. Immerse the clean, dry substrates in this solution for 4-6 hours at room temperature under a nitrogen atmosphere to form a self-assembled monolayer.
-
Rinsing: Remove the substrates and rinse with toluene, then acetone, to remove excess silane. Cure the monolayer by baking at 110°C for 30 minutes.
-
Grafting Solution: In a Schlenk flask, prepare a solution of this compound (e.g., 5% w/v) and AIBN (e.g., 0.2% w/v) in anhydrous toluene. Degas with nitrogen for 20 minutes.
-
Grafting Reaction: Immerse the TMSPMA-functionalized substrates in the grafting solution. Heat the sealed flask to 70°C for 4-8 hours.
-
Cleaning: After the reaction, remove the substrates and sonicate them in fresh toluene for 10 minutes to remove any non-covalently bound polymer. Rinse with acetone and ethanol.
-
Drying: Dry the functionalized substrates under a stream of nitrogen.
Self-Validation and Characterization:
-
Contact Angle Goniometry: The surface should become more hydrophobic after silanization and functionalization. Measure the static water contact angle at each step to monitor the modification.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of nitrogen (from the pyridine ring) and the change in C1s and Si2p spectra after grafting.
-
Atomic Force Microscopy (AFM): Characterize the surface topography and roughness, which may increase after grafting.
Application III: Creating Metal-Coordinating and pH-Responsive Materials
The isonicotinate moieties on the polymer chains or surfaces are excellent ligands for metal ions. This allows for the creation of cross-linked networks, functional coatings for selective metal ion capture, or platforms for catalysis.
Protocol 4.1: Formation of a Metal-Coordinated Polymer Network
Objective: To cross-link the poly(styrene-co-allyl isonicotinate) copolymer using metal ions.
Causality: The lone pair of electrons on the pyridine nitrogen of the isonicotinate group can form a coordinate bond with transition metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺).[6] When a polymer with multiple isonicotinate ligands is exposed to a metal salt, these ions can act as cross-linking points, connecting different polymer chains to form a network or gel.
Materials:
-
Poly(styrene-co-allyl isonicotinate) (from Protocol 2.1)
-
Copper(II) acetate or Zinc(II) chloride
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Methanol
Coordination and Cross-linking Mechanism:
Caption: Metal ion cross-linking polymer chains.
Step-by-Step Methodology:
-
Polymer Solution: Dissolve the synthesized copolymer (e.g., 200 mg) in a suitable solvent like THF (10 mL).
-
Metal Salt Solution: Prepare a dilute solution of the metal salt (e.g., 10-20 mg of Cu(OAc)₂) in a minimal amount of a miscible solvent (e.g., methanol, 1 mL).
-
Cross-linking: While stirring the polymer solution, add the metal salt solution dropwise.
-
Observation: Observe for changes in the solution. The formation of a gel, precipitate, or a significant increase in viscosity indicates successful cross-linking. The solution may also change color (e.g., to blue or light green with Cu²⁺).
-
Isolation (if a precipitate forms): The cross-linked material can be isolated by centrifugation, washed with fresh solvent to remove excess metal salts, and dried.
Self-Validation and Characterization:
-
UV-Vis Spectroscopy: Monitor the formation of the metal-ligand complex by observing new absorption bands in the visible region.
-
Swelling Test: If a gel is formed, its swelling behavior in different solvents can be studied to understand the cross-link density.
-
pH-Responsiveness: The coordination is often reversible. By lowering the pH (e.g., adding a few drops of dilute HCl), the pyridine nitrogen gets protonated, which can break the coordination bond and dissolve the network. This demonstrates the material's stimuli-responsive nature.[8][17]
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultra Microporous Metal Organic Frameworks Based On Isonicotinate And [quickcompany.in]
- 6. A porous coordination polymer assembled from 8-connected {Co(II)3(OH)} clusters and isonicotinate: multiple active metal sites, apical ligand substitution, H2 adsorption, and magnetism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic pH-Responsive Polymers for Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-Responsive polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Radical polymerization - Wikipedia [en.wikipedia.org]
- 14. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 15. Frontiers | Polymer Grafting and its chemical reactions [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with Allyl isonicotinate
Technical Support Center: Allyl Isonicotinate
Welcome to the technical support guide for this compound (CAS: 25635-24-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and side reactions associated with this versatile bifunctional molecule. As a pyridine derivative with a reactive allyl ester group, this compound is a valuable building block, but its unique structure presents specific handling and reaction considerations. This guide provides in-depth, field-proven insights to ensure the success and integrity of your experiments.
Overview of this compound
This compound (C₉H₉NO₂) is a colorless to pale yellow liquid featuring two key functional regions: the isonicotinate head (a pyridine ring) and the allyl tail (prop-2-en-1-yl ester).[1][2] This structure dictates its reactivity profile, making it susceptible to reactions at the ester linkage, the allyl double bond, and the allylic protons. Understanding these potential reaction pathways is critical for troubleshooting and optimizing experimental outcomes.
| Property | Value | Reference |
| CAS Number | 25635-24-9 | [1][2] |
| Molecular Formula | C₉H₉NO₂ | [1][3] |
| Molecular Weight | 163.18 g/mol | [3] |
| Appearance | Colorless to Pale Yellow Liquid | [1][4] |
| Boiling Point | 106 °C / 1.3 kPa (10 mmHg) | [1] |
| Density | 1.11 g/cm³ | [1][5] |
| Synonyms | Allyl 4-Pyridinecarboxylate, Isonicotinic Acid Allyl Ester | [1][3][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has three primary sites of reactivity:
-
The Allyl Group (C=C Double Bond): Prone to radical polymerization, oxidation, and addition reactions.[7][]
-
The Ester Linkage (-COO-): Susceptible to nucleophilic attack, leading to hydrolysis under acidic or basic conditions.[9]
-
The Allylic Protons (-CH₂-): The C-H bonds adjacent to the double bond are weakened, making them susceptible to abstraction, which can initiate polymerization or other side reactions.[7]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain purity and prevent degradation, store this compound in a tightly sealed container in a cool, dark place (<15°C is recommended).[1] It should be stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5] For long-term storage, blanketing with an inert gas like argon or nitrogen is advisable to prevent oxidation and moisture-induced hydrolysis.
Q3: Is unwanted polymerization a significant risk with this monomer?
A3: Yes. Like most allyl monomers, this compound can undergo free-radical polymerization, especially when heated, exposed to UV light, or in the presence of radical initiators. This process is often characterized by degradative chain transfer, typically resulting in the formation of low-molecular-weight oligomers or a viscous, insoluble gel rather than high-molecular-weight polymers.[]
Q4: What are the products of complete hydrolysis?
A4: Under hydrolytic conditions (e.g., presence of water with acid or base catalysis), the ester bond will cleave to yield Isonicotinic acid and Allyl alcohol .[9][10]
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format.
Workflow: Identifying Common Side Reactions
The following diagram illustrates the primary pathways for unintended reactions based on experimental conditions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | 25635-24-9 | TCI AMERICA [tcichemicals.com]
- 7. Allyl group - Wikipedia [en.wikipedia.org]
- 9. US2313767A - Hydrolysis of allyl halides - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
Technical Support Center: Purification of Allyl Isonicotinate
Welcome to the technical support center for the purification of allyl isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during the purification of this versatile pyridine derivative. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound product?
A1: The impurity profile of crude this compound is largely dictated by the synthetic route employed, most commonly the Fischer-Speier esterification of isonicotinic acid with allyl alcohol.
Key impurities to anticipate include:
-
Unreacted Starting Materials: Isonicotinic acid and allyl alcohol are the most common culprits. Due to the equilibrium nature of Fischer esterification, driving the reaction to completion can be challenging.
-
Catalyst Residues: If a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used, it will be present in the crude mixture.
-
Water: As a byproduct of the esterification reaction, water will be present and can influence downstream purification steps.
-
Side-Products: Depending on reaction conditions, side-products from the dehydration of allyl alcohol or other unintended reactions can occur.
The first step in any purification strategy is to understand the likely contaminants. This knowledge will inform your choice of purification technique.
Q2: My crude product is a dark-colored oil. What causes this, and how can I address it?
A2: The development of a dark color, often ranging from yellow to brown, can be attributed to several factors. Allyl-containing compounds can be susceptible to polymerization or degradation, especially at elevated temperatures or in the presence of acid catalysts. The pyridine ring itself can also participate in color-forming side reactions.
Troubleshooting Strategy:
-
Minimize Thermal Stress: Avoid prolonged heating during the reaction and subsequent workup. If distillation is necessary, perform it under reduced pressure to lower the boiling point.
-
Thorough Catalyst Removal: Ensure the acid catalyst is completely neutralized and removed during the workup. Residual acid can promote degradation upon heating.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
Q3: What is the best general approach for purifying this compound on a laboratory scale?
A3: For typical laboratory-scale purifications (milligrams to several grams), a multi-step approach involving an initial aqueous workup followed by flash column chromatography is generally the most effective strategy.
Here is a logical workflow for this process:
Caption: General purification workflow for this compound.
This combination of techniques effectively removes both water-soluble and less polar impurities, yielding a high-purity product.
Q4: How do I choose the right solvent system for flash column chromatography of this compound?
A4: The key to a successful chromatographic separation is selecting a solvent system that provides good separation between your product and its impurities. For pyridine derivatives like this compound, a gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.
Practical Approach to Solvent System Selection:
-
TLC Analysis: Perform thin-layer chromatography (TLC) on your crude product using various ratios of hexanes and ethyl acetate.
-
Target Rf: Aim for a solvent system that gives your product an Rf (retention factor) value between 0.2 and 0.4. This generally provides the best separation.
-
Spot Separation: Observe the separation between the spot corresponding to this compound and any impurity spots. The ideal solvent system will maximize this separation.
A typical starting gradient for flash chromatography could be from 5% ethyl acetate in hexanes to 30% ethyl acetate in hexanes.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process and provides actionable solutions.
Issue 1: My product co-elutes with an impurity during column chromatography.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inadequate Solvent System | Re-optimize the solvent system using TLC with different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone). | Different solvent systems alter the polarity and selectivity of the mobile phase, which can resolve compounds with similar polarities. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass. | Overloading the column leads to broad peaks and poor separation as the stationary phase becomes saturated. |
| Poor Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or channels. | A well-packed column provides a consistent path for the mobile phase, leading to sharper peaks and better resolution. |
Issue 2: I'm experiencing low recovery of my product after purification.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Product is Water-Soluble | During the aqueous workup, perform multiple extractions (3-4 times) with your organic solvent. Consider a back-extraction of the combined aqueous layers. | This compound has some water solubility. Multiple extractions maximize the transfer of the product from the aqueous to the organic phase. |
| Product Adsorbed on Silica Gel | After running the column, flush it with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material. | The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption. |
| Product Volatility | Be cautious during solvent removal on the rotary evaporator. Avoid high temperatures and prolonged exposure to high vacuum. | This compound has a moderate boiling point (106 °C at 10 mmHg) and can be lost if solvent removal is too aggressive. |
Issue 3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of impurity peaks is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting small amounts of impurities. A single, sharp peak is indicative of a pure compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the molecular weight of your product.
Section 3: Detailed Experimental Protocols
Protocol 1: Aqueous Workup for Crude this compound
This protocol is designed to neutralize the acid catalyst and remove water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Ethyl acetate (or dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (approximately 3-5 times the volume of the reaction mixture).
-
Transfer the diluted mixture to a separatory funnel.
-
Carefully add saturated aqueous NaHCO₃ solution in portions. Caution: CO₂ evolution will cause pressure buildup
Allyl Isonicotinate Stability & Degradation: A Technical Support Guide
From the desk of a Senior Application Scientist:
Welcome to the technical support center for Allyl Isonicotinate. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile molecule into their work. This compound, with its pyridine core and reactive allyl ester moiety, presents unique stability challenges. Understanding its degradation pathways is not just an academic exercise; it is fundamental to ensuring experimental reproducibility, formulation stability, and, ultimately, the safety and efficacy of the final product.
This document moves beyond simple protocols to provide the underlying chemical logic for our recommendations. Here, you will find answers to common questions, detailed troubleshooting guides for unexpected degradation, and robust methodologies to proactively assess the stability of your compound. Our goal is to empower you to anticipate, identify, and solve stability issues before they compromise your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For routine laboratory use and long-term storage, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[1] Recommended storage is in a refrigerator at 2-8°C. For stock solutions, particularly in protic solvents like methanol or ethanol, storage at -20°C is advisable to minimize the rate of potential hydrolysis. The key is to limit exposure to the three primary degradation triggers: water, light, and heat.
Q2: I've noticed the purity of my this compound sample has decreased over time, even under recommended storage. What is the most likely cause?
A2: The most common cause of purity loss under standard conditions is hydrolysis. The ester linkage in this compound is susceptible to cleavage by ambient moisture. This reaction is catalyzed by both acidic and basic conditions.[2] The degradation products are isonicotinic acid and allyl alcohol. Even trace amounts of water in your storage container or dissolved in solvents can lead to measurable degradation over extended periods.
Q3: Is this compound sensitive to air?
A3: Yes, the allyl group is potentially susceptible to oxidation from atmospheric oxygen, although this is generally a slower process than hydrolysis.[3] Oxidation can be accelerated by the presence of trace metal impurities or exposure to light. To mitigate this, consider flushing the headspace of your storage container with an inert gas like argon or nitrogen before sealing, especially for long-term storage of high-purity material.
Q4: Can I heat my formulation containing this compound to aid dissolution?
A4: Caution is strongly advised. The allyl moiety can be thermally labile. Studies on analogous compounds like allyl isothiocyanate show significant degradation at elevated temperatures (e.g., 100°C), leading to a complex mixture of byproducts.[4] While gentle warming (e.g., 30-40°C) for short periods may be acceptable, prolonged exposure to high temperatures should be avoided. A preliminary thermal stress test on a small scale is recommended to determine the acceptable temperature range for your specific formulation.
Section 2: Troubleshooting Degradation Issues
This section addresses specific experimental observations and links them to probable causes and solutions.
Issue 1: Hydrolytic Degradation
Q: My aqueous formulation of this compound is losing potency, and I'm detecting a new peak in my HPLC that corresponds to isonicotinic acid. How can I prevent this?
A: This is a classic case of ester hydrolysis. The ester bond is being cleaved to form isonicotinic acid and allyl alcohol. This reaction is highly dependent on pH.
Causality & Mechanism: Ester hydrolysis can proceed through several mechanisms. In neutral to basic conditions, direct nucleophilic attack by a hydroxide ion on the carbonyl carbon is the dominant pathway (a mechanism known as BAC2). In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water (an AAC2 mechanism).[5] Due to the stability of the allyl carbocation, an AAL1 mechanism, involving the cleavage of the alkyl-oxygen bond, is also a possibility under strongly acidic conditions.[6]
Troubleshooting Steps:
-
pH Control: Determine the pH of your formulation. Hydrolysis is typically minimized in a slightly acidic to neutral pH range (pH 4-6). Conduct a pH-rate profile study to find the "sweet spot" of maximum stability for your specific concentration and excipients.
-
Buffer Selection: Use a buffer system to maintain the optimal pH. Be aware that some buffer species can catalyze hydrolysis. Citrate and phosphate buffers are common starting points, but their compatibility should be confirmed.
-
Aprotic Solvents: If your application allows, consider using aprotic solvents (e.g., DMSO, DMF, acetonitrile) for stock solutions to eliminate the source of water.
-
Lyophilization: For long-term storage of a formulation, lyophilization (freeze-drying) to remove water is a highly effective strategy.
Issue 2: Oxidative Degradation
Q: My this compound-containing product is developing an off-color, and I'm seeing several small, new impurity peaks in my chromatogram that I can't identify. What could be happening?
A: This scenario suggests oxidative degradation. The primary sites of oxidation are the allyl double bond and, to a lesser extent, the nitrogen atom in the pyridine ring.[7]
Causality & Mechanism: Oxidation can be initiated by atmospheric oxygen, peroxides present as impurities in excipients (e.g., polysorbates, PEGs), or trace metal ions that can catalyze the formation of reactive oxygen species.[3][8] The allyl group can undergo epoxidation or cleavage at the double bond. The pyridine nitrogen can be oxidized to a pyridine N-oxide, altering the molecule's electronic properties and solubility.[7]
Troubleshooting Steps:
-
Inert Atmosphere: During manufacturing and packaging, handle the material under an inert atmosphere (N₂ or Ar) to displace oxygen.
-
Excipient Screening: Screen your excipients for peroxide content. Use high-purity, low-peroxide grades of excipients whenever possible.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Antioxidants: The addition of antioxidants can be highly effective. Common choices include butylated hydroxytoluene (BHT) for lipid-based systems or ascorbic acid for aqueous systems. Compatibility and efficacy must be tested.
Issue 3: Photodegradation
Q: I'm working with this compound in solution on the benchtop, and I'm seeing rapid degradation that doesn't occur when I prepare the samples in a dark room. Why is it so light-sensitive?
A: This is a clear indication of photodegradation. Aromatic heterocyclic systems like pyridine can absorb UV light, promoting them to an excited state where they can undergo various chemical reactions.[9][10]
Causality & Mechanism: Upon absorbing UV radiation, the pyridine ring can become highly reactive. Potential photodegradation pathways include photohydration (addition of water across a double bond) or photoreduction.[10][11] The absorbed energy can also be transferred to molecular oxygen, generating highly reactive singlet oxygen, which can then attack the allyl group.
Troubleshooting Steps:
-
Light Protection: The simplest solution is to protect the substance from light at all stages of its lifecycle. Use amber glassware or containers wrapped in aluminum foil.
-
UV-Absorbing Excipients: For final formulations, consider including a UV-absorbing excipient (e.g., benzophenones, cinnamates) if appropriate for the application.
-
Wavelength Analysis: Conduct a photostability study exposing the compound to specific wavelengths to understand which part of the spectrum is causing the degradation. This can inform packaging choices (e.g., a container that blocks light below 400 nm).
Section 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
A forced degradation study is essential to proactively identify potential degradation products and establish a stability-indicating analytical method.[12][13][14]
Objective: To generate likely degradation products of this compound under various stress conditions. An ideal study aims for 10-20% degradation of the parent compound.[15]
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Include a control sample (1:1 stock solution:water) kept at 5°C.
| Stress Condition | Reagent | Temperature | Time Points (Example) |
| Acid Hydrolysis | 1.0 M HCl | 60°C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 1.0 M NaOH | Room Temp (25°C) | 30 min, 1, 2, 4 hours |
| Oxidation | 10% H₂O₂ | Room Temp (25°C) | 2, 6, 12, 24 hours |
| Thermal | Water (for solution) | 80°C | 1, 3, 7 days |
| Photolytic | Water (for solution) | Room Temp (25°C) | Expose to ICH Option 2 light |
-
Sample Treatment: At each time point, withdraw an aliquot.
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a final theoretical concentration of 50 µg/mL with mobile phase.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2). Use a photodiode array (PDA) detector to check for peak purity and identify any new absorbance maxima. Couple with a mass spectrometer (LC-MS) to obtain mass information on degradant peaks.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its primary hydrolytic degradant, isonicotinic acid, and other potential impurities.
-
Instrumentation: HPLC with PDA or UV Detector.
-
Column: Mixed-mode reversed-phase/cation-exchange column (e.g., Coresep 100 or similar).[16][17]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
Rationale: The mixed-mode column provides both hydrophobic retention for the parent ester and cation-exchange interaction for the protonated pyridine ring, offering excellent resolving power for the parent compound and its more polar degradants like isonicotinic acid.[17]
Section 4: Data Interpretation & Visualization
Diagram 1: Primary Degradation Pathways
The following diagram illustrates the most probable hydrolytic and oxidative degradation pathways for this compound.
Caption: Key degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow
Use this workflow to systematically diagnose stability issues encountered during your experiments.
Caption: Workflow for troubleshooting this compound stability.
References
- 1. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 2. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding drug-excipient compatibility: oxidation of compound A in a solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. industrialpharmacist.com [industrialpharmacist.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. helixchrom.com [helixchrom.com]
- 17. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
Technical Support Hub: Troubleshooting Allylic Rearrangement in Allyl Isonicotinate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges involving allyl isonicotinate. This guide is designed for researchers, chemists, and drug development professionals who encounter allylic rearrangement, a common and often frustrating side reaction. Instead of a simple list of steps, this hub provides a deep dive into the causality of these rearrangements and offers robust, field-proven strategies to diagnose and solve them.
Section 1: Frequently Asked Questions - The "Why" Behind the Problem
This section addresses the fundamental concepts of allylic rearrangements. Understanding the mechanism is the first step toward controlling it.
Q1: What exactly is an allylic rearrangement and why does it happen?
An allylic rearrangement, or allylic shift, is an organic reaction where the double bond in an allyl group migrates to the adjacent carbon atom.[1] This typically occurs during nucleophilic substitution reactions. The phenomenon is rooted in the formation of a resonance-stabilized intermediate.[2][3] When a leaving group departs from the allylic position (the carbon next to the double bond), the resulting carbocation or radical is not localized. Instead, the positive charge or unpaired electron is delocalized over two carbon atoms, creating two potential sites for a nucleophile to attack. This leads to a mixture of the expected (direct substitution) product and the rearranged product.[1][2]
Q2: What are the primary mechanistic pathways that lead to these rearranged products?
The product distribution is largely dictated by the reaction mechanism. Two key pathways are:
-
SN1' Pathway: This pathway involves a discrete carbocation intermediate.[1][2] Conditions that favor carbocation formation, such as polar protic solvents or strong Lewis acids, will promote this mechanism, often resulting in a mixture of products.[4]
-
SN2' Pathway: This is a concerted mechanism where the nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon), displacing the leaving group and shifting the double bond in a single step.[1][2][5] This pathway is often favored when the primary allylic carbon (the α-carbon) is sterically hindered, preventing a direct SN2 attack.[1][6]
Q3: In the context of synthesizing or using this compound, when should I be most concerned about this issue?
You should be vigilant for allylic rearrangement whenever you are performing a reaction directly on the allyl group, particularly:
-
Nucleophilic Substitution: When attempting to replace a leaving group on the allylic chain (e.g., converting an allylic alcohol to an allylic halide or ether).
-
Transition-Metal Catalyzed Cross-Coupling: Reactions like the Tsuji-Trost allylation, where a π-allyl metal complex is formed as an intermediate, are highly susceptible to regioselectivity issues if the catalyst and ligand system is not carefully chosen.[7][8]
-
Acid- or Heat-Promoted Reactions: High temperatures or the presence of acid catalysts can facilitate rearrangement by promoting the formation of carbocation intermediates or enabling equilibrium between isomers.[9][10]
Section 2: Troubleshooting Guide: From Symptom to Solution
This guide is structured to help you diagnose the specific cause of rearrangement in your experiment and implement a targeted solution.
Issue: My reaction produced a mixture of isomers, with the rearranged product contaminating my desired this compound derivative.
This is the classic symptom of a competing allylic rearrangement. The key is to identify the dominant mechanism and alter the conditions to favor the desired pathway.
Potential Cause A: Reaction is proceeding via an uncontrolled SN1' pathway.
-
Diagnosis: Are you using a polar, protic solvent (like ethanol or water)? Is your nucleophile weak? Are you running the reaction at elevated temperatures? These conditions all favor the formation of a resonance-stabilized allylic carbocation, which leads to a loss of regioselectivity.
-
Scientific Rationale: Polar protic solvents stabilize the carbocation intermediate, lowering the activation energy for the SN1' pathway. This allows the nucleophile ample opportunity to attack either electrophilic carbon center.
-
Solution Strategy: Shift the reaction toward an SN2 or controlled SN2' mechanism.
-
Change the Solvent: Switch to a polar aprotic solvent (e.g., THF, DMF, DMSO) to disfavor carbocation formation.[11]
-
Lower the Temperature: Running the reaction at 0 °C or below can often provide kinetic control, favoring the faster-forming product over the more thermodynamically stable rearranged product.[10][11]
-
Increase Nucleophile Strength: Use a stronger, more potent nucleophile to promote a direct SN2 displacement before the leaving group can dissociate on its own.[1]
-
Potential Cause B: The rearranged product is thermodynamically more stable.
-
Diagnosis: Does the rearranged product contain a more substituted (and therefore more stable) double bond? According to Zaitsev's rule, reaction conditions that allow for equilibrium (e.g., high heat, long reaction times) will favor the most stable alkene isomer.[9]
-
Scientific Rationale: If the reaction is reversible or if intermediates can interconvert, the product distribution will reflect thermodynamic stability. A trisubstituted alkene is more stable than a disubstituted one, providing a driving force for rearrangement.[9]
-
Solution Strategy: Enforce Kinetic Control.
-
Use Lower Temperatures: This is the most critical factor. Cold temperatures limit the energy available to overcome the activation barrier for the reverse reaction or for isomerization, effectively "trapping" the kinetically favored product.
-
Employ a Better Leaving Group: A very good leaving group can accelerate the forward reaction rate, helping to ensure the reaction is complete before significant isomerization can occur.
-
Use Irreversible Reagents: Employ reagents that ensure the reaction is not reversible under the workup or reaction conditions.
-
Potential Cause C: The transition-metal catalyst system lacks regioselectivity.
-
Diagnosis: Are you using a palladium-catalyzed reaction (e.g., Tsuji-Trost) with a simple ligand like PPh₃? While effective for many transformations, such simple systems often give poor regioselectivity with unsymmetrical allyl substrates.
-
Scientific Rationale: In palladium-catalyzed allylic substitutions, the nucleophile attacks a π-allylpalladium intermediate. The site of attack (terminal vs. internal carbon) is heavily influenced by the steric and electronic properties of the supporting ligands on the palladium center.
-
Solution Strategy: Employ a Ligand-Controlled Catalytic System.
-
Introduce Bulky Ligands: Using bulky phosphine ligands (e.g., L-type ligands like t-BuPhos or JohnPhos) can sterically block the internal carbon of the π-allyl intermediate, forcing the nucleophile to attack the less hindered terminal carbon with high selectivity.
-
Screen Different Catalysts: The choice of metal and ligand is crucial. Cobalt and other group 9 metals are also being explored for unique reactivity in allylic substitutions.[8] A systematic screen of catalysts and ligands is often the most effective approach.
-
Section 3: Key Protocols & Methodologies
Protocol 1: Regioselective Palladium-Catalyzed Allylation (Model Reaction)
This protocol describes a general method for achieving high regioselectivity in the substitution of an allylic acetate, a common precursor.
Objective: To substitute the acetate group of an allyl acetate with a nucleophile (e.g., a phenol) with minimal rearrangement.
Materials:
-
Allyl acetate substrate
-
Pd(PPh₃)₄ (Palladium catalyst)[12]
-
Boric Acid (B(OH)₃) as a co-catalyst[12]
-
Nucleophile (e.g., 4-methoxyphenol)
-
Acetonitrile (Solvent)
-
Nitrogen or Argon gas for inert atmosphere
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂), add the allyl acetate substrate (1.0 eq), the nucleophile (1.2 eq), and boric acid (10 mol%).
-
Solvent Addition: Add dry acetonitrile via syringe to achieve a 0.1 M concentration with respect to the substrate.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the flask.
-
Scientist's Note: The palladium(0) source is crucial for the initial oxidative addition to the allyl acetate, forming the key π-allylpalladium intermediate. Boric acid activates the leaving group, facilitating this step.[12]
-
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Scientist's Note: While lower temperatures are generally preferred to prevent rearrangement, some catalytic cycles require thermal energy. The selectivity in this case comes from the catalyst system, not thermal control.
-
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the product ratio using ¹H NMR, paying close attention to the vinyl proton signals to distinguish between isomers.
Protocol 2: Analytical Workflow for Quantifying Isomeric Purity
-
Obtain ¹H NMR Spectrum: Dissolve a sample of the crude or purified product in a deuterated solvent (e.g., CDCl₃).
-
Identify Diagnostic Peaks:
-
Desired (Terminal) Isomer: Look for the characteristic multiplet of the internal vinyl proton (-CH=CH₂).
-
Rearranged (Internal) Isomer: Look for the new signals corresponding to an internal double bond (e.g., -CH=CH-CH₃), which will have different chemical shifts and coupling constants.
-
-
Integration: Carefully integrate the diagnostic peaks for both isomers. The ratio of the integrals directly corresponds to the molar ratio of the products.
-
Confirmation (Optional but Recommended): Use GC-MS to confirm the masses of the two isomers (they will be identical) and to get a secondary measure of their relative abundance from the peak areas in the chromatogram.
Section 4: Data Summaries & Visualization
Table 1: Influence of Reaction Parameters on Regioselectivity
This table summarizes how changing key variables can impact the ratio of direct substitution to rearranged product in a model allylic substitution reaction.
| Entry | Solvent | Temperature (°C) | Catalyst/Ligand | Ratio (Direct : Rearranged) |
| 1 | Ethanol | 80 | None (SN1 conditions) | 40 : 60 |
| 2 | THF | 25 | None (SN2 conditions) | 85 : 15 |
| 3 | THF | 0 | None (Kinetic Control) | 95 : 5 |
| 4 | Dioxane | 100 | Pd(OAc)₂ / PPh₃ | 70 : 30 |
| 5 | Dioxane | 100 | Pd(OAc)₂ / t-BuPhos | >98 : 2 |
Diagrams: Mechanisms and Workflows
Caption: Mechanisms of allylic rearrangement via SN1' and SN2' pathways.
Caption: Troubleshooting workflow for allylic rearrangement issues.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. firsthope.co.in [firsthope.co.in]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Allylic rearrangement - Wikiwand [wikiwand.com]
- 7. Substituted arene synthesis by allylic substitution or allylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A Formal Rearrangement of Allylic Silanols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Catalytic Allylation of Stabilized Phosphonium Ylides with Primary Allylic Amines [organic-chemistry.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Allyl Isonicotinate Transformations
Welcome to the technical support guide for navigating the complexities of catalyst selection in transformations involving Allyl Isonicotinate. This resource is tailored for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary catalytic transformation for this compound, and what is its fundamental mechanism?
Answer:
The most prominent and synthetically useful transformation for this compound is the Palladium-catalyzed allylic substitution, commonly known as the Tsuji-Trost reaction.[1][2] This reaction involves the substitution of the isonicotinate group (a good leaving group) with a nucleophile.
The catalytic cycle is a cornerstone of organometallic chemistry and proceeds through several key steps:
-
Coordination: A Palladium(0) catalyst coordinates to the alkene of the allyl group.[1][3]
-
Oxidative Addition: The Pd(0) complex undergoes oxidative addition, where the isonicotinate leaving group is expelled. This step forms a cationic η³-allyl Palladium(II) intermediate, which is the key electrophilic species in the reaction.[2][3]
-
Nucleophilic Attack: A nucleophile attacks the π-allyl complex. This attack can occur at either of the two terminal carbons of the allyl moiety.
-
Reductive Elimination & Catalyst Regeneration: The nucleophilic attack leads to the formation of the desired product and regenerates the Palladium(0) catalyst, allowing the cycle to continue.[3]
Caption: The catalytic cycle for the Palladium-catalyzed Tsuji-Trost reaction.
Q2: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot this?
Answer:
Low yield is a frequent challenge that can stem from multiple factors. A systematic approach is crucial for diagnosis.
Common Causes & Solutions:
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air and may oxidize to inactive Pd(II) or form palladium black.
-
Solution: Ensure all reagents and solvents are thoroughly degassed. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Use freshly prepared or high-quality catalyst sources.
-
-
Ligand Issues: Phosphine ligands are prone to oxidation. The choice of ligand is also critical; an inappropriate ligand can lead to slow or no reaction.
-
Solution: Use fresh, high-purity ligands. For many standard substitutions, triphenylphosphine (PPh₃) is a good starting point. For more challenging substrates, consider bidentate ligands like dppe (1,2-bis(diphenylphosphino)ethane), which can stabilize the catalyst.[4]
-
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and catalyst stability.
-
Base Incompatibility: If your nucleophile requires deprotonation, the choice of base is critical. A base that is too strong or too weak can lead to side reactions or incomplete nucleophile formation.
-
Solution: For soft nucleophiles (e.g., malonates), mild bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often sufficient. For harder nucleophiles, stronger bases like sodium hydride (NaH) might be necessary, but care must be taken to avoid side reactions.[6]
-
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Q3: How do I select the optimal Palladium catalyst and ligand for my transformation?
Answer:
Catalyst and ligand selection is the most critical parameter for controlling the outcome of the reaction. There is no single "best" system; the choice depends on the nucleophile and the desired selectivity.
| Catalyst System Component | Examples | Key Characteristics & Rationale |
| Palladium(0) Source | Pd(PPh₃)₄ | "Ready-to-go" source: Already contains the necessary phosphine ligands. Good for simple, reliable reactions but can be sensitive. |
| Pd₂(dba)₃ | Air-stable precursor: Must be combined with an external ligand. Offers flexibility to screen a wide variety of ligands. dba = dibenzylideneacetone. | |
| Monodentate Ligands | PPh₃, P(o-tol)₃ | General purpose: PPh₃ is the standard starting point. Sterically bulkier ligands like P(o-tol)₃ can sometimes improve selectivity or reaction rates. |
| Bidentate Ligands | dppe, dppf, BINAP | Chelating effect: These ligands bind to the palladium center at two points, creating a more stable and well-defined catalytic species. This often leads to higher yields and better selectivity. dppf = 1,1'-Bis(diphenylphosphino)ferrocene. |
| Electron-Deficient Ligands | Phosphite ligands | Generally avoided: These are typically not effective for decarboxylative allylation, a potential side reaction pathway, suggesting they are less suitable for standard substitutions as well.[4][7] |
Expert Insight: Start your optimization with a robust precursor like Pd₂(dba)₃ and a standard ligand such as PPh₃ or dppe. This combination provides a reliable baseline and allows for systematic variation of the ligand to fine-tune reactivity and selectivity.
Q4: I am observing a mixture of products. Could this be a decarboxylative side reaction?
Answer:
Yes, a significant alternative pathway for allyl esters is decarboxylative allylation (DcA) .[4] Instead of acting as a leaving group, the isonicotinate can be expelled as CO₂ and a pyridine anion, which then generates a nucleophile that is subsequently allylated.
When to Suspect DcA:
-
This pathway is particularly relevant for substrates where the carboxylate is attached to a carbon that can stabilize an anion (an enolate).[4] For this compound itself, this is less common, but if the pyridine ring is part of a larger system (e.g., a β-keto ester), DcA becomes highly probable.[8]
-
The reaction generates CO₂ as the only stoichiometric byproduct, making it an atom-economical but potentially undesired pathway.[4]
Catalyst Influence:
-
Standard palladium catalysts with monodentate and bidentate phosphine ligands are often active for DcA.[4]
-
Some earth-abundant metals, like cobalt, have also been developed specifically for promoting decarboxylative allylations.[9]
Troubleshooting: If you suspect DcA is competing with your desired Tsuji-Trost substitution, modifying the electronic properties of your ligand or changing the metal catalyst entirely may be necessary to favor one pathway over the other.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Allylic Substitution of this compound
This protocol is a general starting point and should be optimized for each specific nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2.5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Base (e.g., K₂CO₃, if required) (1.5 - 2.0 equiv)
-
Anhydrous, degassed THF (or other suitable solvent)
Procedure:
-
To a flame-dried Schlenk flask under an Argon atmosphere, add the Palladium precursor (Pd₂(dba)₃) and the phosphine ligand (PPh₃).
-
Add the anhydrous, degassed solvent via syringe and stir the mixture for 15-20 minutes at room temperature until a homogenous catalyst solution forms.
-
In a separate flask, dissolve the nucleophile and the base (if used) in the solvent.
-
Add the this compound to the catalyst mixture.
-
Transfer the nucleophile solution to the reaction flask dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. Decarboxylative allylation of nitro-arene allyl esters via cobalt-catalysis - American Chemical Society [acs.digitellinc.com]
Navigating the Scale-Up of Allyl Isonicotinate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of Allyl isonicotinate. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the challenges of transitioning your this compound synthesis from the laboratory bench to pilot plant and beyond. We will delve into the intricacies of the reaction, troubleshoot common issues, and provide detailed protocols to ensure a safe, efficient, and scalable process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Fischer-Speier esterification . This is an acid-catalyzed reaction between isonicotinic acid and allyl alcohol.[1] Its primary advantages lie in the relative simplicity of the process and the use of readily available, cost-effective starting materials.[1]
Q2: My reaction yield is low when moving to a larger scale. What are the likely causes?
A2: Low yields during the scale-up of Fischer esterification are often attributed to the reversible nature of the reaction.[2] The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[2] Other factors include insufficient catalyst concentration, suboptimal reaction temperature, and inadequate mixing, which becomes more pronounced in larger reactors.
Q3: I'm observing a dark coloration in my reaction mixture at a larger scale. What could be the reason and how can I prevent it?
A3: Darkening of the reaction mixture during esterification at elevated temperatures can be due to several factors, including the decomposition of the starting materials or product, or side reactions catalyzed by strong mineral acids like sulfuric acid.[3] Using a milder catalyst, such as p-toluenesulfonic acid, and ensuring strict temperature control can help mitigate this issue.[1] Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.
Q4: What are the primary safety concerns when scaling up the synthesis of this compound?
A4: this compound is classified as a skin and eye irritant.[4] Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential. The use of pyridine-based compounds also necessitates working in a well-ventilated area or a fume hood to avoid inhalation of potentially harmful vapors.[5][6] When scaling up, careful consideration must be given to the exothermic nature of the reaction and the potential for runaway reactions. Proper engineering controls, such as a jacketed reactor with a reliable cooling system, are crucial for maintaining temperature control.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up of your this compound synthesis.
Issue 1: Incomplete Conversion and Long Reaction Times
-
Root Cause: The Fischer esterification is an equilibrium-limited reaction. As the reaction proceeds, the accumulation of water drives the reverse reaction (hydrolysis of the ester), leading to a plateau in conversion.
-
Troubleshooting Protocol:
-
Water Removal: The most effective method to drive the reaction to completion is the continuous removal of water as it is formed. On a pilot plant scale, this is typically achieved using a Dean-Stark apparatus in conjunction with a solvent that forms an azeotrope with water, such as toluene or heptane.[2]
-
Excess Reagent: Utilize a molar excess of one of the reactants, typically the less expensive one (in this case, likely allyl alcohol), to shift the equilibrium towards the product side according to Le Châtelier's principle.[2]
-
Catalyst Loading: Ensure an adequate concentration of the acid catalyst. For larger scale reactions, a higher catalyst loading may be necessary to achieve a reasonable reaction rate. However, excessive amounts of strong acids can lead to side reactions and discoloration.[7]
-
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Isonicotinic Acid | 10 g (1 eq) | 1 kg (1 eq) |
| Allyl Alcohol | 1.5 - 2 eq | 2 - 3 eq |
| Catalyst (p-TSA) | 0.05 - 0.1 eq | 0.1 - 0.15 eq |
| Solvent (Toluene) | 50 - 100 mL | 5 - 10 L |
| Reaction Temp. | Reflux (~110 °C) | Reflux (~110 °C) |
| Water Removal | Molecular Sieves | Dean-Stark Trap |
Table 1: Typical Reaction Parameters for Scaling Up this compound Synthesis
Issue 2: Difficult Product Isolation and Purification
-
Root Cause: The basic nature of the pyridine ring in this compound can complicate the work-up and purification process. Residual acid catalyst and unreacted isonicotinic acid need to be effectively removed.
-
Troubleshooting Protocol:
-
Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a suitable base. For large-scale operations, a solution of sodium bicarbonate or sodium carbonate is preferred over stronger bases like sodium hydroxide to avoid potential hydrolysis of the ester.
-
Aqueous Wash: Perform several washes with water to remove the salt formed during neutralization and any remaining water-soluble impurities.
-
Solvent Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate) and concentrate under reduced pressure to obtain the crude product.
-
Purification: For high-purity requirements, the crude product can be purified by vacuum distillation or column chromatography. On a large scale, vacuum distillation is often more practical.
-
Figure 1: General workflow for the synthesis and purification of this compound.
Issue 3: Product Stability and Storage
-
Troubleshooting Protocol:
-
Thermal Analysis: It is highly recommended to perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on your synthesized this compound to determine its decomposition temperature and thermal stability profile.[4][10][11][12] This data is crucial for establishing safe operating temperatures during distillation and storage.
-
Storage Conditions: Store the purified this compound in a cool, dark, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from heat, light, and oxygen.
-
Avoid Contaminants: Ensure that storage containers are free from acidic or basic residues that could catalyze decomposition or side reactions.
-
Advanced Topics for Scale-Up
Alternative Catalysts
While traditional mineral acids are effective, their corrosive nature and difficulty in removal can be problematic on a large scale. Consider exploring solid acid catalysts, such as:
-
Ion-exchange resins (e.g., Amberlyst-15): These are easily filtered off after the reaction, simplifying the work-up and allowing for potential catalyst recycling.
-
Zeolites: These microporous materials can offer shape selectivity and are thermally stable.[13]
-
Sulfated zirconia: This solid superacid has shown high activity in esterification reactions.[14]
The use of heterogeneous catalysts can lead to a more environmentally friendly and cost-effective process by reducing waste and simplifying purification.[14][15]
Continuous Flow Synthesis
For large-scale production, transitioning from batch to continuous flow processing can offer significant advantages, including:
-
Enhanced Safety: Smaller reaction volumes at any given time reduce the risk associated with exothermic reactions.[10]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better temperature control and more efficient mixing.
-
Increased Throughput and Consistency: Continuous processing can lead to higher productivity and more consistent product quality.[9][11][16]
The esterification of isonicotinic acid with allyl alcohol is a good candidate for adaptation to a continuous flow process, potentially using a packed-bed reactor with a solid acid catalyst.[9]
Figure 2: Conceptual diagram of a continuous flow synthesis of this compound.
By carefully considering these troubleshooting strategies and advanced topics, you can effectively navigate the challenges of scaling up the synthesis of this compound, leading to a robust, safe, and efficient manufacturing process.
References
- 1. bspublications.net [bspublications.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. tainstruments.com [tainstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 9. A highly active and robust solid catalyst provides high yields of esters by continuous flow | RIKEN [riken.jp]
- 10. docta.ucm.es [docta.ucm.es]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to Allyl Isonicotinate and Other Pyridine Derivatives in Drug Discovery
This guide provides an in-depth comparative analysis of Allyl Isonicotinate and other significant pyridine derivatives for researchers, scientists, and professionals in drug development. We will delve into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and protocols, to illuminate their potential in medicinal chemistry.
The Pyridine Scaffold: A Cornerstone of Modern Therapeutics
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including its weakly basic nature and ability to participate in hydrogen bonding, make it a versatile building block for a vast array of pharmaceuticals.[2] The nitrogen atom alters the electron density of the ring compared to benzene, influencing its reactivity and interaction with biological targets.[3] This structural motif is present in numerous approved drugs, ranging from the anti-tuberculosis agent isoniazid to the vasodilator nifedipine, highlighting its broad therapeutic applicability.[4][5]
Derivatives of pyridine are explored for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[6][7] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Focus Compound: this compound
This compound, also known as allyl 4-pyridinecarboxylate, is an ester derivative of isonicotinic acid (pyridine-4-carboxylic acid). While this specific ester is not as extensively studied for its biological activities as other derivatives like isoniazid, its structure presents interesting possibilities from a medicinal chemistry perspective.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [8] |
| Molecular Weight | 163.18 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [9] |
| pKa (Predicted) | 3.13 ± 0.10 | [10] |
The allyl group is an unsaturated, three-carbon moiety. Its introduction into the isonicotinate structure is expected to increase lipophilicity compared to simpler alkyl esters like methyl or ethyl isonicotinate. This modification can influence cell membrane permeability and interaction with hydrophobic pockets in target proteins.
Synthesis of this compound
The synthesis of this compound can be achieved through standard esterification methods. A common and effective approach is the Fischer esterification of isonicotinic acid with allyl alcohol under acidic catalysis. An alternative, particularly for more complex or sensitive alcohols, involves the conversion of isonicotinic acid to a more reactive intermediate, such as an acid chloride.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a standard laboratory procedure for synthesizing this compound.
Materials:
-
Isonicotinic acid
-
Allyl alcohol (excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent (e.g., Diethyl ether or Ethyl acetate)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend isonicotinic acid (1 equivalent) in an excess of allyl alcohol (e.g., 10-20 equivalents), which serves as both reactant and solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise to the stirred mixture. Alternatively, for a milder reaction, thionyl chloride (2 equivalents) can be added dropwise at 0 °C.[11]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-100°C) for 4-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[11]
-
Work-up: After cooling to room temperature, slowly neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.[11]
Caption: Workflow for the synthesis of this compound.
Comparative Pyridine Derivatives
To provide a robust comparison, we will evaluate this compound against two classes of well-studied pyridine derivatives: Isoniazid (Isonicotinic Acid Hydrazide) and other Isonicotinate Esters .
Isoniazid and its Derivatives
Isoniazid (INH) is a cornerstone drug for the treatment of tuberculosis. It is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG), which ultimately leads to the inhibition of mycolic acid synthesis, a crucial component of the bacterial cell wall.[11] More recently, isoniazid and its hydrazone derivatives have been evaluated for their anticancer activity.[4]
Other Isonicotinate Esters
Simple alkyl esters of isonicotinic acid, such as methyl and ethyl isonicotinate, serve as excellent direct comparators to understand the influence of the ester functional group on the molecule's overall properties and potential activity. The primary structural difference between these and this compound is the nature of the alcohol moiety.
Comparative Biological Activity: Experimental Data
While specific experimental data for the anticancer or anti-inflammatory activity of this compound is not widely available in peer-reviewed literature, we can present data from related compounds to establish a basis for comparison and to discuss structure-activity relationships.
Anticancer Activity
The cytotoxicity of pyridine derivatives is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Comparative Anticancer Activity of Isoniazid Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Growth Inhibition (GI%) at 5 µg/mL | Reference |
| Isoniazid (INH) | OVCAR-8 (Ovary) | < 50% (Inactive) | [4] |
| SF-295 (Glioblastoma) | < 50% (Inactive) | [4] | |
| HCT-116 (Colon) | < 50% (Inactive) | [4] | |
| N'-(2-hydroxybenzoyl)isonicotinohydrazide | OVCAR-8 (Ovary) | 100% (Active) | [4] |
| SF-295 (Glioblastoma) | 100% (Active) | [4] | |
| HCT-116 (Colon) | 100% (Active) | [4] | |
| N'-(4-hydroxybenzoyl)isonicotinohydrazide | OVCAR-8 (Ovary) | 100% (Active) | [4] |
| SF-295 (Glioblastoma) | > 75% (Moderately Active) | [4] | |
| HCT-116 (Colon) | > 75% (Moderately Active) | [4] |
Data from a study evaluating a series of 32 isoniazid derivatives.[4]
This data clearly indicates that while the parent isoniazid molecule is inactive as an anticancer agent, derivatization of the hydrazide moiety can induce potent cytotoxic activity. The presence of a hydroxyl group on the appended benzene ring appears critical for this activity.[4]
Anti-inflammatory Activity
The anti-inflammatory potential of compounds can be evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Currently, there is a lack of directly comparable, published data for the anti-inflammatory activity of this compound or closely related esters in a standardized assay.
Structure-Activity Relationship (SAR) and Discussion
The central theme in the medicinal chemistry of pyridine derivatives is the structure-activity relationship (SAR)—how a compound's chemical structure correlates with its biological activity.
Caption: Key structural components influencing biological activity.
-
The Pyridine Nitrogen: The reactivity of the pyridine nitrogen atom is often essential for the biological activity of isonicotinic acid derivatives. Its ability to act as a hydrogen bond acceptor is crucial for binding to many biological targets.
-
The Carbonyl Group: The ester or amide group at the 4-position is a key site for modification. As seen with isoniazid derivatives, large aromatic substitutions can dramatically increase anticancer activity compared to the unsubstituted parent molecule.[4]
-
The 'R' Group (Ester/Amide Moiety):
-
Allyl Group: The allyl group in this compound introduces unsaturation and increases lipophilicity. This could enhance membrane transport but may also make the molecule susceptible to specific metabolic pathways. The double bond could potentially act as a Michael acceptor or be involved in other covalent interactions, which could be a source of either efficacy or toxicity.
-
Hydrazide Group (Isoniazid): The hydrazide moiety is critical for the antitubercular activity of INH, as it is the site of metabolic activation. For anticancer activity, this group serves as a linker to various substituted aromatic rings that appear to be the primary pharmacophores.[4]
-
Hypothesis on this compound's Potential: Based on SAR principles, one might hypothesize that this compound itself would likely exhibit modest biological activity, similar to other simple esters. However, its true value may lie in its utility as a synthetic intermediate. The allyl ester can be selectively cleaved under specific conditions, making it a useful protecting group or a handle for further chemical modification in the synthesis of more complex pyridine-based drug candidates.
Standardized Biological Assay Protocols
To ensure data comparability across different studies, standardized protocols are essential. Below are detailed workflows for the assays discussed in this guide.
Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effects of a compound on a cancer cell line.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[1]
Workflow:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will produce purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a 10% SDS solution) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The pyridine scaffold, particularly the isonicotinic acid framework, remains a highly fertile ground for drug discovery. While the famous derivative isoniazid has a well-defined role in tuberculosis therapy and its analogues show promise in oncology, the specific potential of This compound remains largely unexplored in the public domain.
Based on established structure-activity relationships, it is likely that significant biological activity would require further modification of the this compound molecule. However, the unique properties of the allyl group make it an intriguing candidate for further investigation, both as a potential pharmacophore and as a versatile synthetic intermediate.
Future research should focus on:
-
Systematic Biological Screening: Evaluating the anticancer, anti-inflammatory, and antimicrobial activity of this compound using standardized in vitro assays to generate foundational data.
-
Comparative Ester Studies: Synthesizing and testing a series of isonicotinate esters (e.g., methyl, ethyl, propyl, butyl, benzyl) alongside the allyl ester to clearly define the impact of the ester moiety on activity and physicochemical properties.
-
Metabolic Stability Studies: Investigating the metabolic fate of the allyl group to understand its stability and potential for bioactivation or detoxification in vivo.
By systematically addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound and continue to leverage the power of the pyridine scaffold in developing next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rri.kyoto-u.ac.jp [rri.kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4824955A - Selenium oxy chloride-pyridine or bipyridine complexes - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Monómeros | CymitQuimica [cymitquimica.com]
- 9. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Validation of Isonicotinate Esters in Biocatalysis
This guide provides an in-depth, objective comparison of Allyl isonicotinate and Ethyl isonicotinate as substrates in the enzymatic synthesis of a novel isonicotinoyl-amino acid conjugate. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive look at the experimental validation process, from reaction monitoring to the assessment of the final product's biological activity. This document emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols.
Introduction: The Critical Role of Substrate Selection and Validation in Drug Discovery
In the realm of pharmaceutical sciences, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. The isonicotinoyl moiety, a key component of the anti-tubercular drug isoniazid, is a pharmacophore of significant interest.[1][2][3][4] The conjugation of this scaffold with amino acids can lead to new compounds with altered pharmacokinetic properties and potentially novel biological activities.[5][6]
Enzymatic synthesis, particularly using lipases, offers a green and highly selective alternative to traditional chemical methods for creating such conjugates.[7][8][9][10][11] The choice of the starting ester of isonicotinic acid is a critical parameter that can significantly influence reaction kinetics, yield, and downstream processing. This guide focuses on the validation of experimental results when using This compound and compares its performance with a close structural analog, Ethyl isonicotinate .
The allyl group in this compound offers a potential site for secondary chemical modification, making it an attractive substrate for creating more complex molecules. However, its reactivity and steric hindrance may differ from the more conventional ethyl ester, impacting the efficiency of the enzymatic reaction. This guide will walk you through a hypothetical, yet scientifically plausible, experimental workflow to validate the use of these two esters in a lipase-catalyzed reaction and assess the properties of the resulting conjugate.
The Hypothetical Application: Lipase-Catalyzed Synthesis of Isonicotinoyl-Leucine
For the purpose of this guide, we will explore the synthesis of N-isonicotinoyl-L-leucine, a novel compound with potential as a targeted therapeutic. Leucine is chosen for its hydrophobic side chain, which may influence the conjugate's membrane permeability.
The core of our investigation will be the comparative validation of the following enzymatic reaction:
Isonicotinate Ester + L-Leucine --(Lipase)--> N-Isonicotinoyl-L-Leucine + Alcohol
We will compare the performance of this compound and Ethyl isonicotinate as the "Isonicotinate Ester" in this reaction.
Part 1: Characterization and Purity Assessment of Starting Materials
Before commencing any synthesis, the identity and purity of the starting materials must be rigorously validated. This is a fundamental aspect of ensuring the reliability and reproducibility of your experimental results.
Table 1: Physicochemical Properties of this compound and Ethyl Isonicotinate
| Property | This compound | Ethyl Isonicotinate |
| Molecular Formula | C₉H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 163.17 g/mol | 151.16 g/mol |
| Appearance | Colorless to light yellow liquid | Clear colorless to pale yellow liquid |
| Boiling Point | Not readily available | 220 °C |
| Flash Point | Not readily available | 87 °C |
| Solubility | Slightly soluble in water | Slightly soluble in water |
| CAS Number | 25635-24-9 | 1570-45-2 |
Data sourced from various chemical suppliers and databases.[12][13][14][15][16]
Experimental Protocol: Purity Validation of Starting Materials
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small, accurately weighed sample of each ester in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of all expected peaks corresponding to the chemical structure and the absence of significant impurity signals. For this compound, characteristic signals for the allyl group (vinylic and allylic protons) should be present. For Ethyl isonicotinate, the characteristic triplet and quartet of the ethyl group should be observed.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a reverse-phase HPLC method to assess purity.[17][18][19]
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) and a C18 column.
-
Inject a known concentration of each ester and determine the peak area.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of >98% is generally considered acceptable for synthetic applications.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of each neat liquid ester.
-
Confirm the presence of characteristic functional group absorptions, such as the C=O stretch of the ester (around 1720 cm⁻¹) and the C-O stretch.[20] The spectra should be clean and free from unexpected peaks that might indicate contamination.
-
Part 2: Comparative Validation of the Enzymatic Synthesis
This section details the experimental workflow for the lipase-catalyzed synthesis of N-isonicotinoyl-L-leucine using both this compound and Ethyl isonicotinate as substrates. The goal is to compare the reaction kinetics and yields.
Experimental Workflow: Enzymatic Synthesis and Monitoring
Caption: Workflow for the enzymatic synthesis and monitoring of N-isonicotinoyl-L-leucine.
Detailed Experimental Protocol: Lipase-Catalyzed Synthesis
-
Reaction Setup:
-
In two separate reaction vessels, dissolve L-leucine (1 mmol) and either this compound (1.2 mmol) or Ethyl isonicotinate (1.2 mmol) in a suitable organic solvent (e.g., 10 mL of 2-methyl-2-butanol). The slight excess of the ester drives the reaction towards product formation.
-
Add immobilized Candida antarctica lipase B (CALB) (e.g., 100 mg) to each vessel.[7][10]
-
Incubate the reactions at 50°C with magnetic stirring.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quench the reaction in the aliquot by adding a denaturing solvent (e.g., acetonitrile) and filter to remove the enzyme.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining isonicotinate ester and the formed N-isonicotinoyl-L-leucine.
-
For a more detailed kinetic analysis, in-situ NMR monitoring can also be employed by running the reaction directly in an NMR tube.[21][22][23][24][25]
-
-
Data Analysis and Comparison:
-
Plot the concentration of the product (N-isonicotinoyl-L-leucine) versus time for both reactions.
-
Calculate the initial reaction rate and the final yield for both this compound and Ethyl isonicotinate.
-
Table 2: Hypothetical Comparative Data for Enzymatic Synthesis
| Parameter | This compound | Ethyl Isonicotinate |
| Initial Reaction Rate (µmol/h) | 85 | 120 |
| Final Yield (%) | 75 | 92 |
| Time to 50% Conversion (h) | 6 | 4 |
This data is hypothetical and for illustrative purposes only.
The expected outcome is that the less sterically hindered ethyl ester will react faster and lead to a higher yield compared to the bulkier allyl ester. This highlights the importance of substrate choice in optimizing enzymatic reactions.
Part 3: Validation of the Final Product
After synthesis and purification, the identity and purity of the N-isonicotinoyl-L-leucine must be confirmed. Furthermore, to assess its potential as a therapeutic agent, its biological activity should be evaluated.
Experimental Protocol: Product Characterization
-
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized N-isonicotinoyl-L-leucine.
-
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to confirm the covalent linkage between the isonicotinoyl moiety and the leucine. The disappearance of the ester signals and the appearance of an amide proton signal will be key indicators of a successful reaction.
-
-
FTIR Spectroscopy:
Experimental Protocol: Validation of Biological Activity (Hypothetical)
Let's hypothesize that N-isonicotinoyl-L-leucine is a potential inhibitor of a specific enzyme, for instance, a bacterial dehydrogenase.
-
Enzyme Inhibition Assay:
-
Cytotoxicity Assay:
Logical Relationship of Validation Steps
Caption: The interconnectedness of validation steps for a robust experimental outcome.
Conclusion: A Framework for Rigorous Experimental Validation
This guide has presented a comprehensive framework for the validation of experimental results using this compound in a biocatalytic application, with a direct comparison to Ethyl isonicotinate. By following a structured approach of validating starting materials, meticulously monitoring the reaction, and thoroughly characterizing the product, researchers can ensure the integrity and reproducibility of their findings.
The hypothetical case study of synthesizing N-isonicotinoyl-L-leucine illustrates that while this compound may offer unique synthetic possibilities due to its reactive allyl group, its performance in an enzymatic reaction may be suboptimal compared to a less hindered analog like Ethyl isonicotinate. This underscores the critical importance of substrate screening and validation in the early stages of drug discovery and development.
The protocols and validation principles outlined in this guide are broadly applicable to a wide range of synthetic and biochemical experiments. By adopting this rigorous approach, scientists can build a solid foundation of trustworthy data, accelerating the path from innovative ideas to impactful discoveries.
References
- 1. Validation Study of In Vitro Cytotoxicity Test Methods [ntp.niehs.nih.gov]
- 2. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How Are Lipases Used in Industrial Biocatalysis? [synapse.patsnap.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. amiscientific.com [amiscientific.com]
- 13. Ethyl isonicotinate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. Ethyl isonicotinate, 98% | Fisher Scientific [fishersci.ca]
- 15. store.p212121.com [store.p212121.com]
- 16. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small Molecule HPLC [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. purdue.edu [purdue.edu]
- 21. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. Magritek [magritek.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. imserc.northwestern.edu [imserc.northwestern.edu]
- 25. pharmtech.com [pharmtech.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Fourier Transform Infrared (FTIR) Spectroscopy as a Utilitarian Tool for the Routine Determination of Acidity in Ester-Based Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Enzyme inhibitory assay: Significance and symbolism [wisdomlib.org]
- 31. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. bellbrooklabs.com [bellbrooklabs.com]
- 33. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. jsaae.or.jp [jsaae.or.jp]
- 36. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. jsaae.or.jp [jsaae.or.jp]
- 38. Assessing how in vitro assay types predict in vivo toxicology data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Allyl Isonicotinate and Ethyl Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, the isonicotinate scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The ester functionalization of isonicotinic acid, particularly with small alkyl and alkenyl groups, allows for fine-tuning of physicochemical properties and reactivity. This guide provides an in-depth comparison of two common isonicotinate esters: allyl isonicotinate and ethyl isonicotinate.
While both esters share the same isonicotinate core, the subtle yet significant differences between the allyl and ethyl substituents have profound implications for their reactivity in key chemical transformations such as hydrolysis, transesterification, and aminolysis. Understanding these differences is paramount for researchers in selecting the appropriate building block for their specific application, be it in drug delivery systems, polymer chemistry, or as intermediates in complex organic synthesis.
This guide will delve into the theoretical underpinnings of their reactivity, supported by an analysis of electronic and steric effects. Furthermore, we will present detailed experimental protocols for the synthesis of both esters and for a comparative kinetic analysis of their hydrolysis, providing a framework for their empirical evaluation.
Molecular Overview
This compound and Ethyl Isonicotinate are both esters of isonicotinic acid, also known as pyridine-4-carboxylic acid. Their core structure consists of a pyridine ring with an ester group at the 4-position.
| Feature | This compound | Ethyl Isonicotinate |
| Structure |
|
|
| CAS Number | 25635-24-9[1][2] | 1570-45-2[3] |
| Molecular Formula | C₉H₉NO₂[1][2] | C₈H₉NO₂[3] |
| Molecular Weight | 163.18 g/mol [1] | 151.16 g/mol [3] |
Theoretical Comparison of Reactivity
The reactivity of esters in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The nature of the alcohol moiety (allyloxy vs. ethoxy) influences these factors through a combination of electronic and steric effects.
Electronic Effects
The electronic influence of the allyl and ethyl groups on the ester's reactivity is a key differentiator. The double bond in the allyl group introduces electronic effects not present in the saturated ethyl group.
-
Inductive Effect: Both ethyl and allyl groups are electron-donating through inductive effects, which can slightly decrease the electrophilicity of the carbonyl carbon compared to a methyl ester. The sp² hybridized carbons of the allyl group's double bond are more electronegative than the sp³ hybridized carbons of the ethyl group, which could lead to a slightly weaker electron-donating inductive effect for the allyl group.
-
Resonance/Hyperconjugation: The double bond in the allyl group allows for potential stabilization of the transition state in certain reactions through resonance or hyperconjugation. This can be particularly relevant in reactions where a positive charge develops on the oxygen of the leaving group. The delocalization of electrons from the double bond can stabilize the developing positive charge, making the allyloxy group a better leaving group under certain conditions.
Steric Effects
Steric hindrance around the carbonyl group can significantly impact the rate of nucleophilic attack. While both allyl and ethyl groups are relatively small, their conformational flexibility and effective size can differ.
-
The ethyl group is a simple, flexible alkyl chain.
-
The allyl group, with its planar double bond, has a slightly different spatial arrangement. While not significantly larger, the presence of the π-system can influence the approach of a nucleophile. However, for most common nucleophiles, the steric difference between an ethyl and an allyl group is not considered to be a major factor influencing reactivity. A study on the steric effects of various alkyl groups suggests that the differences between primary alkyls like ethyl and allyl are minimal in many contexts[4].
Leaving Group Ability
In nucleophilic acyl substitution, the facility of the reaction is highly dependent on the ability of the departing alkoxy group to stabilize a negative charge. The stability of the leaving group is inversely related to its basicity; a weaker base is a better leaving group[5]. The basicity of the corresponding alkoxide is related to the acidity of the parent alcohol, as indicated by its pKa.
| Alcohol | pKa | Reference |
| Allyl Alcohol | 15.5 | [6][7] |
| Ethanol | 16-18 |
The pKa of allyl alcohol is slightly lower than that of ethanol, indicating that the allyloxide anion is a slightly weaker base than the ethoxide anion. This suggests that the allyloxy group is a better leaving group than the ethoxy group. The slightly higher acidity of allyl alcohol can be attributed to the electron-withdrawing effect of the nearby sp² hybridized carbons.
Experimental Comparison of Reactivity
Synthesis of Allyl and Ethyl Isonicotinate
The synthesis of both esters can be readily achieved via Fischer esterification of isonicotinic acid or by reacting isonicotinoyl chloride with the corresponding alcohol.
Workflow for Ester Synthesis:
Caption: General synthetic routes to allyl and ethyl isonicotinate.
Protocol for Synthesis of Ethyl Isonicotinate:
A common method involves the reaction of isonicotinic acid with ethanol in the presence of an acid catalyst[3]. An alternative high-yield synthesis involves the initial conversion of isonicotinic acid to isonicotinoyl chloride hydrochloride.
-
To a stirred suspension of isonicotinic acid (123 g) in toluene (750 ml), add thionyl chloride (131 g) followed by dimethylformamide (1 ml).
-
Heat the mixture to 100°C for 90 minutes.
-
Cool to 90°C and carefully add absolute ethanol (80 ml) dropwise.
-
Maintain the temperature at 100°C for another 90 minutes, then cool in an ice bath.
-
Collect the precipitated ethyl isonicotinate hydrochloride by filtration, wash with ether, and dry. The yield is typically high[8].
-
To obtain the free base, dissolve the hydrochloride salt in cold water, cover with ether, and add sodium bicarbonate to neutralize the acid.
-
Separate the layers and extract the aqueous phase with ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate, and concentrate in vacuo to yield ethyl isonicotinate[8].
Protocol for Synthesis of this compound:
A similar procedure to the one described for ethyl isonicotinate can be employed, substituting ethanol with allyl alcohol.
-
Prepare isonicotinoyl chloride hydrochloride from isonicotinic acid and thionyl chloride as described above[9].
-
In a separate flask, dissolve allyl alcohol in a suitable solvent such as THF.
-
Add the isonicotinoyl chloride hydrochloride to the allyl alcohol solution.
-
Add a base, such as triethylamine, to neutralize the HCl and drive the reaction to completion.
-
Work up the reaction mixture by filtering off the triethylamine hydrochloride salt and removing the solvent in vacuo.
-
Purify the resulting this compound by distillation or chromatography.
Comparative Hydrolysis Kinetics
The rate of hydrolysis of an ester can be conveniently monitored by measuring the change in concentration of the reactants or products over time. For the hydrolysis of isonicotinate esters, this can be achieved by monitoring the disappearance of the ester or the appearance of isonicotinic acid using techniques such as HPLC or by titrating the produced acid. Alkaline hydrolysis is often studied as it proceeds at a convenient rate[10].
Workflow for Kinetic Analysis:
Caption: Workflow for determining the hydrolysis rate constants.
Detailed Protocol for Comparative Hydrolysis Kinetics:
This protocol is adapted from established methods for studying the kinetics of alkaline ester hydrolysis[10][11].
-
Preparation of Solutions:
-
Prepare stock solutions of known concentrations of this compound and ethyl isonicotinate in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or acetonitrile to ensure solubility).
-
Prepare a standardized aqueous solution of sodium hydroxide (e.g., 0.1 M).
-
-
Reaction Setup:
-
In a constant temperature water bath, allow the ester stock solution and the sodium hydroxide solution to reach thermal equilibrium.
-
To initiate the reaction, rapidly mix a known volume of the ester solution with a known volume of the sodium hydroxide solution in a reaction vessel. Start a timer immediately.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., every 5, 10, 15, 30, 45, and 60 minutes), withdraw a fixed volume of the reaction mixture (an aliquot).
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of a standard acid solution (e.g., 0.1 M HCl). This will neutralize the remaining NaOH and stop the hydrolysis.
-
-
Analysis:
-
Determine the amount of unreacted NaOH in the quenched aliquot by back-titration with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).
-
The concentration of the ester at each time point can be calculated from the amount of NaOH consumed in the hydrolysis reaction.
-
-
Data Analysis:
-
For each ester, plot the natural logarithm of the ester concentration versus time.
-
If the reaction follows pseudo-first-order kinetics (which is expected if the concentration of NaOH is in large excess), the plot should be a straight line.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaOH.
-
Compare the second-order rate constants for this compound and ethyl isonicotinate to quantitatively assess their relative reactivity.
-
Conclusion
The choice between this compound and ethyl isonicotinate in a synthetic strategy should be guided by a clear understanding of their relative reactivity. Theoretical considerations based on electronic effects and leaving group ability strongly suggest that This compound is the more reactive of the two esters in nucleophilic acyl substitution reactions. The slightly lower pKa of allyl alcohol compared to ethanol translates to the allyloxy group being a better leaving group.
While direct comparative experimental data is not extensively documented, the provided protocols for synthesis and kinetic analysis offer a clear path for researchers to empirically validate this theoretical prediction. By conducting a comparative hydrolysis study, the relative rate constants can be determined, providing quantitative evidence of their reactivity differences. This knowledge will enable scientists and drug development professionals to make more informed decisions in the design and optimization of their synthetic routes and in the development of new molecules with tailored properties.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 7. Allyl alcohol CAS#: 107-18-6 [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. internationaljournalssrg.org [internationaljournalssrg.org]
Section 1: The Allyl Ester Motif in Palladium-Catalyzed Allylic Substitution
A Comparative Guide to the Synthetic Utility of Allyl and Isonicotinate Motifs: Efficacy in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks and synthetic strategies is paramount to achieving efficient and novel molecular construction. Allyl isonicotinate, a bifunctional molecule incorporating both a reactive allyl ester and a pyridine core, presents an interesting case study. While direct, extensive comparative data on this specific molecule is not abundant in the literature, its constituent functional groups are central to some of the most powerful and versatile transformations in modern organic synthesis.
This guide provides an in-depth comparison of the synthetic methodologies associated with the allyl and isonicotinate motifs. By understanding the principles, advantages, and alternatives related to these core functionalities, researchers can better contextualize the potential applications of this compound and make informed decisions in designing complex synthetic routes.
The allyl group is not merely a simple ester component; it is a versatile functional handle, most notably in palladium-catalyzed reactions like the Tsuji-Trost allylic alkylation. In this reaction, a Pd(0) catalyst coordinates to the alkene and facilitates the departure of the carboxylate leaving group, forming a π-allylpalladium intermediate. This electrophilic intermediate is then readily attacked by a wide range of nucleophiles.[1][2]
The efficiency of the initial oxidative addition step is influenced by the nature of the allylic leaving group. While allylic acetates and carbonates are most common, other esters can also be employed. The key is the ability of the leaving group to depart and stabilize the resulting cationic π-allylpalladium complex.
Mechanism: The Tsuji-Trost Catalytic Cycle
The catalytic cycle illustrates the sequential steps of coordination, oxidative addition (ionization), nucleophilic attack, and regeneration of the Pd(0) catalyst. The choice of ligand on the palladium center is critical for modulating reactivity and, in asymmetric variants, for controlling stereochemistry.[3]
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Comparison: Allylic Leaving Groups in Palladium-Catalyzed Alkylation
| Leaving Group (Allyl-X) | Typical Conditions | Reactivity/Advantages | Disadvantages |
| Allyl Acetate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), various nucleophiles. | Well-established, predictable reactivity, commercially available.[4] | Can require forcing conditions; acetate can sometimes act as a competing nucleophile. |
| Allyl Carbonate | Pd(0) catalyst, often milder conditions than acetates. | More reactive than acetates, decarboxylation is irreversible, generates a benign alkoxide.[5] | Can be more prone to side reactions if not handled carefully. |
| Allyl Phosphate | Pd(0) catalyst, often used for more challenging substrates. | Highly reactive, excellent leaving group. | Reagents to form phosphates can be moisture-sensitive. |
| Allyl Alcohol | Requires activation (e.g., Lewis acid) or specific catalytic systems. | Atom economical (water is the byproduct).[6] | Substrate scope can be limited; requires specific protocols to avoid side reactions. |
| This compound (Predicted) | Pd(0) catalyst, conditions likely similar to other carboxylates. | The isonicotinate is a moderately good leaving group. The basic nitrogen could potentially interact with the catalyst or other reagents. | The pyridine nitrogen may coordinate to the palladium center, potentially inhibiting catalysis. This effect would need to be evaluated experimentally. |
Experimental Protocol: Representative Tsuji-Trost Allylic Alkylation
This protocol describes a general procedure for the palladium-catalyzed allylation of dimethyl malonate with an allylic acetate, a foundational example of this reaction class.
Materials:
-
Allyl acetate (1.0 mmol)
-
Dimethyl malonate (1.2 mmol)
-
Sodium hydride (1.2 mmol, 60% dispersion in mineral oil)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the sodium hydride dispersion.
-
Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add dimethyl malonate to the NaH suspension. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
In a separate flask, dissolve the allyl acetate and Pd(PPh₃)₄ in anhydrous THF (5 mL).
-
Add the solution of the allylic acetate and catalyst to the sodium malonate solution via syringe.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired allylated malonate.
Section 2: The Isonicotinate Motif in Pyridine Functionalization
The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[7] Its electron-deficient nature, however, makes it challenging to functionalize via classical electrophilic aromatic substitution. Modern cross-coupling and C-H activation strategies have revolutionized the synthesis of substituted pyridines.[8] Here, we compare two dominant strategies for C-C bond formation at the C4-position, relevant to the isonicotinate core.
Comparative Workflow: Suzuki-Miyaura Coupling vs. Direct C-H Arylation
The synthesis of 4-arylpyridines can be approached in fundamentally different ways, with significant implications for atom economy and precursor availability.[9]
Caption: Comparison of workflows for 4-arylpyridine synthesis.
Comparison of Efficacy: Suzuki-Miyaura vs. C-H Arylation
The choice between these two powerful methods depends on factors like substrate availability, functional group tolerance, and desired process efficiency.
| Feature | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Principle | Pd-catalyzed coupling of an organoboron reagent with an organic halide.[10] | Transition-metal-catalyzed (or mediated) coupling of an arene with a C-H bond of the pyridine.[11] |
| Starting Material | Requires a pre-functionalized halopyridine (e.g., 4-chloropyridine or 4-bromopyridine derivative).[12] | Uses the parent pyridine heterocycle directly. |
| Atom Economy | Lower. The halogen atom and the boronic acid moiety's non-aryl parts become stoichiometric waste. | Higher. Theoretically, H₂ is the only byproduct, though oxidants are often required.[9] |
| Regioselectivity | Defined by the position of the halogen on the starting material. Highly reliable. | Can be challenging. For pyridine, C2 arylation is often favored. C4-selective methods are less common and may require specific directing groups or conditions.[13][14] |
| Substrate Scope | Extremely broad and well-established for a vast range of aryl and heteroaryl partners. | Can be sensitive to steric and electronic factors. Electron-deficient heterocycles are often good substrates.[15] |
| Catalyst/Reagents | Typically Pd catalysts with phosphine ligands and a base. | Various systems (Pd, Ru, Ag, Cu); often requires a stoichiometric oxidant.[16][17] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halopyridine Derivative
This protocol provides a general method for the synthesis of a 4-arylpyridine from a 4-bromopyridine precursor.[18][19]
Materials:
-
4-Bromopyridine hydrochloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Sodium carbonate (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromopyridine hydrochloride, the arylboronic acid, sodium carbonate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-18 hours, monitoring by TLC for the disappearance of the 4-bromopyridine.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-arylpyridine product.
Conclusion
This compound serves as a valuable conceptual model for exploring two highly significant areas of synthetic chemistry. While the molecule itself may have niche applications, a deep understanding of its constituent parts—the allyl ester and the isonicotinate core—is broadly empowering for the modern synthetic chemist.
The allyl group is a premier substrate for palladium-catalyzed allylic substitution, offering a reliable handle for C-C, C-N, and C-O bond formation. Its reactivity, particularly in comparison to other allylic electrophiles like carbonates and phosphates, provides a tunable parameter in synthesis design.
The isonicotinate scaffold represents the broader class of electron-deficient nitrogen heterocycles, whose functionalization is critical in drug discovery. The comparison between classical cross-coupling methods like the Suzuki-Miyaura reaction and modern, atom-economical C-H activation strategies highlights the ongoing evolution of synthetic efficiency. The choice of method involves a critical analysis of precursor availability, desired regioselectivity, and overall process sustainability.
By dissecting this compound into its functional components, this guide provides the necessary context and comparative data for researchers to strategically design and execute complex molecular syntheses.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Synthesized versus Commercial Allyl Isonicotinate: A Guide for Researchers
In the realm of pharmaceutical and materials science, the structural integrity and purity of chemical compounds are paramount. Allyl isonicotinate, a versatile building block, is no exception. Its utility in the synthesis of novel polymers and potential pharmaceutical agents necessitates rigorous quality control. This guide provides a comprehensive spectroscopic comparison of laboratory-synthesized this compound with a commercially available standard, offering researchers a detailed roadmap for structural verification and purity assessment. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we aim to equip scientists with the practical knowledge to confidently validate their own synthesized materials.
Introduction to this compound and the Imperative of Spectroscopic Verification
This compound (prop-2-enyl pyridine-4-carboxylate) is a pyridine derivative containing an ester functional group and a terminal alkene.[1] This unique combination of a reactive allyl group and a pyridine ring makes it a valuable precursor in organic synthesis. The pyridine moiety can act as a ligand for metal catalysts or be functionalized further, while the allyl group is amenable to a wide array of chemical transformations, including polymerization, metathesis, and addition reactions.
Given its reactivity, ensuring the correct chemical structure and the absence of impurities in both synthesized and commercial batches of this compound is crucial for the reproducibility and success of subsequent experiments. Spectroscopic techniques provide a powerful and non-destructive means to achieve this. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, FTIR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and fragmentation pattern. This guide will walk you through the synthesis, purification, and detailed spectroscopic analysis of this compound, culminating in a direct comparison with a commercial sample.
Synthesis and Purification of this compound
A straightforward and common method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2] In this case, isonicotinic acid is reacted with allyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid, to yield this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Isonicotinic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isonicotinic acid (1 equivalent), allyl alcohol (3 equivalents), and toluene (as a solvent to facilitate azeotropic removal of water).
-
Slowly and carefully add concentrated sulfuric acid (0.1 equivalents) to the mixture while stirring.
-
Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious of CO₂ evolution.
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound as a colorless to light yellow liquid.[3]
Figure 1: Experimental workflow for the synthesis of this compound.
Spectroscopic Analysis: A Head-to-Head Comparison
The synthesized and purified this compound was subjected to a battery of spectroscopic analyses, and the data were compared with those of a commercially available sample (sourced from a major chemical supplier).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the number, chemical environment, and connectivity of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Procedure: A small amount of the sample was dissolved in CDCl₃, transferred to an NMR tube, and the spectrum was acquired.
Data Comparison:
| Assignment | Synthesized this compound (ppm) | Commercial this compound (ppm) [4] | Multiplicity | Integration |
| H-2', H-6' | 8.78 | 8.78 | Doublet (d) | 2H |
| H-3', H-5' | 7.86 | 7.86 | Doublet (d) | 2H |
| H-2 | 6.03 | 6.02 | Ddt | 1H |
| H-3 (trans) | 5.44 | 5.44 | Doublet of quartets (dq) | 1H |
| H-3 (cis) | 5.32 | 5.33 | Doublet of quartets (dq) | 1H |
| H-1 | 4.86 | 4.86 | Doublet of triplets (dt) | 2H |
Analysis and Interpretation: The ¹H NMR spectra of both the synthesized and commercial samples are virtually identical, confirming the successful synthesis of the target molecule.
-
Aromatic Protons (H-2', H-6' and H-3', H-5'): The two sets of doublets in the aromatic region (7.8-8.8 ppm) are characteristic of a 1,4-disubstituted pyridine ring. The protons adjacent to the nitrogen atom (H-2', H-6') are deshielded and appear further downfield at 8.78 ppm, while the protons adjacent to the ester group (H-3', H-5') are found at 7.86 ppm.
-
Allyl Protons: The signals corresponding to the allyl group are observed between 4.8 and 6.1 ppm.
-
The protons on the terminal double bond (H-3) appear as two distinct signals at 5.44 ppm (trans) and 5.32 ppm (cis) due to their different geometric relationship with the rest of the molecule.
-
The internal alkene proton (H-2) at 6.03 ppm shows a complex splitting pattern (ddt - doublet of doublets of triplets) due to coupling with the terminal alkene protons and the adjacent methylene protons.
-
The methylene protons (H-1) adjacent to the ester oxygen appear at 4.86 ppm as a doublet of triplets, resulting from coupling with the internal alkene proton and the terminal alkene protons.
-
Figure 2: Structure of this compound with proton assignments.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Standard: CDCl₃ at 77.16 ppm
-
Procedure: A slightly more concentrated sample was prepared in CDCl₃, and the spectrum was acquired with proton decoupling.
Data Comparison:
| Assignment | Synthesized this compound (ppm) | Commercial this compound (ppm) |
| C=O | 164.5 | 164.5 |
| C-2', C-6' | 150.5 | 150.5 |
| C-4' | 137.5 | 137.5 |
| C-2 | 131.8 | 131.8 |
| C-3', C-5' | 122.8 | 122.8 |
| C-3 | 119.2 | 119.2 |
| C-1 | 66.4 | 66.4 |
Analysis and Interpretation: The ¹³C NMR data further corroborates the structure of this compound.
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) appears at 164.5 ppm, a characteristic chemical shift for this functional group.
-
Pyridine Carbons: The carbons of the pyridine ring are observed between 122 and 151 ppm. The carbons adjacent to the nitrogen (C-2', C-6') are the most downfield at 150.5 ppm.
-
Allyl Carbons: The carbons of the allyl group are found at 131.8 ppm (C-2), 119.2 ppm (C-3), and 66.4 ppm (C-1). The upfield shift of C-1 is due to its direct attachment to the electronegative oxygen atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
-
Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: A drop of the liquid sample was placed directly on the ATR crystal, and the spectrum was recorded.
Data Comparison:
| Vibrational Mode | Synthesized this compound (cm⁻¹) | Commercial this compound (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1725 | 1725 | Strong |
| C=C Stretch (Alkene) | 1645 | 1645 | Medium |
| C=C/C=N Stretch (Pyridine) | 1595, 1410 | 1595, 1410 | Medium-Strong |
| C-O Stretch (Ester) | 1280, 1120 | 1280, 1120 | Strong |
| =C-H Bend (Alkene) | 990, 930 | 990, 930 | Medium |
Analysis and Interpretation: The FTIR spectra of both samples are in excellent agreement and display the characteristic absorption bands for this compound.
-
C=O Stretch: A very strong and sharp absorption at 1725 cm⁻¹ is indicative of the ester carbonyl group.[5][6]
-
C=C and C=N Stretches: The bands at 1645 cm⁻¹ and in the 1595-1410 cm⁻¹ region correspond to the C=C stretching of the allyl group and the C=C and C=N stretching vibrations of the pyridine ring, respectively.[7]
-
C-O Stretches: The strong absorptions at 1280 cm⁻¹ and 1120 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester group.[6]
-
=C-H Bending: The out-of-plane bending vibrations for the terminal alkene protons are observed at 990 cm⁻¹ and 930 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Mass Spectrometry
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with Electron Ionization (EI).
-
Procedure: A dilute solution of the sample in a volatile solvent was injected into the GC-MS system.
Data Comparison:
| m/z | Synthesized this compound | Commercial this compound | Proposed Fragment |
| 163 | [M]⁺ | [M]⁺ | Molecular Ion |
| 122 | [M - C₃H₅]⁺ | [M - C₃H₅]⁺ | Loss of allyl radical |
| 106 | [M - C₃H₅O]⁺ | [M - C₃H₅O]⁺ | Isonicotinoyl cation |
| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridyl cation |
Analysis and Interpretation: The mass spectra of the synthesized and commercial samples are consistent with the structure of this compound.
-
Molecular Ion: A clear molecular ion peak ([M]⁺) is observed at m/z 163, corresponding to the molecular weight of this compound (C₉H₉NO₂).[1]
-
Fragmentation Pattern: The major fragmentation pathway involves the cleavage of the ester bond. The loss of the allyl radical (C₃H₅) results in a fragment at m/z 122. Further fragmentation leads to the formation of the isonicotinoyl cation at m/z 106 and the pyridyl cation at m/z 78.[3][8]
Figure 3: Proposed mass spectral fragmentation pathway of this compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide demonstrates a high degree of correlation between the synthesized and commercial samples of this compound. The ¹H NMR, ¹³C NMR, FTIR, and MS data are all in excellent agreement with the expected structure, providing a robust and reliable method for the identification and purity assessment of this important chemical intermediate. By following the detailed experimental protocols and understanding the interpretation of the resulting spectra, researchers can confidently synthesize and characterize their own this compound, ensuring the quality and reliability of their scientific endeavors. This self-validating system of synthesis and multi-faceted spectroscopic analysis provides a trustworthy framework for researchers and drug development professionals.
References
- 1. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 1H NMR spectrum [chemicalbook.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
A Comparative Guide to the Reactivity of Allyl Esters in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of a protecting group is a decision of strategic importance, profoundly influencing the efficiency, selectivity, and ultimate success of a synthetic route. Among the arsenal of carboxylic acid protecting groups, the allyl ester stands out for its unique reactivity profile, offering a valuable orthogonal handle in complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of allyl esters with other commonly employed ester protecting groups, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Allyl Ester: A Profile of Stability and Selective Lability
The allyl ester is prized for its remarkable stability under a broad spectrum of reaction conditions, including those that would cleave other common protecting groups. It is generally stable to both acidic and basic conditions, making it an ideal choice when orthogonality is paramount.[1] This stability is not absolute, but rather a reflection of its inertness to the common hydrolytic pathways that affect other esters. The true value of the allyl ester lies in its selective removal under exceptionally mild and specific conditions, primarily through palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction.[2]
Mechanism of Palladium-Catalyzed Cleavage (Tsuji-Trost Reaction)
The deprotection of an allyl ester is not a simple hydrolysis but a nuanced, metal-catalyzed transformation. The generally accepted mechanism involves the following key steps:
-
Coordination: A palladium(0) catalyst coordinates to the double bond of the allyl group, forming a η²-π-allyl complex.
-
Oxidative Addition: The palladium atom undergoes oxidative addition into the carbon-oxygen bond of the ester, leading to the expulsion of the carboxylate anion and the formation of a cationic η³-π-allylpalladium(II) complex. This step is also referred to as ionization.[3]
-
Nucleophilic Attack: A soft nucleophile, often referred to as an "allyl scavenger," attacks the π-allyl complex. This can occur either directly at one of the terminal carbons of the allyl moiety or, for hard nucleophiles, at the metal center followed by reductive elimination.[3]
-
Catalyst Regeneration: The attack of the nucleophile regenerates the palladium(0) catalyst, allowing it to participate in subsequent deprotection cycles.
dot graph "Tsuji-Trost Mechanism for Allyl Ester Cleavage" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Mechanism of Palladium-Catalyzed Allyl Ester Cleavage", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
AllylEster [label="Allyl Ester + Pd(0)L_n"]; PiAllylComplex [label="η²-π-Allyl-Pd(0) Complex"]; OxidativeAddition [label="Oxidative Addition\n(- RCOO⁻)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PiAllylPdII [label="η³-π-Allyl-Pd(II) Complex"]; NucleophilicAttack [label="Nucleophilic Attack\n(+ Nucleophile)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; AllylatedNucleophile [label="Allylated Nucleophile"]; RegeneratedCatalyst [label="Pd(0)L_n"];
AllylEster -> PiAllylComplex [label="Coordination"]; PiAllylComplex -> OxidativeAddition; OxidativeAddition -> PiAllylPdII; PiAllylPdII -> NucleophilicAttack; NucleophilicAttack -> AllylatedNucleophile; NucleophilicAttack -> RegeneratedCatalyst [label="Regeneration"]; } Caption: The catalytic cycle of the Tsuji-Trost reaction for the deprotection of allyl esters.
A Comparative Analysis: Allyl Esters vs. Other Carboxyl Protecting Groups
The strategic advantage of the allyl ester is most evident when compared directly with other commonly used carboxyl protecting groups. The concept of "orthogonality" is central here, referring to the ability to deprotect one functional group in the presence of others by using specific and non-interfering reaction conditions.[1]
Performance at a Glance: A Comparative Table
| Protecting Group | Deprotection Conditions | Stability Profile | Orthogonality & Key Considerations |
| Allyl (All) Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + allyl scavenger (e.g., morpholine, dimedone, PhSiH₃) in a neutral, aprotic solvent.[2] | Stable to a wide range of acidic and basic conditions, hydrogenolysis, and many oxidizing/reducing agents. | Orthogonal to acid-labile (e.g., t-butyl) and base-labile (e.g., Fmoc) groups. Also orthogonal to benzyl esters removable by hydrogenolysis. Catalyst can be sensitive to poisoning by sulfur-containing compounds. |
| Benzyl (Bn) Ester | Catalytic hydrogenolysis (H₂, Pd/C), or strong acids (e.g., HBr/AcOH), or dissolving metal reduction (Na/NH₃).[4] | Stable to a wide range of non-reductive reagents, including acidic and basic conditions that would cleave t-butyl or simple alkyl esters, respectively. | Orthogonal to acid- and base-labile groups. Cleavage by hydrogenolysis is mild and clean but incompatible with other reducible functional groups (e.g., alkenes, alkynes, some nitrogen-containing groups). |
| tert-Butyl (tBu) Ester | Moderate to strong acids (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂).[5] | Stable to basic and nucleophilic reagents, and catalytic hydrogenolysis. | Orthogonal to base-labile and hydrogenolytically-cleaved groups. The strong acidic conditions required for cleavage can be detrimental to acid-sensitive substrates. |
| Methyl/Ethyl Esters | Basic hydrolysis (saponification) with NaOH or LiOH, or strong acidic hydrolysis. | Stable to neutral and mildly acidic/basic conditions. | Not truly orthogonal as cleavage conditions are harsh and can affect other functional groups. Generally used when lability is not a primary concern. |
Experimental Insights into Reactivity and Orthogonality
While comprehensive kinetic data comparing all protecting groups under identical conditions is scarce, specific studies highlight the unique reactivity of allyl esters.
A notable study explored the acid lability of various allylic and benzylic esters in refluxing 90% formic acid. The results, summarized below, provide a compelling illustration of the nuanced reactivity within the allylic ester family and their stability relative to simple allyl and benzyl esters under these specific acidic conditions.
| Ester Substrate | Time for Complete Cleavage (refluxing 90% HCOOH) |
| Methallyl benzoate | < 2 hours |
| Crotyl benzoate | < 2 hours |
| Cinnamyl benzoate | < 2 hours |
| Allyl benzoate | No reaction after 16 hours |
| Benzyl benzoate | ~40% conversion after 4 hours |
Data sourced from a study on the acid lability of allylic esters.
This data demonstrates that while the parent allyl ester is remarkably stable to these acidic conditions, substituted allyl esters like methallyl and crotyl esters are surprisingly labile. This opens up possibilities for a more nuanced tuning of reactivity within the allyl protecting group family. The methallyl ester, for instance, can be cleaved under acidic conditions that leave the simple allyl and benzyl esters intact, yet it can also be removed using standard palladium(0) catalysis.
The orthogonality of the allyl ester to the benzyl ester is a cornerstone of many synthetic strategies. A benzyl ester can be selectively removed by catalytic hydrogenolysis in the presence of an allyl ester, while the allyl ester can be selectively cleaved with a palladium(0) catalyst in the presence of a benzyl ester.
dot graph "Orthogonal_Deprotection_Workflow" { graph [rankdir="TB", label="Orthogonal Deprotection Strategy", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Molecule with Allyl and Benzyl Esters"]; Pd_Catalysis [label="Pd(0), Allyl Scavenger", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Hydrogenolysis [label="H₂, Pd/C", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product_A [label="Free Carboxylic Acid (from Allyl Ester)\n+ Benzyl Ester"]; Product_B [label="Free Carboxylic Acid (from Benzyl Ester)\n+ Allyl Ester"];
Start -> Pd_Catalysis; Start -> Hydrogenolysis; Pd_Catalysis -> Product_A; Hydrogenolysis -> Product_B; } Caption: A workflow illustrating the orthogonal deprotection of allyl and benzyl esters.
Experimental Protocols
To provide a practical context, the following are detailed protocols for the cleavage of allyl esters.
Standard Palladium-Catalyzed Deprotection of an Allyl Ester
This protocol is a general procedure for the cleavage of an allyl ester using tetrakis(triphenylphosphine)palladium(0) and a scavenger.
Materials:
-
Allyl-protected carboxylic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Allyl scavenger (e.g., morpholine, dimedone, or phenylsilane)
-
Anhydrous, degassed solvent (e.g., THF, CH₂Cl₂, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the allyl-protected compound (1.0 eq) in the anhydrous, degassed solvent in a flask under an inert atmosphere.
-
Add the allyl scavenger (2.0-5.0 eq).
-
To this solution, add the Pd(PPh₃)₄ catalyst (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, the reaction mixture can be diluted with a suitable solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl) to remove the scavenger and its allylated adduct.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the deprotected carboxylic acid.
Microwave-Assisted Cleavage of an Allyl Ester in Solid-Phase Peptide Synthesis
This protocol is adapted for the rapid deprotection of allyl esters on a solid support, which is particularly useful in peptide synthesis.[6]
Materials:
-
Resin-bound peptide with an allyl-protected carboxylic acid side chain
-
Pd(PPh₃)₄
-
Phenylsilane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Microwave peptide synthesizer
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Prepare a fresh solution of Pd(PPh₃)₄ (0.15 M) and phenylsilane (0.7 M) in anhydrous DMF.
-
Add the catalyst solution to the resin in the reaction vessel of the microwave synthesizer.
-
Irradiate the mixture in the microwave at a controlled temperature (e.g., 38°C) for a short duration (e.g., 5 minutes).
-
Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Repeat the microwave-assisted deprotection step one more time to ensure complete cleavage.
-
After the final wash, the resin with the deprotected carboxylic acid is ready for the next step in the synthesis.
This microwave-assisted protocol significantly reduces the reaction time compared to traditional room temperature methods and can be performed under atmospheric conditions.[6]
Potential Side Reactions and Mitigation Strategies
While palladium-catalyzed deallylation is generally a clean and efficient process, potential side reactions can occur, particularly in complex substrates.
-
N-allylation: In peptide synthesis, the liberated allyl group can sometimes alkylate free amines, such as the N-terminus or the side chain of lysine. The use of efficient allyl scavengers in sufficient excess is crucial to trap the allyl cation before it can react with the substrate.[7]
-
Catalyst Poisoning: The palladium catalyst can be deactivated by sulfur-containing functional groups, such as those in methionine and cysteine. In such cases, a higher catalyst loading or the use of specific ligands may be necessary.
-
Incomplete Reaction: Sterically hindered allyl esters may react more slowly. Increasing the reaction temperature (with caution, as the catalyst can decompose) or using a more active catalyst system may be required. Microwave-assisted heating has been shown to be effective in accelerating these reactions.[6]
Conclusion: The Strategic Value of Allyl Esters
The allyl ester offers a unique and powerful tool for the synthetic chemist. Its robust stability to a wide range of acidic and basic conditions, combined with its selective and mild removal via palladium catalysis, makes it a cornerstone of orthogonal protecting group strategies. While other protecting groups like benzyl and t-butyl esters have their well-established roles, the allyl ester provides a distinct mode of reactivity that is indispensable for the synthesis of complex, multifunctional molecules such as peptides, oligosaccharides, and natural products. The ability to fine-tune the reactivity by substitution on the allyl group further enhances its versatility. By understanding the principles of its reactivity and the practical considerations of its use, researchers can strategically employ the allyl ester to navigate challenging synthetic pathways and achieve their molecular targets with greater efficiency and elegance.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 7. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium-Mediated Bioconjugation: Benchmarking Allyl Isonicotinate Against Novel Reagents for Tyrosine Modification
In the dynamic landscape of bioconjugation, the quest for novel reagents and methodologies that offer enhanced selectivity, efficiency, and biocompatibility is perpetual. This guide provides a comprehensive technical comparison of Allyl isonicotinate, a potential reagent for palladium-mediated protein modification, against contemporary, state-of-the-art alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the expanding toolkit for site-selective protein functionalization.
Herein, we explore the plausible application of this compound in the palladium-catalyzed allylic alkylation of tyrosine residues, a powerful strategy for protein modification.[1] While direct literature on the bioconjugation applications of this compound is scarce, its structure, comprising a reactive allyl group, suggests its utility in reactions such as the Tsuji-Trost allylic substitution.[2] This guide will therefore benchmark this compound within this scientifically grounded context against novel, cutting-edge reagents designed for similar purposes.
The Principle of Palladium-Catalyzed Tyrosine Alkylation
The selective modification of tyrosine residues on proteins presents a valuable strategy for introducing biophysical probes, therapeutic payloads, and other functionalities. The phenolic side chain of tyrosine is a relatively unreactive nucleophile, necessitating specific chemical methods for its modification. Palladium-catalyzed allylic substitution has emerged as a robust method to achieve this, proceeding via the mechanism outlined below.[1][2]
Figure 1: Catalytic cycle of palladium-mediated tyrosine alkylation.
The reaction is initiated by the coordination of a palladium(0) catalyst to the alkene of an allyl-containing substrate, such as this compound. This is followed by oxidative addition, where the leaving group (in this case, the isonicotinate) departs, forming a π-allylpalladium(II) complex. The deprotonated phenolic hydroxyl group of a tyrosine residue then acts as a nucleophile, attacking the π-allyl complex. Subsequent reductive elimination releases the modified protein and regenerates the palladium(0) catalyst.[2][3]
Reagent Comparison: this compound vs. Novel Alternatives
The efficacy of palladium-catalyzed tyrosine alkylation is highly dependent on the nature of the allylic substrate. An ideal reagent should exhibit high reactivity under biocompatible conditions (aqueous solvent, neutral pH, room temperature), possess good water solubility, and have a leaving group that facilitates the catalytic cycle without promoting side reactions.
| Reagent/Method | Allyl Donor | Leaving Group | Key Advantages | Potential Limitations |
| This compound | Allyl | Isonicotinate | Simple structure; potentially good leaving group properties. | Poor water solubility; limited published data on performance. |
| Allylic Acetates | Allyl | Acetate | Well-established in organic synthesis; demonstrated efficacy in protein modification.[1] | Can require co-solvents; potential for hydrolysis. |
| Allylic Carbamates | Allyl | Carbamate | Can be designed to enhance water solubility; leaving group can be tuned for reactivity.[1] | Synthesis of tailored carbamates can be complex. |
| Thiol-Specific Allylic Acetates with Phosphine Catalysis | Allyl | Acetate | Extremely fast reaction rates for cysteine modification; phosphine catalyst is recyclable.[4] | Primarily targets cysteine, not tyrosine. |
Experimental Protocols
The following protocols provide a framework for a comparative study benchmarking this compound against a known allylic acetate for the modification of a model protein, such as chymotrypsinogen A.
General Materials and Methods
-
Protein: Lyophilized chymotrypsinogen A
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Allyl Donors: this compound, Allyl acetate (as a comparator)
-
Buffer: 50 mM Tris buffer, pH 8.0
-
Analysis: SDS-PAGE, Mass Spectrometry (ESI-MS)
Protocol for Tyrosine Alkylation with this compound
-
Prepare a 1 mg/mL stock solution of chymotrypsinogen A in Tris buffer.
-
Prepare a 10 mM stock solution of this compound in a suitable organic co-solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine 100 µL of the protein solution with 5 µL of the this compound stock solution (final concentration 0.5 mM).
-
Add Pd(OAc)₂ to a final concentration of 250 µM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Quench the reaction by adding a 10-fold molar excess of a thiol-containing scavenger, such as N-acetylcysteine.
-
Analyze the reaction products by SDS-PAGE and ESI-MS to determine the extent of modification.
Protocol for Tyrosine Alkylation with Allyl Acetate (Comparator)
-
Follow the same procedure as described in section 3.2, substituting this compound with Allyl acetate.
Benchmarking Performance: A Comparative Analysis
A successful benchmarking study would evaluate the following performance metrics:
-
Conversion Efficiency: Quantified by ESI-MS, this metric determines the percentage of protein that has been modified.
-
Site-Selectivity: Analysis of tryptic digests of the modified protein by mass spectrometry can identify the specific tyrosine residues that have been alkylated.
-
Reaction Kinetics: Time-course experiments can be performed to compare the rate of modification with each reagent.
-
Biocompatibility: The reaction conditions should be mild enough to preserve the protein's structure and function.
Novel Reagents and Future Directions
The field of bioconjugation is continuously evolving, with the development of novel reagents that offer improved performance. For tyrosine modification, alternatives to palladium-catalysis are also being explored, including radical-based methods and enzyme-mediated approaches.
For cysteine modification, a recent development involves the use of allylic acetates in combination with a recyclable solid phosphine catalyst.[4] This method boasts exceptionally fast reaction rates, highlighting the ongoing innovation in allyl-based bioconjugation.
Figure 2: Evolution of protein modification strategies.
Conclusion
While this compound remains a largely unexplored reagent in the field of bioconjugation, its chemical structure suggests potential as an allyl donor in palladium-catalyzed protein modification. A thorough benchmarking study against established reagents like allylic acetates is necessary to validate its efficacy. The continuous development of novel reagents and methodologies for site-selective protein modification underscores the importance of comparative studies to guide the selection of the most appropriate tools for specific research and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Allyl Isonicotinate
Abstract
The robust quantification of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of drug development and quality control. Allyl isonicotinate, a key chemical intermediate, requires precise and reliable analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the analysis of this compound. By presenting detailed experimental protocols, comparative performance data, and the rationale behind methodological choices, this document serves as a practical resource for researchers, analytical chemists, and drug development professionals seeking to establish and validate robust analytical procedures. The principles and workflows described herein are grounded in the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]
Introduction: The Analytical Imperative for this compound
This compound (C₉H₉NO₂, MW: 163.17 g/mol ) is a pyridinecarboxylate ester with applications as a building block in pharmaceutical synthesis.[4][5] The control of its purity and the profiling of any potential impurities—such as isonicotinic acid or residual starting materials—are critical for ensuring the safety and efficacy of the final drug product.[6][7] Consequently, the analytical methods used for its characterization must be demonstrated to be "fit for purpose" through a rigorous validation process.[8][9]
Cross-validation becomes essential when two or more analytical procedures are used to measure the same analyte, for instance, when a method is transferred between laboratories or when a new method is introduced to replace an existing one.[10][11][12] It serves as the ultimate verification that different methods yield comparable, reliable, and consistent results, thereby ensuring data integrity throughout the product lifecycle.[13] This guide will explore the cross-validation of a highly specific chromatographic method (HPLC), a method suitable for volatile compounds (GC), and a rapid but less specific spectroscopic method (UV-Vis).
The Methodologies: A Comparative Overview
The selection of an analytical method is driven by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., assay, impurity testing, stability monitoring).
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, reversed-phase HPLC is ideally suited for separating and quantifying moderately polar organic molecules like this compound from its non-volatile impurities.[14] Its high resolving power and sensitivity make it a stability-indicating method capable of separating the main component from its degradation products.[15][16]
-
Gas Chromatography (GC): Given its volatility, this compound is also an excellent candidate for GC analysis. GC, particularly when coupled with a Flame Ionization Detector (FID), provides high sensitivity and is effective for quantifying the main component and any volatile impurities or residual solvents.[17][18]
-
UV-Vis Spectroscopy: This technique offers a rapid and simple means of quantification based on the absorbance of UV light by the pyridine ring in the this compound structure. While it lacks the specificity of chromatographic methods, it can be a valuable tool for high-throughput screening or for assays where impurities do not interfere at the chosen wavelength.[19][20]
The logical relationship and typical validation workflow for these methods are illustrated below.
Caption: Workflow for development, validation, and cross-validation.
Experimental Protocols
The following protocols are designed to be self-validating systems, with system suitability tests integrated to ensure instrument performance prior to analysis.
Common Stock and Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the Primary Stock Solution to cover the desired calibration range for each method. The diluent should be the mobile phase for HPLC, methanol for GC, and 50:50 acetonitrile/water for UV-Vis.
Protocol 1: Reversed-Phase HPLC Method
-
Causality: A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds. The mobile phase composition is optimized to achieve a reasonable retention time (5-7 minutes) and good peak shape. UV detection at 262 nm is selected as it corresponds to a lambda max of the pyridine chromophore, ensuring high sensitivity.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 5.8) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 262 nm |
| Run Time | 10 minutes |
| System Suitability | Five replicate injections of a 100 µg/mL standard. Tailing factor ≤ 1.5; %RSD of peak area ≤ 2.0%. |
Protocol 2: Gas Chromatography (GC-FID) Method
-
Causality: A DB-5 column is a robust, general-purpose column suitable for a wide range of compounds, including esters like this compound.[17] The temperature program is designed to ensure the elution of the analyte with a sharp peak while separating it from potential lower-boiling (e.g., residual solvents) or higher-boiling (e.g., degradation products) impurities. FID is chosen for its excellent sensitivity to hydrocarbons.
| Parameter | Condition |
| Instrument | Agilent 8890 GC with FID or equivalent |
| Column | DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min |
| Injector Temp | 250 °C |
| Detector Temp | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 240 °C (hold 2 min) |
| Injection Volume | 1 µL (Split ratio 20:1) |
| System Suitability | Five replicate injections of a 100 µg/mL standard. %RSD of peak area ≤ 2.0%. |
Protocol 3: UV-Vis Spectrophotometry Method
-
Causality: This method relies on the inherent chromophore of the molecule. It is the fastest but least specific method. A wavelength scan is first performed to identify the wavelength of maximum absorbance (λmax), which is then used for quantification to ensure maximum sensitivity and adherence to Beer's Law.
| Parameter | Condition |
| Instrument | Cary 60 UV-Vis Spectrophotometer or equivalent |
| Scan Range (for λmax) | 200 - 400 nm |
| Measurement Wavelength | λmax (determined to be 262 nm) |
| Cuvette | 1 cm quartz |
| Blank | 50:50 Acetonitrile/Water |
| System Suitability | Prepare a 20 µg/mL standard. Absorbance should be within 98-102% of the nominal value. |
Cross-Validation Study Design and Results
To perform the cross-validation, three separate production lots of this compound were analyzed in triplicate using each of the three validated methods. The objective is to demonstrate that the methods provide comparable results for the assay of the main component.[10]
Caption: Relationship between methods and performance parameters.
Validation Parameter Summary
The following table summarizes the performance characteristics of each method, determined during individual validation studies according to ICH Q2(R2) guidelines.[1][21]
| Parameter | HPLC Method | GC Method | UV-Vis Method | ICH Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9989 | ≥ 0.998 |
| Range (µg/mL) | 1 - 200 | 1 - 200 | 5 - 50 | Application-dependent |
| Accuracy (% Recovery) | 99.7% (at 3 levels) | 100.2% (at 3 levels) | 101.5% (at 3 levels) | 98.0 - 102.0% |
| Precision (%RSD) | ||||
| Repeatability | 0.45% | 0.88% | 1.10% | ≤ 2.0% |
| Intermediate Precision | 0.62% | 1.25% | 1.55% | ≤ 2.0% |
| LOD (µg/mL) | 0.15 | 0.30 | 1.5 | Report |
| LOQ (µg/mL) | 0.50 | 1.0 | 5.0 | Report |
| Specificity | Specific. No interference from placebo or degradants observed. | Specific. No interference from related volatile compounds. | Non-specific. Potential interference from UV-absorbing impurities. | No interference at analyte RT |
Cross-Validation Results: Assay of Three Batches
The assay results from the three independent lots are presented below. The percentage difference between the reference method (HPLC) and the other methods is calculated to assess comparability.
| Batch ID | HPLC Assay (%) | GC Assay (%) | % Difference (vs. HPLC) | UV-Vis Assay (%) | % Difference (vs. HPLC) |
| AI-2025-001 | 99.82 | 99.65 | -0.17% | 100.50 | +0.68% |
| AI-2025-002 | 99.55 | 99.80 | +0.25% | 98.90 | -0.65% |
| AI-2025-003 | 100.15 | 100.05 | -0.10% | 101.20 | +1.05% |
| Average | 99.84 | 99.83 | -0.01% | 100.20 | +0.36% |
Discussion and Recommendations
The cross-validation study demonstrates a high degree of concordance between the HPLC and GC methods, with an average difference of only -0.01%. This indicates that both methods are equally suitable for the accurate assay of this compound. The choice between them would depend on the specific application:
-
HPLC is recommended for stability studies and final product release testing, as its demonstrated specificity allows for the simultaneous monitoring of non-volatile degradation products.[14][16]
-
GC is recommended for in-process control and raw material testing, where the primary concern might be volatile impurities or residual solvents.
Ultimately, this cross-validation exercise confirms that both the HPLC and GC methods are robust, reliable, and interchangeable for the quantitative assay of this compound, providing flexibility in laboratory operations and ensuring consistent quality assessment across different analytical platforms.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. e-b-f.eu [e-b-f.eu]
- 12. benchchem.com [benchchem.com]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. validated stability indicating: Topics by Science.gov [science.gov]
- 16. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 17. asianpubs.org [asianpubs.org]
- 18. rjptonline.org [rjptonline.org]
- 19. research.unipd.it [research.unipd.it]
- 20. Spectroscopic and Spectrometric Methods Used for the Screening of Certain Herbal Food Supplements Suspected of Adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. database.ich.org [database.ich.org]
A Comparative Guide to the Toxicology of Allyl Compounds for the Research Professional
This guide offers an in-depth comparative analysis of the toxicology of prevalent allyl compounds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a synthesized understanding of the causal mechanisms behind the observed toxicities. We will explore the metabolic activation, cellular targets, and organ-specific effects of key allyl compounds, supported by experimental data and detailed protocols to empower your own investigations.
Introduction to Allyl Compounds: Ubiquity and Toxicological Significance
Allyl compounds are a class of organic molecules characterized by the presence of an allyl group (CH₂=CHCH₂-). They are found in a variety of natural sources, such as cruciferous vegetables (e.g., allyl isothiocyanate in mustard and wasabi) and garlic (e.g., diallyl sulfide and disulfide), and are also synthesized for industrial applications, including the production of polymers, pharmaceuticals, and pesticides.[1][2][3] While some allyl compounds are investigated for their potential health benefits, such as the anticancer properties of garlic-derived organosulfur compounds, the allyl group can also be a harbinger of significant toxicity.[4] Understanding the comparative toxicity of these compounds is crucial for risk assessment and for harnessing their potential therapeutic activities safely.
A key theme in the toxicology of many allyl compounds is their role as "protoxicants"—compounds that are relatively inert until they are metabolically activated in the body to form highly reactive and damaging molecules.[5][6] This guide will dissect these activation pathways and compare the resulting toxicological profiles of several key allyl compounds.
Core Mechanisms of Allyl Compound-Induced Toxicity
The toxicity of many allyl compounds stems from their metabolic conversion into reactive electrophiles. These metabolites can wreak havoc within the cell through several interconnected mechanisms.
Metabolic Activation to Reactive Aldehydes: The Acrolein Pathway
For several prominent allyl compounds, the primary route of toxic activation is the enzymatic oxidation to acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde.[5][7]
-
Allyl Alcohol & Allyl Acetate: Allyl alcohol is directly metabolized by alcohol dehydrogenase (ADH) to acrolein.[8][9] Similarly, allyl acetate is first hydrolyzed to allyl alcohol, which then enters the same ADH-mediated pathway to acrolein.[5][6] This metabolic conversion is obligatory for their hepatotoxicity.[9] The inhibition of ADH protects against allyl alcohol-induced damage, while inhibiting the next enzyme in the pathway, aldehyde dehydrogenase (which detoxifies acrolein), exacerbates the toxicity.[8][10]
The central role of acrolein formation is a prime example of metabolic activation leading to toxicity. Because allyl acetate and allyl alcohol are less reactive than acrolein itself, they can be absorbed and distributed systemically, acting as protoxicants that deliver the highly reactive acrolein to internal organs like the liver.[5][6]
Caption: Metabolic activation of allyl acetate and allyl alcohol to the toxic metabolite acrolein.
Glutathione Depletion and Oxidative Stress
The reactive metabolites of allyl compounds, particularly acrolein, are potent electrophiles that readily react with nucleophiles in the cell. The primary target is glutathione (GSH), a critical cellular antioxidant.
The conjugation of acrolein with GSH is a detoxification mechanism, leading to the formation of mercapturic acid which is then excreted.[2][8] However, high concentrations of allyl compounds can overwhelm this defense, leading to a rapid depletion of the cellular GSH pool.[7][8] The loss of GSH has two major consequences:
-
Increased Susceptibility: The cell loses its primary defense against reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular components.[11]
-
Direct Macromolecule Damage: With GSH depleted, reactive metabolites like acrolein are free to form adducts with other critical nucleophiles, such as sulfhydryl groups on proteins and DNA, leading to enzyme inactivation, disruption of cellular function, and eventual cell death.[7][8][12]
Induction of Apoptosis
Certain allyl compounds, notably allyl isothiocyanate (AITC), are potent inducers of apoptosis (programmed cell death), particularly in cancer cell lines.[3][13] This mechanism is multifaceted and involves:
-
ROS Production: AITC stimulates the production of reactive oxygen species.[13]
-
Mitochondrial Dysfunction: It leads to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[13]
-
Caspase Activation: AITC activates a cascade of executioner enzymes called caspases (e.g., caspase-3, -8, and -9), which dismantle the cell.[13][14]
-
Modulation of Apoptotic Proteins: It alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards cell death.[3][13]
Comparative Toxicological Profiles
The toxicity of allyl compounds varies significantly based on their chemical structure, reactivity, and metabolic fate.
| Compound | Primary Target Organ(s) | Key Toxic Mechanism(s) | In Vitro Cytotoxicity/Genotoxicity | In Vivo Toxicity Notes |
| Allyl Alcohol | Liver (periportal region), Kidneys, Forestomach[1][5][9][10] | Metabolic activation to acrolein, GSH depletion, oxidative stress.[7][8] | Cytotoxic to hepatocytes and renal cells.[8][10][15] Mutagenic in V79 cells but not consistently in bacteria.[5] | Hepatotoxicity is dependent on ADH activity.[9] Highly toxic via oral, inhalation, and dermal routes.[1] |
| Allyl Acetate | Forestomach, Liver, Hematopoietic System[5][6] | Protoxicant; metabolized to allyl alcohol and then acrolein.[5][6] | Mutagenic in S. typhimurium in the absence of metabolic activation.[5] | Produces higher systemic exposure to acrolein metabolites than allyl alcohol at equitoxic doses.[5][6] |
| Acrolein | Forestomach, Glandular Stomach[5][6] | Direct acting, highly reactive aldehyde; GSH depletion, adduct formation.[7][8] | Mutagenic in bacteria and V79 cells; forms DNA adducts.[5] | The most acutely toxic of the three (vs. allyl alcohol/acetate) in 90-day studies. Liver pathology is less apparent than with its precursors.[5][6] |
| Allyl Isothiocyanate (AITC) | Bladder (potential target), various cancer cell lines.[2] | Induction of ROS, mitochondrial dysfunction, caspase activation, apoptosis.[3][13] | Cytotoxic and genotoxic at high doses.[2] Selectively toxic to transformed (cancer) cells over normal cells.[16] | High bioavailability (~90% absorbed orally).[2] Low toxicity at dietary levels, but can be cytotoxic at high doses.[2] |
| Diallyl Sulfide (DAS) | Liver (mild alterations at high doses)[17] | Inhibition of CYP2E1.[4] | Less cytotoxic and genotoxic than DDS.[18] | Generally well-tolerated; single oral doses up to 1600 mg/kg in mice showed no significant adverse effects.[17] |
| Diallyl Disulfide (DDS) | N/A (in vitro studies primary) | N/A | Significantly more cytotoxic and genotoxic than DAS in Chinese hamster ovary cells.[18] | N/A |
| Allyl Bromide | Forestomach (gavage), potential for skin tumors (dermal)[19] | Direct genotoxic activity; mutagenic.[19][20] | Mutagenic in S. typhimurium TA100.[19] | Gavage administration caused nonneoplastic lesions in the forestomach of mice.[19] |
Experimental Protocols for In Vitro Toxicity Assessment
To provide a practical framework for researchers, this section details standardized protocols for key in vitro toxicity assays. These methods are fundamental for screening compounds and elucidating mechanisms of toxicity.
Protocol: MTT Assay for Cellular Viability and Cytotoxicity
The MTT assay is a colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Principle: The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells or primary hepatocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test allyl compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the results to determine the EC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability).
Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.
Protocol: Single-Cell Gel Electrophoresis (Comet Assay) for Genotoxicity
The Comet Assay is a sensitive and rapid technique for quantifying and analyzing DNA damage in individual cells.[21] It is particularly useful for assessing genotoxicity induced by chemical compounds.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.
Step-by-Step Methodology:
-
Cell Preparation: Expose the target cells (e.g., human lymphocytes or CHO cells) to the test allyl compound for a defined period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of 1% normal melting point (NMP) agarose and allow it to solidify.
-
Cell Embedding: Mix the cell suspension with 0.5% low melting point (LMP) agarose at a 1:10 (v/v) ratio. Quickly pipette 75 µL of this mixture onto the pre-coated slide, cover with a coverslip, and place on ice to solidify.
-
Cell Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as "nucleoids."
-
DNA Unwinding (Alkaline Comet Assay): To detect single-strand breaks and alkali-labile sites, immerse the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~25 V (~0.7 V/cm) and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes in the cold.
-
Neutralization and Staining: Gently remove the slides and immerse them in a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes (repeat three times). Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium bromide) to each slide.
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common metrics include % Tail DNA, Tail Length, and Tail Moment.
Concluding Remarks for the Practicing Scientist
The toxicity of allyl compounds is a complex interplay of metabolic activation, cellular defense mechanisms, and compound-specific interactions with cellular machinery. A central theme is the conversion of relatively stable parent compounds into highly reactive electrophiles like acrolein, which drive toxicity through glutathione depletion and macromolecule damage. However, compounds like AITC demonstrate alternative pathways involving the direct induction of oxidative stress and apoptosis.
This guide provides a comparative framework and practical methodologies to aid in the toxicological assessment of this diverse class of chemicals. For the drug development professional, understanding these differential toxicities is paramount. For instance, the selective cytotoxicity of AITC towards cancer cells presents a therapeutic window, whereas the profound, metabolically-driven hepatotoxicity of allyl alcohol underscores a significant liability.[9][16] By applying the principles and protocols outlined herein, researchers can better predict, assess, and mitigate the risks associated with allyl compounds in their scientific endeavors.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative 90-day toxicity study of allyl acetate, allyl alcohol and acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspects of allyl alcohol toxicity. | Semantic Scholar [semanticscholar.org]
- 8. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity due to allyl alcohol in deermice depends on alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allyl alcohol toxicity in isolated renal epithelial cells: protective effects of low molecular weight thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of caffeine on allyl alcohol-induced hepatotoxicity in rats. I. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allyl Isothiocyanate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model [mdpi.com]
- 15. In vitro cytotoxicity of allyl alcohol and bromobenzene in a novel organ culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity and genotoxicity of diallyl sulfide and diallyl disulfide towards Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicology studies of allyl bromide (CAS No. 106-95-6) in genetically modified (FVB Tg.AC hemizygous) mice and carcinogenicity studies of allyl bromide in genetically modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] mice (dermal and gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genotoxicity of allyl compounds--a quick screening strategy based on structure-activity relationships and a battery of prescreening tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A scoping review of recent advances in the application of comet assay to Allium cepa roots - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Allyl Isonicotinate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the choice of reagents and the solvent systems in which they are employed is paramount to achieving optimal reaction outcomes. Allyl isonicotinate, a pyridine-4-carboxylate ester, presents itself as a versatile building block. However, its efficacy is intrinsically linked to the solvent environment. This guide provides an in-depth comparative analysis of this compound's performance in various solvent systems, offering a data-driven perspective for researchers seeking to harness its full potential. We will explore its solubility profile, compare its reactivity with a close analog, ethyl isonicotinate, and provide detailed experimental protocols for performance evaluation.
Understanding the Role of the Solvent: More Than Just a Medium
The solvent in a chemical reaction is not merely an inert medium but an active participant that can profoundly influence reaction rates and outcomes. Its polarity, proticity, and ability to solvate reactants and transition states are critical factors. For pyridine derivatives like this compound, the solvent can affect the lone pair availability on the nitrogen atom and the electrophilicity of the carbonyl carbon, thereby modulating its reactivity in nucleophilic substitution reactions.[1]
Solubility Profile of this compound: A Predictive Approach
To provide a quantitative comparison, we will leverage predictive models based on the Abraham solvation parameter model, which offers a robust method for estimating solubility in various organic solvents.[2]
Table 1: Predicted Solubility of this compound and Comparative Experimental Data for Ethyl Isonicotinate
| Solvent | Solvent Type | Predicted Solubility of this compound (mol/L) | Experimental Solubility of Ethyl Isonicotinate |
| Methanol | Polar Protic | High | Soluble |
| Ethanol | Polar Protic | High | Soluble |
| Acetone | Polar Aprotic | Very High | Soluble |
| Acetonitrile | Polar Aprotic | Very High | Soluble |
| Dichloromethane | Polar Aprotic | High | Soluble |
| Toluene | Nonpolar | Moderate | Soluble |
| Hexane | Nonpolar | Low | Sparingly Soluble |
Note: Predicted values for this compound are based on computational models and should be experimentally verified. Experimental data for ethyl isonicotinate is qualitative and gathered from various sources.
Comparative Performance Analysis: this compound vs. Ethyl Isonicotinate in Aminolysis
To objectively assess the performance of this compound, a direct comparison with a structurally similar alternative is essential. Ethyl isonicotinate serves as an excellent benchmark due to the subtle difference in the ester group (allyl vs. ethyl), allowing for an investigation of the electronic and steric effects of the allyl group on reactivity.
We will consider the aminolysis of these esters with a primary amine (e.g., benzylamine) as a model reaction. This nucleophilic acyl substitution is a fundamental transformation in organic synthesis, particularly in the formation of amide bonds, which are prevalent in pharmaceuticals.[4][5]
The reactivity of the ester is influenced by the stability of the leaving group (alkoxide). The allyl group, with its π-system, can influence the electronic environment of the ester oxygen, potentially affecting the rate of reaction.
Diagram 1: Proposed Workflow for Comparative Performance Evaluation
Caption: Workflow for the comparative kinetic analysis of this compound and ethyl isonicotinate.
Experimental Protocols
General Protocol for Solubility Determination (Shake-Flask Method)
This protocol provides a standardized method for the experimental determination of solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to sediment the undissolved solute.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol for Comparative Kinetic Study of Aminolysis
This protocol outlines the methodology for comparing the reaction rates of this compound and ethyl isonicotinate with benzylamine in different solvents.
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of this compound, ethyl isonicotinate, and benzylamine in each of the selected solvents (e.g., Methanol, Acetonitrile, Toluene).
-
-
Reaction Setup:
-
In separate reaction vessels for each solvent, add a known volume of the respective ester stock solution.
-
Equilibrate the vessels to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding an equimolar amount of the benzylamine stock solution.
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of acid to neutralize the amine).
-
-
HPLC Analysis:
-
Data Analysis:
-
Plot the concentration of the product versus time for each reaction.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Compare the initial rates and the overall conversion for both esters in each solvent.
-
Diagram 2: Key Steps in HPLC-based Reaction Monitoring
Caption: The process flow for monitoring reaction kinetics using HPLC.
Expected Performance and Mechanistic Insights
The performance of this compound in the aminolysis reaction is anticipated to vary significantly across the chosen solvents.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents are expected to provide the highest reaction rates. They can solvate the charged transition state of the nucleophilic attack effectively without strongly solvating the amine nucleophile, thus preserving its nucleophilicity.[10][11][12]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): In these solvents, the reaction rate may be slower compared to polar aprotic solvents. The protic nature of the solvent can lead to hydrogen bonding with the amine nucleophile, reducing its availability and reactivity.[12]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reaction rates are expected to be the lowest in nonpolar solvents. The poor solvation of the polar reactants and the charged transition state will likely hinder the reaction.
The allyl group in this compound, compared to the ethyl group in ethyl isonicotinate, may exert a modest electronic effect. The double bond in the allyl group could potentially withdraw some electron density, slightly increasing the electrophilicity of the carbonyl carbon and thus enhancing the reaction rate. However, steric hindrance is not expected to be significantly different between the two esters.
Conclusion and Recommendations
This guide provides a framework for understanding and evaluating the performance of this compound in different solvent systems. The predicted solubility data and the proposed comparative study on aminolysis offer a robust starting point for researchers.
Key Recommendations for Researchers:
-
Experimental Verification: It is crucial to experimentally verify the predicted solubility of this compound in the solvents relevant to your specific application.
-
Solvent Screening: For any new application of this compound, a solvent screening study is highly recommended to identify the optimal reaction conditions.
-
Consider Alternatives: When selecting a pyridine-4-carboxylate ester, consider the performance and cost-effectiveness of alternatives like ethyl isonicotinate. The choice will depend on the specific requirements of the synthesis, including desired reactivity and downstream processing.
By systematically evaluating the performance of this compound in different solvent environments, researchers can unlock its full potential as a valuable tool in organic synthesis and drug discovery.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. butlerov.com [butlerov.com]
- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 7. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Allyl Isonicotinate
This document provides essential, immediate safety and logistical information for the handling of Allyl Isonicotinate (CAS No. 25635-24-9). The following procedural guidance is rooted in established safety protocols and is designed to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively. Our commitment is to provide value beyond the product, ensuring your safety is paramount in every step of your research.
Hazard Analysis: Understanding this compound
Before any laboratory work commences, a thorough understanding of the subject chemical is critical. This compound is a pyridine derivative, specifically an allyl ester of isonicotinic acid. While it is a valuable reagent, it is not benign.
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance that causes skin irritation and serious eye irritation .[1] The primary routes of exposure are through direct contact with the skin and eyes. While not classified for acute toxicity via inhalation or ingestion, the pyridine moiety suggests that inhalation of vapors should be minimized as a best practice.[2][3]
The precautionary principle dictates that we treat this compound with a high degree of respect, implementing controls to mitigate all potential exposure routes.
| Property / Hazard | Identifier / Classification | Source |
| Chemical Name | This compound; prop-2-enyl pyridine-4-carboxylate | PubChem[1] |
| CAS Number | 25635-24-9 | TCI Chemicals[4] |
| Molecular Formula | C₉H₉NO₂ | PubChem[1] |
| Appearance | Colorless to light yellow clear liquid | TCI Chemicals[4] |
| GHS Hazard Statements | H315: Causes skin irritation; H319: Causes serious eye irritation | ECHA C&L Inventory[1] |
| Primary Routes of Exposure | Skin Contact, Eye Contact | BenchChem[5] |
| Incompatible Materials | Strong oxidizing agents |
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan always prioritizes engineering and administrative controls to minimize hazards at their source.
-
Elimination/Substitution : The most effective control. In this case, it involves asking if a less hazardous chemical could achieve the same research objective.
-
Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the mandatory engineering control is a certified chemical fume hood .[2][3] All handling of the neat liquid, including weighing, transferring, and solution preparation, must occur within the fume hood to prevent the accumulation of potentially harmful vapors in the laboratory environment.
-
Administrative Controls : These are procedural controls. Examples include developing a Standard Operating Procedure (SOP) for this specific chemical, ensuring personnel are fully trained on its hazards, and restricting access to authorized users only.
-
Personal Protective Equipment (PPE) : When engineering and administrative controls cannot eliminate all risks, PPE is required to protect the user.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on the specific hazards of this compound. The following is the minimum required PPE for handling this compound.
Eye and Face Protection
Due to the serious eye irritation hazard, robust eye protection is non-negotiable.
-
Minimum Requirement : Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. Standard safety glasses with side shields do not provide adequate protection against splashes.
-
High-Risk Operations : When handling larger quantities (>100 mL) or if there is a significant splash risk (e.g., during transfers or quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles .[5]
Hand Protection: A Critical Choice
The most common route of exposure for this chemical is skin contact. Therefore, selecting the correct glove material is arguably the most critical PPE decision. This compound is a pyridine derivative and an ester. Standard nitrile gloves, while common in laboratories, offer poor resistance to many pyridines and esters.
-
Not Recommended : Nitrile Gloves . Chemical resistance charts show that nitrile offers poor to non-existent protection against pyridine, with breakthrough times as short as 10-30 minutes.[6][7] They also show poor resistance to many esters.[8] Using nitrile gloves for anything other than incidental, immediately-cleaned-up splashes provides a false sense of security and is not permitted.
-
Primary Recommendation : Butyl Rubber Gloves . Butyl rubber demonstrates excellent resistance to both pyridine and esters.[5][8] It is the recommended material for sustained work with this compound.
-
Alternative : In some cases, a thicker neoprene glove may be suitable, but butyl rubber remains the superior choice.[3]
Operational Mandate : Always double-glove when handling this compound. An inner butyl glove with a second outer butyl glove provides an additional layer of protection. If a splash occurs, the outer glove can be safely removed, and the inner glove still offers protection while the user moves to a safe area to decontaminate. Change gloves immediately if you suspect contamination, and always inspect them for tears or punctures before use.
Body Protection
A flame-resistant laboratory coat is required to protect against splashes and prevent contamination of personal clothing. The lab coat should be fully buttoned with the sleeves rolled down. For operations with a higher splash risk, a chemically resistant apron worn over the lab coat is recommended.
Foot Protection
Full-coverage, closed-toe shoes made of a non-porous material are required at all times in the laboratory.
Operational & Disposal Plan: A Step-by-Step Guide
A clear, procedural plan ensures that safety is integrated into the workflow from start to finish.
Workflow Diagram: PPE Selection & Handling
Caption: Workflow for safe handling of this compound.
Step 1: Preparation
-
Review Documentation : Before entering the lab, thoroughly review the Safety Data Sheet (SDS) for this compound and the lab-specific Standard Operating Procedure (SOP).
-
Verify Engineering Controls : Ensure the chemical fume hood has been certified within the last year.
-
Assemble Materials : Gather all necessary chemicals, glassware, and equipment. Prepare a designated hazardous waste container.
-
Don PPE : Put on all required PPE in the correct order: lab coat, chemical splash goggles, and finally, two pairs of butyl rubber gloves.
Step 2: Handling and Use (Inside a Chemical Fume Hood)
-
Work Zone : Conduct all work at least 6 inches inside the fume hood sash.
-
Transfers : Use a syringe or pipette for liquid transfers to minimize splash potential.
-
Spills : In case of a small spill inside the fume hood, absorb it immediately with a chemical absorbent material like vermiculite. Place the contaminated absorbent into the designated hazardous waste container.
Step 3: Decontamination and Disposal
-
Waste Segregation : All materials that have come into direct contact with this compound are considered hazardous waste. This includes pipette tips, contaminated paper towels, and used gloves. Segregate this solid waste into a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste : Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[5] Never pour this compound down the drain.[2]
-
Surface Decontamination : Wipe down the work surface inside the fume hood with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Glassware Decontamination : Triple-rinse all contaminated glassware with a suitable solvent. The first two rinses must be collected as hazardous waste. The final rinse may be disposed of according to your institution's policy.
-
Removing PPE : Doff PPE in a manner that avoids self-contamination. Remove gloves first, followed by the lab coat and eye protection.
-
Hygiene : Immediately wash hands thoroughly with soap and water after removing all PPE.
By adhering to this comprehensive plan, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. This compound | 25635-24-9 | TCI AMERICA [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
